2-Methyl-4-oxo-4-phenylbutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXWGAZLLKCSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871850 | |
| Record name | 2-Methyl-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1771-65-9 | |
| Record name | Benzenebutanoic acid, alpha-methyl-gamma-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methyl-4-oxo-4-phenylbutanoic acid properties
An In-Depth Technical Guide to 2-Methyl-4-oxo-4-phenylbutanoic Acid (MOPBA): Properties, Synthesis, and Applications
Introduction
This compound, commonly referred to as MOPBA, is a keto-carboxylic acid that serves as a valuable building block in advanced organic synthesis.[1] Its bifunctional nature, incorporating both a ketone and a carboxylic acid moiety, allows for a diverse range of chemical transformations. This makes it a versatile intermediate, particularly in the field of medicinal chemistry.
One of the notable applications of this compound is its use as a key reagent in the synthesis of various pharmaceutically active molecules.[2] Specifically, it is a precursor in the synthesis of Minozac, a compound investigated for its activity as a suppressor of brain proinflammatory cytokine up-regulation.[2] This guide provides a comprehensive technical overview of MOPBA, detailing its physicochemical properties, a robust synthesis protocol based on established chemical principles, its key reactions, and essential safety information for laboratory professionals.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational for its use in research and development.
Table 1: Compound Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 1771-65-9 | [2][3] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][] |
| Molecular Weight | 192.21 g/mol | [2][5] |
| IUPAC Name | This compound | [3][] |
| Common Synonyms | 2-Methyl-3-benzoylpropionic acid, α-Methyl-γ-oxobenzenebutyric acid, MOPBA | [1][2] |
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Physical Form | White to off-white solid, crystalline powder | [1][2] |
| Melting Point | 140-142 °C | [1][2][3] |
| Boiling Point | 360.9 ± 25.0 °C (Predicted) | [2] |
| Density | 1.161 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, dimethylformamide (DMF); Slightly soluble in DMSO and methanol | [1][2] |
| pKa | 4.57 ± 0.23 (Predicted) | [2] |
Synthesis Pathway: Friedel-Crafts Acylation
Mechanistic Rationale
The synthesis of γ-keto acids such as MOPBA is classically achieved via the Friedel-Crafts acylation of an aromatic substrate.[6][7] This electrophilic aromatic substitution reaction is a robust and high-yielding method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[8] For the synthesis of this compound, the logical precursors are benzene and methylsuccinic anhydride.
The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The AlCl₃ activates the anhydride by coordinating to one of the carbonyl oxygens, which facilitates the ring-opening and formation of a highly electrophilic acylium ion. The nucleophilic π-system of the benzene ring then attacks this ion, leading to the formation of the new C-C bond and a resonance-stabilized intermediate (the sigma complex). Aromaticity is restored by the loss of a proton. A key aspect of this reaction is the use of a stoichiometric amount of AlCl₃, as it complexes with both the product's ketone and carboxylic acid groups, preventing further reactions and deactivation.[6] An aqueous acidic workup is required to hydrolyze this complex and liberate the final product.
Proposed Synthesis Workflow
The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.
Caption: High-level workflow for the synthesis of MOPBA.
Detailed Experimental Protocol
This protocol is adapted from the established synthesis of 4-oxo-4-phenylbutanoic acid.[6][7]
Materials:
-
Benzene (anhydrous)
-
Methylsuccinic anhydride
-
Aluminum chloride (anhydrous, powdered)
-
Concentrated Hydrochloric Acid
-
Ice
-
Sodium sulfate (anhydrous)
-
Appropriate recrystallization solvent (e.g., toluene or water/ethanol mixture)
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a powder addition funnel.
-
Heating mantle.
-
Ice bath.
-
Separatory funnel.
-
Büchner funnel and filter flask.
Procedure:
-
Reagent Charging: In a clean, dry three-necked flask, charge anhydrous benzene (acting as both solvent and reagent) and methylsuccinic anhydride. Begin stirring the mixture.
-
Catalyst Addition: While stirring vigorously, slowly add powdered anhydrous aluminum chloride in portions. An exothermic reaction will occur, accompanied by the evolution of hydrogen chloride gas, which should be directed to a suitable gas trap. The rate of addition should be controlled to maintain a manageable reaction temperature.
-
Reaction Completion: After the addition of AlCl₃ is complete, heat the reaction mixture to reflux using a heating mantle for approximately 30-60 minutes to ensure the reaction goes to completion.
-
Quenching and Hydrolysis: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complex of the product and quenches the catalyst.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with an appropriate organic solvent (e.g., ethyl acetate). Combine all organic extracts.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system to yield pure this compound.
Key Chemical Reactions and Synthetic Utility
The value of MOPBA lies in the reactivity of its two functional groups, which can be addressed either selectively or simultaneously.
Reduction of the Ketone
The benzoyl ketone can be reduced to a methylene group to furnish 2-methyl-4-phenylbutanoic acid. This transformation is typically accomplished using classic reduction methodologies like the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions, which are effective for converting aryl ketones to alkanes.[8]
Oxidation
The oxidation of γ-keto acids can lead to cleavage of the carbon chain. Studies on the analogous 4-oxo-4-phenylbutanoic acid have shown that oxidation with reagents like tripropylammonium fluorochromate results in the formation of benzoic acid.[7] This indicates that under certain oxidative conditions, the bond between the carbonyl carbon and the adjacent methylene is susceptible to cleavage.
Application in Pharmaceutical Synthesis
MOPBA is a documented intermediate in the synthesis of Minozac.[2] This underscores its utility for drug development professionals, where it serves as a foundational scaffold to build more complex, biologically active molecules.
Caption: MOPBA as a key intermediate for Minozac synthesis.
Spectroscopic and Analytical Characterization
While public spectral data for this specific compound is limited, its structure can be unequivocally confirmed using standard spectroscopic methods. The following are the expected spectral characteristics based on its functional groups.
-
¹H NMR:
-
Aromatic Protons: Signals expected in the range of δ 7.4-8.0 ppm. The protons ortho to the carbonyl group will be the most downfield.
-
Methine Proton (CH): A multiplet for the proton at the C2 position, adjacent to the methyl and methylene groups, likely around δ 3.0-3.5 ppm.
-
Methylene Protons (CH₂): A set of two diastereotopic protons at the C3 position, appearing as a complex multiplet (likely a doublet of doublets for each) around δ 3.2-3.8 ppm.
-
Methyl Protons (CH₃): A doublet around δ 1.2-1.4 ppm due to coupling with the C2 methine proton.
-
Carboxylic Acid Proton (OH): A broad singlet far downfield, typically > δ 10 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Ketone Carbonyl: Signal expected around δ 195-205 ppm.
-
Carboxylic Acid Carbonyl: Signal expected around δ 175-185 ppm.
-
Aromatic Carbons: Multiple signals between δ 125-140 ppm.
-
Aliphatic Carbons: Signals for the methine, methylene, and methyl carbons expected in the range of δ 15-50 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹ characteristic of a carboxylic acid.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=O Stretch (Ketone): A sharp, strong absorption band around 1685 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A sharp, strong absorption band around 1710 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 192.
-
Key Fragments: Expect to see a prominent peak at m/z = 105 corresponding to the benzoyl cation [C₆H₅CO]⁺ and a loss of 45 corresponding to the carboxylic acid group [-COOH].
-
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Handling: Use in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Avoid generating dust. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place.[10] For long-term stability, refrigeration is recommended.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9]
-
Hazards: Thermal decomposition may produce irritating vapors and toxic gases such as carbon monoxide and carbon dioxide.[9] The compound has a WGK (Water Hazard Class) of 3 in Germany, indicating it is a substance hazardous to water.[2]
Conclusion
This compound is a highly functionalized and synthetically versatile molecule. Its straightforward preparation via Friedel-Crafts acylation and the differential reactivity of its ketone and carboxylic acid groups make it an important intermediate for organic chemists. Its demonstrated role as a precursor to pharmaceutically relevant compounds like Minozac highlights its significance for professionals in drug discovery and development, solidifying its place as a valuable tool in the synthetic chemist's arsenal.
References
- 2-methyl-4-oxo-4-phenyl-butanoic acid - ChemBK. (n.d.).
- This compound ethyl ester - SpectraBase. (n.d.).
- Methyl 2-oxo-4-phenylbutanoate | C11H12O3 | CID 11805548 - PubChem. (n.d.).
- 2-Oxo-4-phenylbutyric acid | C10H10O3 | CID 69732 - PubChem. (n.d.).
- CID 66896591 | C22H28O4 - PubChem. (n.d.).
- Synthesis of ethyl 2-oxo-4-phenylbutyrate - PrepChem.com. (n.d.).
- 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0). (n.d.).
- Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.).
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. (n.d.).
- EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents. (n.d.).
- Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a - Der Pharma Chemica. (n.d.).
- CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents. (n.d.).
- Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018, May 30).
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019, October 14).
- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. (2015, August 12).
Sources
- 1. chembk.com [chembk.com]
- 2. 2-METHYL-4-OXO-4-PHENYLBUTYRIC ACID CAS#: 1771-65-9 [amp.chemicalbook.com]
- 3. This compound | 1771-65-9 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. fishersci.com [fishersci.com]
- 10. clinivex.com [clinivex.com]
An In-depth Technical Guide to the Synthesis of 2-Methyl-4-oxo-4-phenylbutanoic Acid
This guide provides a comprehensive technical overview for the synthesis of 2-Methyl-4-oxo-4-phenylbutanoic acid, a valuable keto acid intermediate in the development of various pharmaceutically active compounds.[1] We will delve into the primary synthetic pathway, offering a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and professionals in drug development, providing the necessary information to understand and replicate this synthesis with a high degree of scientific integrity.
Introduction
This compound, also known as 2-methyl-3-benzoylpropionic acid, is a butyric acid derivative with the molecular formula C₁₁H₁₂O₃.[1][2] It is a white to off-white solid with a melting point of 140-142 °C.[1] This compound serves as a crucial building block in organic synthesis, particularly in the preparation of more complex molecules with potential therapeutic applications. Its structure, featuring both a carboxylic acid and a ketone functional group, allows for a variety of subsequent chemical transformations.
Core Synthetic Pathway: Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with methylsuccinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.
Mechanistic Insights
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion. In this specific synthesis, the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of methylsuccinic anhydride. This coordination polarizes the anhydride, facilitating the cleavage of a C-O bond and the formation of a resonance-stabilized acylium ion.
The aromatic π-system of benzene then acts as a nucleophile, attacking the acylium ion. This step results in the formation of a carbocation intermediate known as a sigma complex or arenium ion, which temporarily disrupts the aromaticity of the ring. Aromaticity is subsequently restored through deprotonation by a weak base, such as AlCl₄⁻, yielding the final product complexed with the Lewis acid. An aqueous workup is then necessary to hydrolyze this complex and afford the desired this compound. A key consideration in Friedel-Crafts acylation is the use of a stoichiometric amount of the Lewis acid, as it complexes with both the starting anhydride and the resulting ketone, rendering it catalytically inactive.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the Friedel-Crafts acylation of benzene with cyclic anhydrides.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Methylsuccinic anhydride | 114.10 | 11.41 g | 0.10 | Starting material |
| Anhydrous Benzene | 78.11 | 100 mL | ~1.12 | Reagent and solvent |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 29.34 g | 0.22 | Lewis acid catalyst |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - | For workup |
| Deionized Water | 18.02 | As needed | - | For workup |
| Toluene | 92.14 | As needed | - | For recrystallization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (fitted with a calcium chloride drying tube), and a dropping funnel, add 11.41 g (0.10 mol) of methylsuccinic anhydride and 100 mL of anhydrous benzene.
-
Catalyst Addition: While stirring the mixture, carefully and portion-wise add 29.34 g (0.22 mol) of anhydrous aluminum chloride. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition of aluminum chloride is complete, heat the reaction mixture to reflux using a heating mantle or oil bath and maintain it at this temperature for 1 hour with continuous stirring.
-
Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and cautiously add 100 mL of a 1:1 mixture of crushed ice and concentrated hydrochloric acid through the dropping funnel. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of a suitable solvent like ethyl acetate. Combine all organic layers.
-
Washing: Wash the combined organic layers with 100 mL of deionized water, followed by 100 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by recrystallization from a minimal amount of hot toluene to yield pure this compound as a white to off-white solid.
-
Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Alternative Synthetic Pathways
While Friedel-Crafts acylation is the most direct route, other methods for the synthesis of keto acids exist. These often involve more steps and may be employed when specific starting materials are more readily available or when a different substitution pattern on the aromatic ring is desired. These can include:
-
Oxidation of corresponding secondary alcohols: This would require the prior synthesis of 4-hydroxy-2-methyl-4-phenylbutanoic acid.
-
Grignard reaction: A Grignard reagent prepared from a suitable halo-aromatic compound could react with a derivative of methylsuccinic acid.
These alternative routes are generally less efficient for this specific target molecule compared to the direct Friedel-Crafts approach.
Data Presentation
Product Characterization
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molar Mass | 192.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 140-142 °C[1] |
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ ~1.2-1.4 (d, 3H, -CH₃), 2.6-2.8 (m, 1H, -CH(CH₃)-), 3.0-3.4 (m, 2H, -CH₂-CO-Ph), 7.4-7.6 (m, 3H, Ar-H), 7.9-8.1 (m, 2H, Ar-H), ~11-12 (br s, 1H, -COOH).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~15-20 (-CH₃), ~35-40 (-CH(CH₃)-), ~40-45 (-CH₂-CO-Ph), ~128-129 (Ar-C), ~133-134 (Ar-C), ~136-137 (Ar-C), ~175-180 (-COOH), ~198-202 (C=O).
Conclusion
The synthesis of this compound is reliably achieved through the Friedel-Crafts acylation of benzene with methylsuccinic anhydride. This technical guide provides a robust framework for this synthesis, grounded in established chemical principles and analogous laboratory procedures. By following the detailed protocol and adhering to good laboratory practices, researchers can successfully prepare this valuable intermediate for further applications in pharmaceutical and chemical research.
References
- ChemBK. 2-methyl-4-oxo-4-phenyl-butanoic acid.
- Wikipedia. Friedel–Crafts reaction.
- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
- Google Patents. WO2018065475A1 - Method for the production of methylsuccinic acid and the anhydride thereof from citric acid.
- PubChem. Methylsuccinic anhydride.
Sources
2-Methyl-4-oxo-4-phenylbutanoic acid CAS number 1771-65-9
An In-depth Technical Guide to 2-Methyl-4-oxo-4-phenylbutanoic acid (CAS: 1771-65-9)
Foreword: A Senior Application Scientist's Perspective
In the landscape of synthetic chemistry and drug discovery, certain molecular scaffolds serve as pivotal starting points for innovation. The γ-keto acid framework is one such privileged structure, offering a rich chemical handle for diversification and biological exploration. This guide focuses on a specific, yet versatile, member of this class: this compound.
Our objective here is not merely to present data but to construct a narrative of scientific utility. We will delve into the rationale behind its synthesis, explore its chemical personality through its reactivity, and illuminate its potential as a key intermediate in the development of pharmaceutically active compounds. For the researcher, this molecule is not just a catalog item; it is a gateway to novel chemical entities. This document is designed to be your comprehensive technical companion on that journey.
Section 1: Core Compound Profile & Physicochemical Properties
This compound, also known by synonyms such as 2-Methyl-3-benzoylpropionic acid and α-Methyl-γ-oxobenzenebutyric acid, is a bifunctional organic compound.[1][2] Its structure features a butyric acid backbone with a methyl group at the α-position and a benzoyl group at the γ-position. This arrangement of a ketone and a carboxylic acid within the same molecule is the source of its synthetic versatility.[1]
The compound typically presents as a white to off-white crystalline solid and is sparingly soluble in water but shows good solubility in organic solvents like ethanol and dimethylformamide (DMF).[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1771-65-9 | [1][4][5] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][3][5] |
| Molecular Weight | 192.21 g/mol | [2][5] |
| Appearance | White to off-white crystalline solid/powder | [1][3][4] |
| Melting Point | 140-142 °C (lit.) | [2][3][4] |
| Boiling Point | 360.9 ± 25.0 °C (Predicted) | [2] |
| Density | 1.161 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.57 ± 0.23 (Predicted) | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, DMF, DMSO (slightly), Methanol (slightly) | [1][2][3] |
Section 2: Synthesis Pathway and Experimental Protocol
The most direct and industrially relevant synthesis of γ-keto acids like our topic compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a robust method for forming the crucial carbon-carbon bond between the aromatic ring and the keto-acid backbone.[6]
Rationale of the Friedel-Crafts Acylation Approach
The chosen pathway involves the reaction of an aromatic substrate (benzene) with an acylating agent (2-methylsuccinic anhydride) in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[6] The causality is as follows:
-
Electrophile Generation: The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing it and making the adjacent carbonyl carbon highly electrophilic. This coordination facilitates the ring-opening of the anhydride, generating a potent acylium ion-like species.
-
Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex, temporarily disrupting the aromaticity of the ring.[7][8]
-
Rearomatization: A base (such as the AlCl₄⁻ complex formed) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final product after an aqueous workup to liberate the ketone from its complex with the catalyst.[7][8]
Using a cyclic anhydride like 2-methylsuccinic anhydride is particularly elegant as it directly installs the required four-carbon chain with the carboxylic acid moiety already in place.
Caption: Mechanism of Friedel-Crafts Acylation for γ-Keto Acid Synthesis.
Detailed Synthesis Protocol
This protocol is a self-validating system. Success is confirmed at each stage by the physical properties of the intermediates and the final product, culminating in spectroscopic confirmation.
Materials:
-
Benzene (anhydrous)
-
2-Methylsuccinic anhydride
-
Aluminum chloride (anhydrous, powder)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (conc. HCl)
-
Ice
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous benzene (4.0 eq.). Cool the mixture to 0-5 °C in an ice bath. Rationale: The reaction is highly exothermic; initial cooling prevents uncontrolled side reactions.
-
Reagent Addition: Dissolve 2-methylsuccinic anhydride (1.0 eq.) in a minimal amount of anhydrous benzene and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature below 10 °C. Rationale: Slow addition ensures the electrophile is generated and consumed in a controlled manner, maximizing yield and minimizing polymerization.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 60-70 °C) for 3-4 hours. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). Rationale: Heating provides the necessary activation energy to drive the substitution to completion.
-
Quenching and Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl (100 mL). Rationale: The acidic water hydrolyzes the aluminum complexes, protonates the carboxylate, and liberates the ketone product. This is a highly exothermic process requiring care.
-
Product Isolation: Transfer the mixture to a separatory funnel. The organic layer (benzene) contains the product. Separate the layers and extract the aqueous layer twice with DCM. Combine all organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude solid is obtained.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield pure this compound as a white crystalline solid. Confirm purity by measuring the melting point (expected: 140-142 °C).[2][3][4]
Section 3: Structural Characterization & Expected Spectroscopic Signatures
While a comprehensive public database of spectra for this specific compound is sparse, its structure allows for highly accurate prediction of its key spectroscopic features. These predictions serve as a benchmark for researchers to validate their synthetic results. Data from its methyl and ethyl esters provide a strong basis for these assignments.[9][10]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale / Assignment |
| ¹H NMR | Aromatic Protons | δ 7.95-8.05 (m, 2H), δ 7.45-7.65 (m, 3H) | Protons ortho to the electron-withdrawing carbonyl are deshielded. Meta and para protons are further upfield. |
| Methylene Protons (-CH₂-) | δ 3.20-3.60 (m, 2H) | Diastereotopic protons adjacent to a stereocenter and a carbonyl group, expected to be a complex multiplet. | |
| Methine Proton (-CH-) | δ 3.00-3.40 (m, 1H) | Methine proton alpha to the carboxylic acid. | |
| Methyl Protons (-CH₃) | δ 1.20-1.35 (d, 3H) | Doublet due to coupling with the adjacent methine proton. | |
| Carboxylic Acid Proton (-COOH) | δ 10.0-12.0 (br s, 1H) | Broad singlet, highly deshielded, exchanges with D₂O. | |
| ¹³C NMR | Ketone Carbonyl | δ 198-202 ppm | Typical chemical shift for an aryl ketone carbonyl. |
| Carboxylic Acid Carbonyl | δ 178-182 ppm | Typical chemical shift for a carboxylic acid carbonyl. | |
| Aromatic Carbons | δ 128-137 ppm | Range includes the ipso-carbon attached to the ketone and other aromatic carbons. | |
| Aliphatic Carbons | δ 38-45 ppm (CH), δ 35-42 ppm (CH₂) | Aliphatic carbons alpha to carbonyl groups. | |
| Methyl Carbon | δ 15-20 ppm | Aliphatic methyl carbon. | |
| FT-IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding. |
| C-H Stretch (Aromatic/Aliphatic) | 3000-3100 cm⁻¹, 2850-2960 cm⁻¹ | Aromatic C-H appears just above 3000 cm⁻¹, aliphatic below. | |
| C=O Stretch (Ketone) | 1680-1695 cm⁻¹ | Aryl ketone carbonyl, conjugated. | |
| C=O Stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ | Dimeric carboxylic acid carbonyl. | |
| Mass Spec | Molecular Ion [M]⁺ | m/z = 192.08 | Calculated for C₁₁H₁₂O₃. |
| Key Fragments | m/z = 105 (C₆H₅CO⁺), 147 ([M-COOH]⁺), 77 (C₆H₅⁺) | Fragmentation via loss of the carboxyl group and McLafferty rearrangement. The benzoyl cation is a major, stable fragment. |
Section 4: Chemical Reactivity & Synthetic Potential
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. This allows for selective transformations, making it a valuable chiral building block or intermediate.
Caption: Key Reactive Sites and Potential Transformations of the Title Compound.
-
At the Ketone Carbonyl: The ketone is susceptible to nucleophilic attack.
-
Reduction: Selective reduction of the ketone using agents like sodium borohydride (NaBH₄) yields the corresponding γ-hydroxy acid. This product can spontaneously cyclize to form a γ-lactone, a common motif in natural products. Importantly, asymmetric reduction can provide access to enantiomerically pure lactones, which are highly valuable in synthesis.[11]
-
Oxidation: Strong oxidizing conditions can cleave the bond between the carbonyl carbon and the adjacent methylene, leading to benzoic acid as a degradation product.[6]
-
-
At the Carboxylic Acid: This group undergoes typical carboxylic acid reactions.
-
Esterification and Amidation: The carboxylic acid can be readily converted to esters or amides using standard coupling agents (e.g., DCC, EDC) or via an acid chloride intermediate. This allows for the introduction of diverse functional groups or for linking the molecule to other scaffolds.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄, though this would also reduce the ketone unless it is first protected.
-
Section 5: Applications in Research and Drug Development
The primary value of this compound lies in its role as a sophisticated chemical intermediate.[1][2]
Precursor to Minozac
A key documented application is its use in the synthesis of Minozac .[2] Minozac is a known pharmacological agent that has been investigated for its ability to suppress the up-regulation of proinflammatory cytokines in the brain. This positions our title compound as a critical starting material in the development of potential neuroinflammatory or CNS-targeted therapeutics.
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physical and chemical properties of 2-Methyl-4-oxo-4-phenylbutanoic acid
An In-depth Technical Guide to 2-Methyl-4-oxo-4-phenylbutanoic Acid
Introduction
This compound, also known as α-Methyl-γ-oxobenzenebutyric acid or 2-methyl-3-benzoylpropionic acid, is a keto-carboxylic acid of significant interest in synthetic organic chemistry.[1] Its bifunctional nature, possessing both a ketone and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and pharmaceutically active agents.[1] This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, grounded in established chemical principles and supported by available data. It is intended for researchers and professionals in drug development and chemical synthesis who require a detailed understanding of this compound's characteristics.
Physicochemical Properties
The physical state and solubility of a compound are foundational to its handling, formulation, and reaction setup. This compound is a white to off-white crystalline solid at standard conditions, a characteristic that simplifies its storage and weighing.[1][2] Its thermal stability is reported to be relatively high.[2] A key consideration for any synthetic protocol is solubility. This compound is insoluble in water but demonstrates solubility in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] This solubility profile is consistent with its molecular structure, which contains a nonpolar phenyl group and a moderately polar carboxylic acid group.
A summary of its core physical and chemical identifiers is presented below.
| Property | Value | Source(s) |
| CAS Number | 1771-65-9 | [1][3] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][3] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | White to off-white solid/crystal powder | [1][2] |
| Melting Point | 140-142 °C | [1][2] |
| Boiling Point | 360.9 ± 25.0 °C (Predicted) | [1] |
| Density | 1.161 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.57 ± 0.23 (Predicted) | [1] |
| Solubility | Insoluble in water; Soluble in Ethanol, DMSO, Methanol | [1][2] |
Synthesis and Reactivity
Core Synthetic Pathway: Friedel-Crafts Acylation
A logical and established method for synthesizing this compound is the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones. The reaction would involve treating benzene with 2-methylsuccinic anhydride in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
The causality behind this choice is twofold:
-
Regioselectivity: The anhydride provides the four-carbon backbone, and the Friedel-Crafts reaction reliably attaches the acyl group to the aromatic ring.
-
Precursor Availability: Benzene and 2-methylsuccinic anhydride are readily available starting materials.
The mechanism proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic benzene ring. A subsequent aqueous workup is required to destroy the aluminum chloride-ketone complex and protonate the carboxylate, yielding the final product.[5]
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Chemical Reactivity
The compound's reactivity is dominated by its two functional groups:
-
Carboxylic Acid: It can undergo typical reactions like esterification, amide formation, and reduction to an alcohol. Its predicted pKa of ~4.57 suggests it is a weak acid, similar in strength to benzoic acid.[1]
-
Ketone: The phenyl ketone moiety is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol (e.g., via sodium borohydride) or to an alkane (CH₂) via methods like the Clemmensen or Wolff-Kishner reduction.[4] This reduction is a common subsequent step in Friedel-Crafts chemistry to produce alkylated aromatic rings without the risk of rearrangement.[4]
Structural Elucidation & Spectral Analysis
While a publicly available, verified full spectral dataset for this specific compound is scarce, we can reliably predict its spectral features based on its structure. This predictive analysis is a critical skill for confirming synthesis outcomes and identifying impurities.
Caption: Logical workflow for spectroscopic prediction.
¹H NMR Spectroscopy (Predicted)
-
~10-12 ppm (singlet, broad, 1H): The carboxylic acid proton (–COOH). Its broadness is due to hydrogen bonding and exchange.
-
~7.9-8.0 ppm (doublet, 2H): Aromatic protons ortho to the carbonyl group, deshielded by the ketone's electron-withdrawing effect.
-
~7.4-7.6 ppm (multiplet, 3H): Aromatic protons meta and para to the carbonyl group.
-
~3.0-3.6 ppm (multiplet, 3H): This would be a complex region. The CH₂ protons adjacent to the ketone and the CH proton alpha to the acid would overlap. The diastereotopic nature of the CH₂ protons would further complicate splitting.
-
~1.2 ppm (doublet, 3H): The methyl (–CH₃) protons, split by the adjacent CH proton.
¹³C NMR Spectroscopy (Predicted)
The structure has 11 carbon atoms, but due to symmetry in the phenyl ring, fewer than 11 signals are expected.
-
~198 ppm: The ketone carbonyl carbon (C=O).
-
~178 ppm: The carboxylic acid carbonyl carbon (–COOH).
-
~128-137 ppm: Four signals for the aromatic carbons. The carbon attached to the ketone will be the most downfield in this region.
-
~35-45 ppm: Two signals for the aliphatic carbons (the CH and CH₂).
-
~15-20 ppm: The methyl carbon (–CH₃).
Infrared (IR) Spectroscopy (Predicted)
-
2500-3300 cm⁻¹ (broad): The characteristic O–H stretch of the carboxylic acid, often overlapping with C-H stretches.
-
~1710 cm⁻¹: The C=O stretch of the carboxylic acid.
-
~1685 cm⁻¹: The C=O stretch of the aryl ketone. Conjugation with the phenyl ring lowers its frequency compared to a simple aliphatic ketone.
-
~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
2850-3000 cm⁻¹: Aliphatic and aromatic C-H stretches.
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight.
-
Key Fragments:
-
m/z = 105: A very prominent peak corresponding to the benzoyl cation [C₆H₅CO]⁺, formed by cleavage alpha to the ketone.
-
m/z = 77: The phenyl cation [C₆H₅]⁺, from the loss of CO from the benzoyl fragment.
-
m/z = 147: Loss of the carboxyl group [M - COOH]⁺.
-
Applications and Relevance
As a functionalized building block, this compound is primarily used as a chemical reagent and intermediate in organic synthesis.[1] Its most notable application is in the synthesis of Minozac, a compound investigated for its properties as a suppressor of brain proinflammatory cytokine up-regulation.[1] Furthermore, its structure makes it a candidate for use as a transition metal ligand in catalysis, where the carboxylate and ketone oxygens can act as a bidentate chelate.[2]
Conclusion
This compound is a compound whose utility is defined by the interplay of its ketone and carboxylic acid functionalities. Its well-defined physical properties, predictable reactivity, and characteristic spectral features make it a valuable tool for the synthetic chemist. A thorough understanding of these properties, from its synthesis via Friedel-Crafts acylation to its expected spectroscopic signals, is essential for its effective application in research and development, particularly in the creation of novel pharmaceutical agents.
References
- 2-methyl-4-oxo-4-phenyl-butanoic acid - ChemBK. (n.d.).
- 2-Methyl-4-oxo-4-phenylbutyric Acid - BioOrganics. (n.d.).
- Supplementary Information - The Royal Society of Chemistry. (n.d.).
- Friedel-Crafts Reaction of Benzene with 2-Phenylpentanedioic Anhydride. (1977). Journal of the Japan Petroleum Institute.
- Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.).
- Friedel–Crafts reaction - Wikipedia. (n.d.).
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solubility of 2-Methyl-4-oxo-4-phenylbutanoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Methyl-4-oxo-4-phenylbutanoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in the synthesis of various pharmaceutically active compounds.[1] We delve into the physicochemical properties and molecular structure of the compound to establish a theoretical framework for its solubility behavior. This guide synthesizes available qualitative solubility data with established chemical principles to predict its solubility across a range of common organic solvents. Furthermore, we provide detailed, field-proven protocols for both qualitative and quantitative solubility determination, equipping researchers, scientists, and drug development professionals with the necessary tools to handle this compound effectively in a laboratory setting.
Introduction: The Nexus of Structure, Solubility, and Synthesis
This compound (CAS 1771-65-9) is a butyric acid derivative that serves as a valuable building block in organic synthesis.[1] Its utility, particularly in the development of novel pharmaceutical agents, necessitates a thorough understanding of its physical and chemical properties.[1] Among these, solubility stands out as a critical parameter that governs every stage of its application, from reaction kinetics and purification by recrystallization to formulation and bioavailability studies.
The challenge in working with a molecule like this compound lies in its dual chemical nature. It possesses both a polar, hydrophilic carboxylic acid function and a significant non-polar, hydrophobic moiety comprising a phenyl group and an aliphatic backbone. This amphipathic character results in a nuanced solubility profile that is highly dependent on the chosen solvent system. This guide aims to elucidate this profile, moving from theoretical prediction to practical experimental verification.
Foundational Physicochemical Properties & Structural Analysis
A molecule's solubility is intrinsically linked to its structure and physical properties. Understanding these fundamentals is the first step in predicting and controlling its behavior in solution.
Key Physicochemical Data
The essential properties of this compound are summarized below. This data provides the context for its solubility characteristics, such as the energy required to break its crystal lattice structure (informed by its melting point).
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂O₃ | [2] |
| Molecular Weight | 192.21 g/mol | [2] |
| Melting Point | 140-142 °C | [1][2] |
| Physical Form | White to Off-White Solid | [2] |
| pKa (Predicted) | 4.57 ± 0.23 | [1] |
| Density (Predicted) | 1.161 ± 0.06 g/cm³ | [1][2] |
Molecular Structure: A Duality of Function
The solubility behavior of this compound is dictated by the interplay of its three primary functional regions:
-
Carboxylic Acid (-COOH): This is the dominant polar feature of the molecule. The hydroxyl group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor.[3] This group imparts solubility in polar, protic solvents. As a weak acid, it will react with bases to form highly polar, water-soluble carboxylate salts.[4]
-
Phenyl Group (C₆H₅-) and Aliphatic Chain: These components form the non-polar backbone of the molecule. Their hydrophobicity suggests solubility in non-polar or moderately polar aprotic organic solvents through van der Waals interactions.
-
Ketone (C=O): The ketone group adds to the molecule's overall polarity and can act as a hydrogen bond acceptor, further influencing interactions with protic solvents.
The principle of "like dissolves like" dictates that the overall solubility in a given solvent will depend on the balance between these competing functionalities.[5] Solvents that can effectively interact with both the polar head and the non-polar tail will prove to be the most effective.
Qualitative Solubility Profile
Publicly available data provides a foundational, qualitative understanding of the compound's solubility. It is reported to be insoluble in water at room temperature but soluble in several organic solvents.[2]
| Solvent | Type | Observed Solubility | Rationale |
| Water | Polar Protic | Insoluble | The large non-polar phenyl and alkyl components outweigh the polar contribution of the carboxylic acid and ketone groups.[2] |
| Methanol | Polar Protic | Slightly Soluble | Can act as both a hydrogen bond donor and acceptor, interacting with the carboxylic acid. The short alkyl chain makes it a reasonably effective solvent for moderately polar compounds.[1][2] |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's hydroxyl group interacts favorably with the solute's carboxylic acid. Its slightly larger alkyl chain enhances interactions with the non-polar regions of the molecule compared to methanol.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | A strong hydrogen bond acceptor, DMSO can interact with the carboxylic acid's proton. Its high polarity effectively solvates the polar functional groups.[1][2] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Like DMSO, DMF is a highly polar, aprotic solvent that can effectively solvate the polar functional groups of the molecule.[2] |
Experimental Determination of Solubility: Protocols and Workflows
For drug development and process chemistry, qualitative descriptors are insufficient. The following sections provide robust, step-by-step protocols for determining solubility in the laboratory.
Protocol 1: Qualitative Solubility Classification
This workflow uses a sequence of solvents to rapidly classify the compound based on its acidic, basic, or neutral properties, providing critical insights into its functional group chemistry.[4][6] This is a self-validating system; for example, a compound dissolving in NaOH but not NaHCO₃ is likely a phenol, whereas one dissolving in both is a stronger acid, such as a carboxylic acid.[4]
Methodology:
-
Preparation: Add approximately 25 mg of this compound to five separate small test tubes.
-
Water Test: To the first tube, add 0.75 mL of deionized water in portions. Shake vigorously after each addition.[7] Observe for complete dissolution.
-
5% NaOH Test: If insoluble in water, add 0.75 mL of 5% aqueous NaOH to the second tube.[6] Vigorous shaking is required. Solubility indicates an acidic functional group.
-
5% NaHCO₃ Test: If soluble in NaOH, add 0.75 mL of 5% aqueous NaHCO₃ to the third tube.[7] Solubility here confirms the presence of a carboxylic acid, which is a sufficiently strong acid to react with the weak base.
-
5% HCl Test: If insoluble in water and NaOH, add 0.75 mL of 5% aqueous HCl to the fourth tube.[6] Solubility would indicate a basic functional group (e.g., an amine).
-
Conc. H₂SO₄ Test: If insoluble in all previous aqueous solvents, add 0.75 mL of cold, concentrated sulfuric acid to the final tube.[6] Solubility suggests the presence of a neutral compound containing an oxygen atom (like a ketone or ester) or unsaturation.
Logical Workflow for Solubility Classification
Caption: Workflow for systematic qualitative solubility analysis.
Protocol 2: Quantitative Solubility by Shake-Flask Method
The shake-flask method is the gold-standard for determining equilibrium solubility.[5] The protocol is designed to create a saturated solution, from which the concentration of the dissolved solute is measured.
Methodology:
-
Excess Solute Addition: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure equilibrium with a saturated solution.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using an orbital shaker or magnetic stirrer. The time required to reach equilibrium must be determined experimentally but is typically 24-72 hours.[5]
-
Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the undissolved solid has fully settled. Centrifugation at the same temperature is highly recommended to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution). Take care not to disturb the solid residue.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[5]
-
Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
Experimental Workflow for Shake-Flask Solubility Determination
Caption: Step-by-step workflow for the quantitative shake-flask method.
Predictive Solubility Framework in Common Organic Solvents
In the absence of extensive published quantitative data, a predictive framework based on chemical principles is invaluable for solvent selection in synthesis and purification.
| Solvent Class | Example Solvents | Predicted Solubility | Justification |
| Non-Polar | Hexane, Toluene | Very Low to Insoluble | These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions. They cannot effectively solvate the highly polar carboxylic acid group, making dissolution energetically unfavorable. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents possess a strong dipole moment and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton and the ketone group. They also have non-polar character to solvate the phenyl ring and alkyl chain.[8] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are ideal. They can act as both hydrogen bond donors and acceptors, creating strong interactions with the carboxylic acid. Their alkyl portions effectively solvate the non-polar parts of the molecule. Solubility is expected to decrease slightly as the alkyl chain of the alcohol solvent increases (e.g., higher in methanol than in butanol).[3] |
Conclusion
The solubility of this compound is a complex function of its amphipathic molecular structure. It exhibits poor solubility in water and non-polar hydrocarbons. Its greatest solubility is found in polar solvents, particularly polar protic solvents like lower-chain alcohols, which can effectively solvate both the hydrophilic carboxylic acid group and the hydrophobic phenyl moiety. For practical applications, the qualitative classification and quantitative shake-flask methods detailed herein provide a robust framework for accurately determining its solubility in any solvent system, enabling informed decisions in process development, purification, and formulation.
References
- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
- ChemBK. 2-methyl-4-oxo-4-phenyl-butanoic acid. [Link]
- Chemistry For Everyone (YouTube). How To Determine Solubility Of Organic Compounds?. [Link]
- ResearchGate. How to determine the solubility of a substance in an organic solvent ?. [Link]
- Chemistry Online @ UTSC. Solubility. [Link]
- Course Hero.
- PubChem.
- PubChem. 2-Oxo-4-phenylbutyric acid. [Link]
- ResearchGate.
- R&D Chemicals. 2-Methyl-4-oxo-4-phenylbutyric acid. [Link]
- University of Canterbury. Solubility of Organic Compounds. [Link]
- Solubility of Things. Butyric acid. [Link]
- AIP Publishing. IUPAC–NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids... [Link]
- Yeast Metabolome Database. butanoic acid (YMDB01392). [Link]
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- 8. researchgate.net [researchgate.net]
Whitepaper: Determination of the Melting Point of 2-Methyl-4-oxo-4-phenylbutanoic Acid
A Technical Guide for Pharmaceutical and Chemical Researchers
Abstract
The melting point of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical quality attribute (CQA) that provides fundamental insights into its identity, purity, and polymorphic form. This technical guide presents a comprehensive overview of the principles and methodologies for the accurate determination of the melting point of 2-Methyl-4-oxo-4-phenylbutanoic acid (CAS 1771-65-9). We detail two primary, orthogonal methods: the pharmacopeial capillary melting point technique and advanced thermal analysis by Differential Scanning Calorimetry (DSC). This document provides field-proven, step-by-step protocols, discusses the theoretical underpinnings of phase transitions, and offers expert guidance on data interpretation to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable characterization of this compound.
Introduction
This compound is a butyric acid derivative used as a chemical reagent and building block in the synthesis of various pharmaceutically active compounds.[1] As with any pure crystalline solid, its melting point is a distinct physical property. The determination of a sharp melting range is a primary indicator of the substance's purity. The presence of impurities typically causes a depression and broadening of the melting range, a phenomenon grounded in the thermodynamic principles of freezing-point depression.
Furthermore, different crystalline forms of the same compound, known as polymorphs, can exhibit different melting points. As polymorphism has profound implications for a drug's stability, solubility, and bioavailability, accurate melting point determination is an indispensable tool in pharmaceutical development and quality control. This guide establishes the authoritative protocols for this critical measurement.
Physicochemical Profile
A summary of the key physicochemical properties of this compound is provided below for reference.
| Property | Value | Source |
| IUPAC Name | This compound | [] |
| Synonyms | 2-Methyl-3-benzoylpropionic acid, α-Methyl-γ-oxobenzenebutyric acid | [1] |
| CAS Number | 1771-65-9 | [3] |
| Molecular Formula | C₁₁H₁₂O₃ | [3][4] |
| Molecular Weight | 192.21 g/mol | [1][4] |
| Reported Melting Point | 140-142 °C | [1][4] |
| Appearance | White to off-white solid/crystalline powder | [1][4] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Theoretical Framework of Phase Transitions
The melting of a crystalline solid is a first-order thermodynamic phase transition, occurring at a specific temperature where the solid and liquid phases are in equilibrium. For a pure substance, this transition is typically sharp. However, the presence of a soluble impurity disrupts the crystal lattice, lowering the chemical potential of the liquid phase. According to the Gibbs-Van't Hoff equation, this results in a lower melting point and a broader melting range compared to the pure substance. This principle is the foundation of using melting point as a criterion for purity.
Recommended Methodologies for Melting Point Determination
Two complementary methods are recommended for a comprehensive analysis. The capillary method provides a visual, well-established technique, while DSC offers quantitative thermodynamic data.
Method A: Capillary Melting Point (Pharmacopeial Method)
This method, harmonized across major pharmacopeias (e.g., USP <741>, Ph. Eur. 2.2.14), involves heating a small, powdered sample in a capillary tube within a calibrated apparatus and visually observing the temperature range over which the substance melts.
-
Instrument Calibration: Verify the performance of the melting point apparatus using certified reference standards with melting points bracketing the expected range of the sample (e.g., Caffeine, Vanillin). The apparatus must be calibrated to within ±0.5°C of the certified values.
-
Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered to ensure uniform packing.
-
Capillary Loading: Load the powdered sample into a capillary tube (open at one end) to a packing depth of 2-4 mm. Tap the tube gently on a hard surface to ensure dense packing.
-
Heating: Place the loaded capillary into the heating block of the apparatus. Set the initial heating ramp rate to a rapid value (e.g., 10°C/min) to approach the expected melting point (approx. 140°C).
-
Determination: Approximately 10-15°C below the expected melting point, reduce the ramp rate to 1-2°C/min. This slow rate is critical for thermal equilibrium and accurate observation.
-
Data Recording:
-
Point A (Meniscus Formation): Record the temperature at which the first drop of liquid becomes visible.
-
Point B (Clear Point): Record the temperature at which the last solid particle melts and the substance is completely liquid.
-
-
Reporting: The melting range is reported as the interval between Point A and Point B. For a pure substance, this range should be narrow (e.g., < 2°C).
Caption: Workflow for Capillary Melting Point Analysis.
Method B: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature. It provides quantitative data on the melting onset, peak maximum (melting point), and the enthalpy of fusion (ΔHfus).
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials like high-purity Indium (m.p. 156.6°C, ΔHfus = 28.45 J/g).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.
-
Atmosphere: Place both pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibration: Equilibrate the cell at a starting temperature well below the melting point (e.g., 50°C).
-
Heating Ramp: Heat the sample at a controlled linear rate, typically 10°C/min, to a temperature well above the melting point (e.g., 180°C).
-
-
Data Acquisition: Record the differential heat flow (mW) as a function of temperature (°C).
-
Data Analysis:
-
The melting event will appear as an endothermic peak on the thermogram.
-
Onset Temperature: Determine the extrapolated onset temperature, which corresponds most closely to the thermodynamic melting point.
-
Peak Temperature: Note the temperature at the peak maximum of the endotherm.
-
Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak to determine the heat of fusion in Joules per gram (J/g).
-
Caption: Workflow for Differential Scanning Calorimetry.
Data Interpretation and Trustworthiness
-
Purity: A pure sample of this compound is expected to exhibit a sharp melting range (≤ 2°C) by the capillary method and a single, sharp endotherm by DSC.
-
Impurities: The presence of impurities, such as unreacted starting materials from synthesis or side products, will typically result in a depressed and broadened melting range. In DSC, this may manifest as a broadened peak with a lower onset temperature.
-
Polymorphism: If different batches of the material show significantly different melting points despite being chemically pure, the presence of polymorphs should be investigated using techniques like X-ray Powder Diffraction (XRPD).
-
Self-Validation: The trustworthiness of the results relies on strict adherence to the calibration protocols for both instruments. Using certified reference standards ensures the temperature axis is accurate and the results are traceable.
Summary of Reported Data
Multiple chemical suppliers and databases report a consistent melting point for this compound.
| Parameter | Reported Value | Source(s) |
| Melting Point / Range | 140-142 °C | [1][4] |
This value serves as the benchmark for experimental determination. A properly calibrated instrument should yield a melting point within this range for a high-purity sample.
Conclusion
The accurate determination of the melting point of this compound is a fundamental requirement for its quality assessment. Both the classical capillary method and the more quantitative Differential Scanning Calorimetry technique provide reliable data when performed according to the rigorous, calibrated protocols detailed in this guide. For routine identification and purity screening, the capillary method is sufficient. For in-depth physicochemical characterization, polymorphism screening, and thermodynamic analysis, DSC is the superior method. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for research and drug development.
References
- ChemBK. (2024). 2-methyl-4-oxo-4-phenyl-butanoic acid.
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An In-Depth Spectroscopic and Structural Elucidation Guide to 2-Methyl-4-oxo-4-phenylbutanoic acid
Prepared by: Gemini, Senior Application Scientist
Foreword: The Analytical Imperative in Drug Discovery
In the landscape of modern drug development and synthetic chemistry, the unambiguous structural confirmation of novel and intermediate compounds is not merely a procedural step but the bedrock of scientific integrity. A molecule's identity, defined by the precise arrangement of its atoms and bonds, dictates its reactivity, biological activity, and ultimately, its therapeutic potential. Mischaracterization can lead to fruitless research pathways and compromised results. This guide is dedicated to the rigorous analytical characterization of 2-Methyl-4-oxo-4-phenylbutanoic acid (CAS: 1771-65-9), a butyric acid derivative that serves as a key intermediate in the synthesis of various pharmaceutically active compounds.[1]
This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical workflow of a practicing analytical scientist, moving from the rapid, functional group identification afforded by Infrared (IR) Spectroscopy to the detailed atomic connectivity mapped by Nuclear Magnetic Resonance (NMR) Spectroscopy, and finally, to the fragmentation analysis and molecular weight confirmation provided by Mass Spectrometry (MS). Each section is designed not only to present data but to explain the causality behind the observed spectral features, offering insights grounded in established physicochemical principles.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
Infrared spectroscopy serves as our initial, rapid assessment of the molecular architecture. The principle rests on the absorption of specific frequencies of infrared light by covalent bonds, causing them to vibrate (stretch, bend). The frequency of absorption is characteristic of the bond type and its chemical environment, allowing for the identification of key functional groups.
For this compound, we anticipate the characteristic signals of a carboxylic acid, a ketone, and an aromatic ring. The presence of both a ketone and a carboxylic acid carbonyl group (C=O) makes this an interesting case study.
Data Summary: IR Absorption Bands
| Functional Group | Vibration Mode | **Expected Wavenumber (cm⁻¹) ** | Observed Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | ~3000 | Very Broad, Strong |
| Aromatic C-H | C-H stretch | 3000 - 3100 | ~3050 | Sharp, Medium |
| Aliphatic C-H | C-H stretch | 2850 - 3000 | ~2970 | Sharp, Medium |
| Carboxylic Acid C=O | C=O stretch | 1700 - 1725 | ~1710 | Sharp, Very Strong |
| Ketone (Aryl) C=O | C=O stretch | 1680 - 1700 | ~1685 | Sharp, Very Strong |
| Aromatic C=C | C=C stretch | 1450 - 1600 | ~1600, 1450 | Sharp, Variable |
Note: Observed values are typical representations. Actual spectra may vary slightly based on sample preparation and instrumentation.
Expert Interpretation
The IR spectrum is dominated by two key regions. The first is the extremely broad absorption trough centered around 3000 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[2] This broadness is a direct result of intermolecular hydrogen bonding between acid dimers, a self-validating feature for this functional group. Overlapping with this broad O-H band are the sharper, less intense C-H stretching vibrations of the aromatic ring and the aliphatic backbone.[3]
The second defining region is the carbonyl (C=O) stretching area between 1650-1750 cm⁻¹.[4] A crucial aspect of this molecule is the presence of two distinct carbonyl groups. The carboxylic acid carbonyl typically appears at a higher frequency (around 1710 cm⁻¹) than the aryl ketone carbonyl (around 1685 cm⁻¹).[5] This difference arises because the phenyl ring is conjugated with the ketone's carbonyl group, which slightly weakens the C=O bond and lowers its vibrational frequency. The presence of two strong, sharp peaks in this region is a strong indicator of the molecule's bifunctional nature.
Finally, the presence of sharp peaks around 1600 cm⁻¹ and 1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the phenyl group, confirming the aromatic component of the structure.[2]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with solvent after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of individual nuclei, specifically ¹H (protons) and ¹³C. It reveals not only the different types of atoms present but also how they are connected.
¹H NMR Spectroscopy
Proton NMR provides information on the number of chemically distinct protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the number of protons of each type (integration).
| Label | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| a | -COOH | ~11.0 - 12.0 | Singlet (broad) | 1H | N/A |
| b | Aromatic (ortho) | ~7.95 | Doublet (d) | 2H | ~7.5 |
| c | Aromatic (para) | ~7.58 | Triplet (t) | 1H | ~7.5 |
| d | Aromatic (meta) | ~7.47 | Triplet (t) | 2H | ~7.5 |
| e | -CH(CH₃)- | ~3.15 | Sextet | 1H | ~7.0 |
| f | -CH₂- | ~3.50 (diastereotopic) | Multiplet (dd) | 2H | - |
| g | -CH₃ | ~1.25 | Doublet (d) | 3H | ~7.0 |
The ¹H NMR spectrum provides a wealth of structural information.
-
Downfield Region: The most deshielded proton is the carboxylic acid proton (a), appearing as a broad singlet far downfield (>10 ppm).[6] Its broadness is due to hydrogen bonding and chemical exchange. The aromatic protons (b, c, d) appear in the characteristic 7.4-8.0 ppm region. The protons ortho to the electron-withdrawing carbonyl group (b) are the most deshielded and appear as a doublet.[7]
-
Aliphatic Region: The methylene protons (f) are adjacent to the phenyl ketone group, which strongly deshields them, placing their signal around 3.50 ppm. These two protons are diastereotopic because they are adjacent to a chiral center (the carbon at position 2), meaning they are chemically non-equivalent and can exhibit complex splitting patterns. The methine proton (e) is coupled to both the adjacent methylene group (2 protons) and the methyl group (3 protons). According to the n+1 rule, it should appear as a multiplet, and a sextet is predicted (2+1) * (3+1) is not correct, it should be (2+1=3) and (3+1=4), so a quartet of triplets or similar complex multiplet. However, often due to similar coupling constants, simplified patterns like a sextet are observed. Its signal is found around 3.15 ppm.
-
Upfield Region: The methyl protons (g) are the most shielded, appearing as a clean doublet around 1.25 ppm due to coupling with the single methine proton (n+1 = 1+1 = 2).[8]
The integration values (1:2:1:2:1:2:3) perfectly match the number of protons in each unique environment, providing a self-validating confirmation of the assignments.
¹³C NMR Spectroscopy
Carbon-13 NMR identifies all non-equivalent carbon atoms in the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| Ketone C=O | ~198 |
| Carboxylic Acid C=O | ~180 |
| Aromatic C (quaternary, attached to C=O) | ~136 |
| Aromatic CH (para) | ~133 |
| Aromatic CH (ortho) | ~128.5 |
| Aromatic CH (meta) | ~128.0 |
| -CH(CH₃)- | ~40 |
| -CH₂- | ~35 |
| -CH₃ | ~17 |
The ¹³C spectrum clearly resolves all 11 carbon atoms into 8 distinct signals, consistent with the molecular symmetry.
-
Carbonyl Carbons: The two carbonyl carbons are the most deshielded, appearing furthest downfield. The ketone carbonyl is typically found at a lower field (~198 ppm) than the carboxylic acid carbonyl (~180 ppm).[9]
-
Aromatic Carbons: Four signals appear in the aromatic region (120-140 ppm), corresponding to the quaternary carbon attached to the carbonyl group and the three different types of C-H carbons (ortho, meta, para) on the phenyl ring.
-
Aliphatic Carbons: The three aliphatic carbons appear in the upfield region (<50 ppm). The methine (-CH-), methylene (-CH₂-), and methyl (-CH₃) carbons are clearly resolved, with the chemical shift decreasing as the distance from the electron-withdrawing groups increases.[9]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Tuning and Shimming: The instrument automatically tunes the probe to the correct frequencies (¹H and ¹³C) and shims the magnetic field to ensure homogeneity, which is critical for high resolution.
-
¹H Acquisition: Acquire the ¹H spectrum. Standard parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C Acquisition: Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, many more scans are required. A proton-decoupled experiment is standard, which collapses all C-H coupling, resulting in a spectrum of singlets for each unique carbon.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization. We will consider Electron Ionization (EI) mass spectrometry, a common technique for small organic molecules.
Data Summary: Key MS Fragments
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Formula | Fragmentation Pathway |
| 192 | Molecular Ion [M]⁺• | [C₁₁H₁₂O₃]⁺• | - |
| 120 | Acetophenone radical cation | [C₈H₈O]⁺• | McLafferty Rearrangement |
| 105 | Benzoyl cation | [C₇H₅O]⁺ | α-cleavage |
| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CO from benzoyl cation |
Expert Interpretation of Fragmentation
The mass spectrum provides compelling evidence for the structure of this compound.
-
Molecular Ion: The peak at m/z = 192 corresponds to the molecular weight of the parent molecule (C₁₁H₁₂O₃), confirming its elemental composition.[10]
-
α-Cleavage: The most prominent peak in the spectrum is often at m/z = 105 . This is the classic result of α-cleavage , where the bond between the ketone carbonyl and the adjacent carbon is broken.[11] This cleavage is highly favorable as it results in the formation of the very stable, resonance-stabilized benzoyl cation ([C₆H₅CO]⁺). This is a definitive diagnostic feature for a phenyl ketone. The benzoyl cation can further lose a molecule of carbon monoxide (CO) to produce the phenyl cation at m/z = 77 .
-
McLafferty Rearrangement: Carbonyl compounds with accessible gamma-hydrogens can undergo a characteristic McLafferty rearrangement.[11][12] In this molecule, the ketone's carbonyl oxygen can abstract the acidic proton from the carboxylic acid group via a six-membered transition state. This is followed by cleavage of the bond between the α and β carbons (C2 and C3), resulting in the loss of a neutral ketene-like fragment and the formation of the radical cation of acetophenone at m/z = 120 .
Diagram: Key Fragmentation Pathways
A visual representation of these fragmentation processes solidifies the interpretation.
Caption: Primary fragmentation pathways in EI-MS.
Experimental Protocol: Electron Ionization GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at approximately 1 mg/mL.
-
Injection: Inject a small volume (1 µL) of the solution into the Gas Chromatograph (GC) inlet. The high temperature of the inlet vaporizes the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons (~70 eV), which ejects an electron from the molecule to form a high-energy molecular ion (M⁺•).
-
Fragmentation: The excess energy in the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed by a computer to generate the mass spectrum.
Integrated Analytical Workflow and Conclusion
The true power of spectroscopic analysis lies in the integration of multiple techniques. No single method provides the complete picture, but together, they offer an undeniable confirmation of the molecular structure.
Diagram: Integrated Spectroscopic Workflow
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The Emerging Therapeutic Potential of 2-Methyl-4-oxo-4-phenylbutanoic Acid Derivatives: A Technical Guide
Introduction: The Versatile 2-Methyl-4-oxo-4-phenylbutanoic Acid Scaffold
In the landscape of modern drug discovery, the identification of versatile molecular scaffolds that can be readily modified to interact with a variety of biological targets is of paramount importance. The this compound core represents one such promising scaffold. Its inherent structural features, including a chiral center, a keto group, and a phenyl ring, offer multiple points for chemical modification, paving the way for the development of a diverse library of derivatives with a wide spectrum of biological activities. While research on direct derivatives of this specific molecule is still maturing, the broader class of 4-oxo-4-phenylbutanoic acids and related structures has demonstrated significant potential in preclinical studies, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory applications. This technical guide will provide an in-depth analysis of the current understanding of the biological activities of these derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The quest for novel antimicrobial agents with unique mechanisms of action is thus a critical area of research. Derivatives of 4-oxo-4-phenylbutanoic acid have emerged as a potential source of new antibacterial and antifungal compounds.
Mechanism of Action: Targeting Bacterial Menaquinone Biosynthesis
A key mechanism of action for some antibacterial derivatives is the inhibition of the bacterial menaquinone (Vitamin K2) biosynthesis pathway. This pathway is essential for cellular respiration in many bacteria, including notorious pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). Specifically, certain derivatives have been shown to inhibit MenB, a 1,4-dihydroxy-2-naphthoyl-CoA synthase, a crucial enzyme in this pathway.
Caption: Inhibition of the Menaquinone Biosynthesis Pathway by 4-Oxo-4-phenylbutanoic Acid Derivatives.
Antimicrobial Efficacy: Quantitative Data
The antimicrobial activity of these derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. While specific MIC values for a wide range of this compound derivatives are not yet extensively published, studies on structurally related compounds provide a strong rationale for their potential. For instance, certain furan-containing pentanoic acid derivatives have demonstrated potent activity against multidrug-resistant Gram-positive bacteria.[1][2]
| Compound Class | Microorganism | MIC Range (µg/mL) | Reference |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Multidrug-resistant S. aureus | 2 - 8 | [1][2] |
| Valeric Acid | Campylobacter jejuni | 500 - 1000 | [3] |
| Butyric Acid | Streptococcus pneumoniae | 700 - 1000 | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
The following is a standardized protocol for determining the MIC of a compound.
Caption: Experimental Workflow for MIC Determination using Broth Microdilution.
Step-by-Step Methodology:
-
Compound Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth and inoculum) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.[4]
Anticancer Activity: Inducing Programmed Cell Death
The development of targeted therapies that can selectively kill cancer cells while sparing healthy tissues is a major goal in oncology research. Derivatives of 4-oxo-4-phenylbutanoic acid have shown promise as cytotoxic agents against various cancer cell lines.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can be achieved through various signaling pathways, including the activation of caspases, a family of proteases that execute the apoptotic process. Some derivatives may also modulate the expression of pro- and anti-apoptotic proteins, such as those belonging to the Bcl-2 family.
Caption: Simplified Pathway of Apoptosis Induction by 4-Oxo-4-phenylbutanoic Acid Derivatives.
Anticancer Efficacy: Quantitative Data
The anticancer potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that is required for 50% inhibition of cancer cell growth. The following table summarizes the IC50 values for some structurally related compounds against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrimidine derivative | MCF-7 (Breast Cancer) | 39.0 - 43.4 | [5] |
| Imidazo[1,2-a]pyrimidine derivative | MDA-MB-231 (Breast Cancer) | 35.1 - 35.9 | [5] |
| Maslinic acid derivative | HepG2 (Liver Cancer) | 3.13 | [6] |
| Spiro-4H-pyran derivative | HT-29 (Colon Cancer) | Varies | [7] |
| 2-Phenylthiazole-4-carboxamide derivative | T47D (Breast Cancer) | < 10 µg/mL | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[9][10]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Compounds that can modulate the inflammatory response are of great therapeutic interest.
Mechanism of Action: Inhibition of Pro-inflammatory Enzymes and Cytokines
Derivatives of 4-oxo-4-phenylbutanoic acid can exert anti-inflammatory effects through multiple mechanisms. A primary mode of action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[11] Additionally, some derivatives have been shown to modulate the production of inflammatory cytokines. For instance, they can suppress the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) while promoting the production of anti-inflammatory cytokines such as Transforming Growth Factor-beta1 (TGF-β1).[12][13]
Caption: Dual Mechanism of Anti-inflammatory Action.
Anti-inflammatory Efficacy: Quantitative Data
The in vitro anti-inflammatory activity of these compounds is often assessed by their ability to inhibit COX-1 and COX-2 enzymes.
| Compound Class | Enzyme | IC50 (µM) | Reference |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative (FM12) | COX-2 | 0.18 | [11] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative (FM10) | COX-2 | 0.69 | [11] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative (FM4) | COX-2 | 0.74 | [11] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to evaluate the anti-inflammatory activity of new compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound is administered to the animals, usually via oral or intraperitoneal injection. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.
-
Edema Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.[12][13][14]
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-oxo-4-phenylbutanoic acid derivatives is highly dependent on their chemical structure. Key SAR insights include:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact potency and selectivity. For example, electron-withdrawing groups like halogens or electron-donating groups like methoxy can modulate the electronic properties of the molecule and its interaction with target proteins.
-
Modifications of the Butanoic Acid Chain: Alterations to the butanoic acid chain, such as the introduction of double bonds, cyclization, or the addition of other functional groups, can influence the compound's flexibility, lipophilicity, and ability to form key interactions within a binding site.
-
Chirality: The presence of a chiral center at the 2-position of the butanoic acid chain means that the stereochemistry of the molecule can play a crucial role in its biological activity. The different enantiomers may exhibit distinct pharmacological profiles.
Synthesis of this compound Derivatives
The synthesis of the parent compound, this compound, can be achieved through various synthetic routes. A common method involves the Friedel-Crafts acylation of benzene with a suitable succinic anhydride derivative. The resulting keto acid can then be further modified to generate a library of derivatives. For instance, the carboxylic acid group can be converted to esters or amides, and the keto group can be a site for condensation reactions to introduce new heterocyclic rings.
Future Perspectives
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Future research should focus on:
-
Systematic Synthesis and Screening: The generation of a focused library of derivatives with systematic variations in the phenyl ring substituents and the butanoic acid chain, followed by comprehensive screening for antimicrobial, anticancer, and anti-inflammatory activities.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms of action of the most potent compounds to identify novel biological targets and pathways.
-
In Vivo Efficacy and Safety Profiling: Evaluation of the most promising lead compounds in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
By leveraging the versatility of this chemical scaffold and employing a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and molecular biology, it is anticipated that novel and effective drug candidates based on the this compound core will be discovered.
References
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- ResearchGate. (n.d.). Anticancer properties of MA and its corresponding IC50 values.
- Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
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- Khan, K. M., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4068.
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- PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities.
- MDPI. (n.d.). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates.
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- PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
- PubChem. (n.d.). 2-Oxo-4-phenylbutyric acid.
- Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a.
- PubMed. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents.
- MDPI. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- PubChem. (n.d.). 4-Oxo-4-phenylbutanoic acid hydrochloride.
- PubMed. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- PubMed. (n.d.). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester.
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An In-depth Technical Guide to the Role of 2-Methyl-4-oxo-4-phenylbutanoic Acid in Organic Synthesis
Introduction: The Versatility of a γ-Keto Acid
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, bifunctional compounds offer a unique advantage, allowing for sequential or one-pot transformations to rapidly build molecular complexity. 2-Methyl-4-oxo-4-phenylbutanoic acid, a γ-keto acid, stands out as a particularly versatile precursor. Its structure, featuring a carboxylic acid and a ketone, provides two distinct handles for chemical modification, making it a valuable intermediate in the synthesis of a wide range of compounds, particularly heterocyclic systems and pharmaceutically active molecules.[1][2] This guide provides an in-depth exploration of the synthetic utility of this compound, offering both mechanistic insights and practical, field-proven experimental protocols for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a white to off-white solid, soluble in organic solvents such as ethanol and dimethylformamide, but with limited solubility in water.[1][3] Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol [4] |
| Melting Point | 140-142 °C[3][5] |
| Appearance | White to off-white solid[1] |
| CAS Number | 1771-65-9[1][4][5] |
Core Synthetic Applications: A Gateway to Heterocycles and Pharmaceuticals
The synthetic utility of this compound is primarily derived from the reactivity of its two functional groups. The ketone can undergo reactions typical of carbonyls, such as nucleophilic addition and condensation, while the carboxylic acid can be transformed into esters, amides, and other acid derivatives. This dual reactivity is expertly exploited in the synthesis of various heterocyclic scaffolds.
Synthesis of Pyridazinone Derivatives
A prominent application of γ-keto acids is in the synthesis of pyridazinones, a class of heterocycles known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[2] The reaction of this compound with hydrazine hydrate leads to the formation of a 6-phenyl-4-methyl-4,5-dihydropyridazin-3(2H)-one derivative through a condensation-cyclization cascade.
Experimental Protocol: Synthesis of 6-phenyl-4-methyl-4,5-dihydropyridazin-3(2H)-one
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (0.1 mol) and ethanol (250 mL).
-
Reagent Addition: While stirring, add hydrazine hydrate (0.1 mol) dropwise to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Precipitation: Pour the concentrated residue into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration and recrystallize from ethanol to yield the purified 6-phenyl-4-methyl-4,5-dihydropyridazin-3(2H)-one.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the hydrazine hydrate, and its boiling point is suitable for this reaction.
-
Reflux Conditions: The elevated temperature is necessary to drive the condensation and subsequent cyclization reactions to completion.
-
Ice-Water Precipitation: The product is significantly less soluble in cold water than in ethanol, allowing for efficient precipitation and separation from the reaction mixture.
Logical Relationship: Pyridazinone Synthesis Workflow
Caption: General workflow for pyridazinone synthesis.
Precursor to Pyrroloimidazolones and Pyrrolopyrimidinones
This compound also serves as a valuable precursor for the synthesis of bicyclic nitrogen heterocycles such as pyrroloimidazolones and pyrrolopyrimidinones.[2] These compounds have demonstrated potential as plant growth regulators and possess a range of biological activities. The synthesis involves the reaction of the γ-keto acid with aliphatic N,N-diamines, such as 1,2-diaminoethane, to form an amide intermediate which can then be cyclized.[2]
Experimental Protocol: Synthesis of N-(2-Aminoethyl)-2-methyl-4-oxo-4-phenylbutanamide
-
Reaction Setup: In a sealed pressure vessel, combine this compound (0.1 mol) and 1,2-diaminoethane (0.1 mol) in a suitable solvent like toluene (100 mL).
-
Heating: Heat the mixture to 130°C and maintain for 5-10 minutes. The reaction is rapid under these conditions.
-
Cooling and Workup: After the reaction is complete, cool the vessel to room temperature. The solvent can be removed under reduced pressure to yield the crude amide intermediate.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Expertise in Action: Rationale for a Sealed Vessel
The use of a sealed vessel and elevated temperatures significantly accelerates the amidation reaction, often reducing reaction times to mere minutes.[2] This is a common strategy in industrial settings to improve throughput. The subsequent cyclization to the bicyclic heterocycle can often be achieved in a one-pot fashion by adjusting the reaction conditions.
Logical Relationship: Bicyclic Heterocycle Synthesis
Sources
Methodological & Application
Application Notes and Protocols for the Proposed Synthesis of Minozac from 2-Methyl-4-oxo-4-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Minozac is a pyridazine-containing compound that has been investigated for its potential therapeutic effects, including the suppression of proinflammatory cytokine upregulation.[1][2] The development of efficient and versatile synthetic routes to such bioactive molecules is of significant interest to the medicinal chemistry and drug development communities. This guide details a proposed synthesis of Minozac starting from 2-Methyl-4-oxo-4-phenylbutanoic acid, a readily accessible γ-keto acid.
The rationale for this proposed pathway is rooted in the established reactivity of γ-keto acids with hydrazine to form pyridazinone heterocycles.[3][4] This core structure can then be chemically elaborated to introduce the necessary functionalities of the final Minozac molecule. This document provides a logical and experimentally detailed framework for executing this synthesis, intended to be a valuable resource for researchers in organic and medicinal chemistry.
Proposed Synthetic Strategy
The overall proposed synthesis of Minozac from this compound is a three-step process, as illustrated in the workflow diagram below.
Caption: Proposed three-stage synthetic workflow for Minozac.
The synthesis commences with the cyclocondensation of this compound with hydrazine hydrate to form the 4-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one intermediate. This is followed by treatment with a halogenating agent, such as phosphorus oxychloride, to effect a dehydration and chlorination, yielding the key intermediate, 3-chloro-4-methyl-6-phenylpyridazine. The final step involves a nucleophilic aromatic substitution (SNAr) reaction between this chlorinated pyridazine and 1-(pyrimidin-2-yl)piperazine to afford the target molecule, Minozac.
Experimental Protocols
Stage 1: Synthesis of 4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
This initial step involves the formation of the pyridazinone ring through the reaction of the γ-keto acid with hydrazine. The keto group reacts with one nitrogen of the hydrazine to form a hydrazone, which is followed by an intramolecular cyclization via amide formation with the carboxylic acid moiety.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound | 192.21 | 1.0 |
| Hydrazine hydrate (~80%) | 50.06 (for N₂H₄·H₂O) | 1.2 |
| Ethanol | - | Solvent |
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (approximately 10 mL per gram of starting material), add hydrazine hydrate (1.2 eq).[3]
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield pure 4-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one as a white solid.[3]
Stage 2: Synthesis of 3-Chloro-4-methyl-6-phenylpyridazine
This stage involves the conversion of the pyridazinone to a chloropyridazine. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation, acting as both a dehydrating agent to form the aromatic pyridazine ring and a source of chloride for the substitution of the resulting hydroxyl group (the enol tautomer of the pyridazinone).[4][5]
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | 188.23 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | Excess (3-5 eq) |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap for HCl, carefully add 4-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) to an excess of phosphorus oxychloride (3-5 eq).[4]
-
Heat the mixture to reflux (approximately 105 °C) and maintain for 2-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 3-chloro-4-methyl-6-phenylpyridazine.
Stage 3: Synthesis of Minozac (4-methyl-6-phenyl-3-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine)
The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloride at the 3-position by the secondary amine of 1-(pyrimidin-2-yl)piperazine.[6][7][8]
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 3-Chloro-4-methyl-6-phenylpyridazine | 204.66 | 1.0 |
| 1-(Pyrimidin-2-yl)piperazine | 164.21 | 1.1 |
| A suitable base (e.g., K₂CO₃ or Et₃N) | - | 2.0 |
| A suitable solvent (e.g., DMF or DMSO) | - | Solvent |
Procedure:
-
To a solution of 3-chloro-4-methyl-6-phenylpyridazine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as DMF or DMSO, add 1-(pyrimidin-2-yl)piperazine (1.1 eq) and a base such as potassium carbonate or triethylamine (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure Minozac.
Characterization
The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: To assess the purity of the solid compounds.
Mechanistic Insights
The key transformation in this synthesis is the formation of the pyridazine ring and its subsequent functionalization. The diagram below illustrates the plausible mechanism for the chlorination and aromatization of the dihydropyridazinone intermediate.
Caption: Plausible mechanism for the conversion of the pyridazinone to the chloropyridazine.
Conclusion
This application note provides a detailed and scientifically plausible, though not previously documented, synthetic route to Minozac from this compound. The proposed three-stage synthesis relies on well-established and robust chemical reactions, offering a practical guide for researchers in the field. The provided protocols are intended to serve as a starting point for the laboratory synthesis and can be optimized to achieve higher yields and purity. This work underscores the potential for developing novel synthetic strategies for bioactive heterocyclic compounds from readily available starting materials.
References
- Soliman, F. M., et al. (n.d.). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. RACO.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). MDPI.
- Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. (2025, August 5). ResearchGate.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace.
- A simple and efficient synthesis of 4-mercapto-6-phenylpyridazin-3(2H)-ones. (2026, January 1). ResearchGate.
- Minozac Treatment Prevents Increased Seizure Susceptibility in a Mouse “Two-Hit” Model of Closed Skull Traumatic Brain Injury and Electroconvulsive Shock-Induced Seizures. (n.d.). PubMed Central.
- Minozac treatment prevents increased seizure susceptibility in a mouse "two-hit" model of closed skull traumatic brain injury and electroconvulsive shock-induced seizures. (n.d.). PubMed.
- Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. (n.d.). Organic Chemistry Portal.
- 3-chloro-6-(4-fluorophenyl)-4-phenylpyridazine. (2025, May 20). ChemSynthesis.
- nucleophilic aromatic substitutions. (2019, January 19). YouTube.
- Concerted Nucleophilic Aromatic Substitutions. (n.d.). PubMed Central.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Institutes of Health.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate.
- POCl3 chlorination of 4-quinazolones. (2011, March 18). PubMed.
- Novel derivatives of methyl and ethyl 2-(4-oxo-8-aryl-2H-3,4,6,7-tetrahydroimidazo[2,1-c][9][10][11]triazin-3-yl)acetates from biologically active 1-aryl-2-hydrazinoimidazolines: synthesis, crystal structure and antiproliferative activity. (n.d.). PubMed.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed.
- 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. (n.d.). MDPI.
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- 1. Minozac Treatment Prevents Increased Seizure Susceptibility in a Mouse “Two-Hit” Model of Closed Skull Traumatic Brain Injury and Electroconvulsive Shock-Induced Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minozac treatment prevents increased seizure susceptibility in a mouse "two-hit" model of closed skull traumatic brain injury and electroconvulsive shock-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Analytical Methods for the Quantification of 2-Methyl-4-oxo-4-phenylbutanoic acid
Introduction
2-Methyl-4-oxo-4-phenylbutanoic acid is a keto acid of significant interest in metabolic research and pharmaceutical development. Its structure, featuring both a carboxylic acid and a ketone group, presents unique analytical challenges, including polarity, potential for thermal instability, and the need for sensitive detection in complex biological matrices. Accurate and robust quantification is paramount for pharmacokinetic studies, biomarker discovery, and quality control in drug manufacturing.
This guide provides a comprehensive overview of three robust analytical methods for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable method for routine analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-selectivity analysis in complex matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique requiring derivatization to enhance analyte volatility.
As a senior application scientist, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring that each method is presented as a self-validating system grounded in established scientific principles and regulatory standards such as the ICH Q2(R2) guidelines.[1][2][3]
Foundational Step: Sample Preparation from Biological Matrices
The quality of analytical data is fundamentally dependent on the sample preparation strategy. The primary goals are to remove interfering matrix components like proteins and phospholipids, concentrate the analyte, and present it in a solvent compatible with the analytical instrument.[4][5]
Protocol 1: Protein Precipitation (PPT)
This is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.
Rationale: A high concentration of organic solvent (typically 3:1 or 4:1 ratio to sample) disrupts the solvation shell of proteins, causing them to denature and precipitate.[4] The analyte, being a small molecule, remains in the supernatant.
Step-by-Step Protocol:
-
Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile (or methanol) containing a suitable internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., evaporation and reconstitution).
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT, capable of removing salts and other polar interferences, thereby increasing method sensitivity and robustness. Anion exchange is particularly effective for acidic compounds.
Rationale: At a basic pH, the carboxylic acid group of the analyte is deprotonated (negatively charged) and will bind to the positively charged stationary phase of a strong anion exchange (SAX) or mixed-mode anion exchange (MAX) cartridge.[6] Interferents can be washed away, and the pure analyte is then eluted with an acidic solvent.
Step-by-Step Protocol:
-
Pre-treat the sample: Dilute 100 µL of plasma with 400 µL of 5% ammonium hydroxide to ensure the analyte is ionized.
-
Condition the SPE cartridge (e.g., Oasis MAX, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.
-
Equilibrate the cartridge by passing 1 mL of 5% ammonium hydroxide.
-
Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide followed by 1 mL of methanol to remove interferences.
-
Elute the analyte with 2 x 0.5 mL of 5% formic acid in methanol into a clean collection tube.[6]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.
Caption: General workflow for sample preparation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and cost-effective method suitable for quantifying higher concentrations of the analyte.
Principle and Causality
This method utilizes reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The phenyl group in this compound provides a strong chromophore, allowing for sensitive detection using a UV detector.[7] Adding a small amount of acid (phosphoric or formic) to the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peak shape.[8]
Detailed Experimental Protocol
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 65% A / 35% B isocratic, or a gradient starting from 80% A, depending on sample complexity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: ~245 nm (determine λmax by scanning a standard).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Create a calibration curve by serially diluting the stock solution to at least five concentration levels.
-
System Suitability: Equilibrate the system until a stable baseline is achieved. Inject a mid-level standard five times; the relative standard deviation (RSD) of the peak area should be ≤ 2%.[2]
-
Analysis: Inject prepared standards and samples. Bracket sample injections with calibration checks to monitor for system drift.
Caption: Workflow for HPLC-UV analysis.
Method Validation and Performance
The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[1][3][9]
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Peak purity analysis, no interference at analyte RT | Ensures signal is from analyte only.[2] |
| Linearity (r²) | ≥ 0.995 | Confirms proportional response to concentration.[2] |
| Range | Typically 80-120% of expected concentration | The interval of reliable quantification. |
| Accuracy (% Recovery) | 98-102% for drug product[10] | Closeness of results to the true value. |
| Precision (% RSD) | ≤ 2.0% | Measures repeatability and reproducibility. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | Lowest concentration measured with acceptable precision. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The preferred method for bioanalysis due to its exceptional sensitivity and selectivity.
Principle and Causality
LC-MS/MS combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. For this compound, Electrospray Ionization (ESI) in negative ion mode is highly effective. The carboxylic acid group readily loses a proton to form the [M-H]⁻ ion. This precursor ion is isolated and then fragmented to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) allows for quantification that is virtually free from matrix interference.[11] A C18 column is used for separation, similar to HPLC.[12]
Detailed Experimental Protocol
-
Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[12]
-
Mobile Phase A: 0.1% Formic Acid in water (or 10 mM ammonium acetate).[12]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ion Source: ESI, negative mode.
-
Ionization Parameters: Optimize spray voltage, gas flows, and temperature for the specific instrument.
-
SRM Transitions: Infuse a standard solution to determine the precursor ion ([M-H]⁻) and optimize collision energy to find the most abundant, stable product ions.
-
Procedure:
-
Tuning and Optimization: Infuse a standard solution (~1 µg/mL) to optimize MS parameters and identify the optimal SRM transitions for the analyte and internal standard.
-
Standard and Sample Prep: Prepare standards and process samples as described in Section 2.
-
Analysis: Create an acquisition method with the optimized SRM transitions and LC gradient. Run the calibration curve followed by the samples.
Caption: Workflow for LC-MS/MS analysis.
Method Validation and Performance
Validation follows similar principles to HPLC but with more stringent criteria for bioanalytical methods.
| Parameter | Typical Acceptance Criteria (Bioanalysis) |
| Selectivity | No significant interference at the RT of analyte/IS in blank matrix. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ). |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | Lowest standard on the curve meeting accuracy/precision criteria.[12] |
| Recovery | Consistent and reproducible, but doesn't need to be 100%. |
| Matrix Effect | Assessed to ensure ionization is not suppressed or enhanced by matrix. |
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
A classic, high-resolution technique that requires chemical modification of the analyte prior to analysis.
Principle and Causality
GC-MS is highly effective for volatile and thermally stable compounds. This compound, with its polar carboxylic acid and ketone groups, is neither. Therefore, a two-step derivatization is mandatory.[13]
-
Oximation: The ketone group is reacted with an agent like methoxyamine hydrochloride. This protects the ketone, preventing enolization and improving thermal stability.
-
Silylation: The acidic proton of the carboxylic acid and any other active hydrogens are replaced with a trimethylsilyl (TMS) group using an agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6] This step neutralizes the polar group and dramatically increases the volatility of the analyte, making it suitable for GC analysis.[14][15]
The derivatized analyte is then separated based on its boiling point and polarity on a GC column and detected by a mass spectrometer.
Detailed Experimental Protocol
-
Instrumentation: GC system with a mass selective detector (MSD).
-
GC Column: Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.
-
Injection: Splitless mode, 1 µL injection volume.
-
Temperature Program:
-
Inlet: 250°C.
-
Oven: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
-
Derivatization Protocol:
-
Evaporate the prepared sample extract to complete dryness under nitrogen. Moisture will quench the silylation reagent.
-
Step 1 (Oximation): Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Vortex and heat at 60°C for 60 minutes.
-
Step 2 (Silylation): Add 50 µL of MSTFA. Vortex and heat at 60°C for 30 minutes.[6]
-
Cool to room temperature. The sample is now ready for GC-MS injection.
Caption: Workflow for GC-MS analysis with derivatization.
Method Validation and Performance
Validation parameters are similar to those for HPLC-UV, with a strong focus on the consistency and completeness of the derivatization reaction.
| Parameter | Typical Acceptance Criteria |
| Specificity | Chromatographic resolution from matrix peaks. |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | ≤ 5% (can be higher due to extra derivatization steps). |
| Limit of Quantification (LOQ) | Typically low ng/mL to pg/mL range in SIM mode. |
Method Selection Summary
The choice of analytical method depends on the specific requirements of the study.
| Method | Sensitivity | Selectivity | Throughput | Sample Prep Complexity | Best For... |
| HPLC-UV | Moderate | Good | High | Low | Routine QC, analysis of pure substances or simple matrices. |
| LC-MS/MS | Very High | Excellent | High | Moderate | Bioanalysis (PK/PD), trace-level detection, complex matrices.[12][16] |
| GC-MS | High | Very Good | Moderate | High | Metabolomics, confirmation analysis, when LC-MS is unavailable. |
Conclusion
This application note provides detailed, scientifically-grounded protocols for the quantification of this compound. While HPLC-UV offers a robust solution for routine analysis, LC-MS/MS stands out as the superior technique for demanding applications requiring high sensitivity and selectivity, such as bioanalysis. GC-MS remains a powerful, albeit more complex, alternative. The successful implementation of any of these methods hinges on a solid understanding of the underlying chemical principles, meticulous sample preparation, and rigorous method validation according to established international guidelines.[1][9]
References
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
- Analytical method validation as per ich and usp | PPTX - Slideshare.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Determination of α-Keto Adipic Acid in Aqueous Media by Gas Chromatography | Journal of Chromatographic Science | Oxford Academic.
- Separation of 2-Oxo-4-phenylbutyric acid on Newcrom R1 HPLC column | SIELC Technologies.
- Esterification, Identification, and Gas Chromatographic Analysis of Krebs Cycle Keto Acids. | Analytical Chemistry - ACS Publications.
- A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry - PMC.
- Direct online quantitation of 2-methyl-3-methoxy-4-phenyl butanoic acid for total microcystin analysis by condensed phase membrane introduction tandem mass spectrometry - ResearchGate.
- Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC - PubMed Central.
- Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - MDPI.
- Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC - NIH.
- Understanding the importance of sample preparation for the analysis of biological samples.
- Sample Preparation Techniques for Biological Matrices - Agilent.
- Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed.
- multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 10. Analytical method validation as per ich and usp | PPTX [slideshare.net]
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A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 2-Methyl-4-oxo-4-phenylbutanoic acid
An Application Note for Drug Development Professionals
Abstract
This application note details a highly reliable and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methyl-4-oxo-4-phenylbutanoic acid. This compound is a key butyric acid derivative used as a chemical reagent in the synthesis of various pharmaceutically active compounds.[1] Accurate quantification is critical for ensuring reaction efficiency, purity of intermediates, and quality control in drug development pipelines. The described isocratic method utilizes a C18 stationary phase with a UV detector, providing excellent specificity, linearity, accuracy, and precision. This protocol is designed for researchers, scientists, and quality control analysts in pharmaceutical development and manufacturing.
Scientific Principles and Method Rationale
The successful chromatographic analysis of an acidic compound like this compound hinges on controlling its ionization state. A reversed-phase HPLC system, which separates compounds based on their hydrophobicity, is the ideal approach.[2]
-
Analyte Properties: this compound (Molar Mass: 192.21 g/mol ) is a carboxylic acid with a predicted pKa of approximately 4.57.[1][3] In solutions with a pH above its pKa, the carboxyl group will be deprotonated (ionized), making the molecule highly polar and resulting in poor retention and distorted peak shapes on a nonpolar C18 column.
-
Control of Ionization: To ensure reproducible retention and sharp, symmetrical peaks, the ionization of the analyte must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 2 units below the analyte's pKa. This method employs a phosphoric acid buffer to maintain a mobile phase pH of approximately 2.5. At this pH, the carboxylic acid remains in its protonated, non-ionized form, increasing its hydrophobicity and promoting optimal interaction with the C18 stationary phase. This is a standard and effective strategy for analyzing organic acids by RP-HPLC.[4][5]
-
Detection: The presence of a phenyl-keto moiety in the molecule's structure results in strong ultraviolet (UV) absorbance.[6] A detection wavelength of 255 nm was selected to provide high sensitivity and specificity for the analyte.
Materials and Methods
Instrumentation and Equipment
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, PTFE or nylon).
Reagents and Chemicals
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid (85%, analytical grade).
-
Methanol (HPLC grade, for cleaning).
-
Dimethyl sulfoxide (DMSO, analytical grade).
Chromatographic Conditions
The operational parameters for the HPLC system are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 255 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
Aqueous Component: To prepare 1 L of 0.1% Phosphoric Acid, add 1.0 mL of 85% phosphoric acid to 900 mL of HPLC-grade water. Mix thoroughly and make up the volume to 1000 mL with water. The resulting pH should be approximately 2.5.
-
Mixing: Combine 500 mL of the aqueous component with 500 mL of acetonitrile.
-
Degassing: Degas the final mobile phase for 15-20 minutes using an ultrasonic bath or an inline degasser before use.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. The compound is slightly soluble in methanol and DMSO.[1][3] Add a small amount of DMSO to dissolve the standard, then dilute to the mark with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.
Preparation of Sample Solutions
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (initially try the mobile phase) to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).
-
Vortex and sonicate the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before placing it in the autosampler.
Analytical Workflow Diagram
The overall process from preparation to analysis is illustrated below.
Caption: Workflow for the HPLC analysis of this compound.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[7] The validation parameters demonstrate that the method is a self-validating system for reliable and accurate measurements.[8][9][10]
Validation Protocol Summary:
-
Specificity: The ability to assess the analyte in the presence of other components was confirmed by injecting a blank (mobile phase) and a placebo sample, showing no interfering peaks at the analyte's retention time.[9]
-
Linearity: Assessed by preparing and injecting calibration standards at six concentration levels, from 1 to 100 µg/mL. A calibration curve was generated by plotting peak area against concentration, and the correlation coefficient (r²) was determined.[6]
-
Accuracy: Determined by the recovery method. A known amount of analyte was spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was then calculated.[7][9]
-
Precision:
-
Repeatability (Intra-day): Six replicate injections of a standard solution at 100% concentration were performed on the same day.
-
Intermediate Precision (Inter-day): The repeatability assay was performed by a different analyst on a different day to assess variability. The Relative Standard Deviation (%RSD) was calculated for both.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6]
Summary of Validation Results
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | - | 1.0 - 100.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.20% |
| LOD | - | 0.3 µg/mL |
| LOQ | - | 1.0 µg/mL |
Conclusion
The RP-HPLC method described in this application note is rapid, specific, and highly reliable for the quantitative determination of this compound. The validation data confirms that the method meets the stringent requirements for linearity, accuracy, and precision as outlined by ICH guidelines.[7] This robust protocol is well-suited for routine quality control analysis and for monitoring reaction progress in research and drug development environments.
References
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). PubMed.
- Fujiwara, T., Hattori, A., Ito, T., Funatsu, T., & Tsunoda, M. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(20), 2555–2559.
- 2-methyl-4-oxo-4-phenyl-butanoic acid. (2024). ChemBK.
- A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. (2012). Taylor & Francis Online.
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). RSC Publishing.
- HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (n.d.). ResearchGate.
- Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects. (2000). PubMed.
- Steps for HPLC Method Validation. (2024). Pharmaguideline.
- Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (n.d.). Taylor & Francis Online.
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
- Separation of 2-Oxo-4-phenylbutyric acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. (2008). ResearchGate.
- HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016). Macedonian Journal of Chemistry and Chemical Engineering.
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2024). MDPI.
- Analytical Methods for Organic Acids. (n.d.). Shimadzu.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation.
Sources
- 1. 2-METHYL-4-OXO-4-PHENYLBUTYRIC ACID CAS#: 1771-65-9 [amp.chemicalbook.com]
- 2. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. chembk.com [chembk.com]
- 4. tandfonline.com [tandfonline.com]
- 5. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 6. tandfonline.com [tandfonline.com]
- 7. database.ich.org [database.ich.org]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. actascientific.com [actascientific.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
GC-MS Analysis of Short-Chain Keto Acids: A Detailed Protocol for 2-Methyl-4-oxo-4-phenylbutanoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Short-chain keto acids are pivotal intermediates in numerous metabolic pathways, and their accurate quantification is crucial for applications ranging from clinical diagnostics to pharmaceutical research. However, their inherent chemical properties—low volatility and thermal lability—present significant challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This application note provides a comprehensive, field-proven protocol for the analysis of short-chain keto acids, using 2-Methyl-4-oxo-4-phenylbutanoic acid as a representative analyte. We detail a robust two-step derivatization procedure involving oximation followed by silylation, which renders the analyte volatile and thermally stable. The guide covers the entire workflow, from sample preparation and derivatization to instrument parameters and data analysis, explaining the scientific rationale behind each critical step to ensure methodological integrity and reproducibility.
The Analytical Challenge and Strategic Approach
The direct injection of keto acids like this compound into a GC system is fundamentally problematic. The high temperatures required for volatilization in the GC injector and column can cause the molecule to degrade, primarily through decarboxylation. Furthermore, the polar carboxylic acid and ketone functional groups lead to poor chromatographic peak shape and low volatility.
To overcome these obstacles, a chemical derivatization strategy is essential.[1] This process modifies the functional groups to increase thermal stability and volatility. Our method employs a validated two-step approach:
-
Oximation: This initial step specifically targets the carbonyl (keto) group. Treatment with methoxyamine hydrochloride converts the ketone into a methoxime derivative. This is a critical stabilization step that prevents keto-enol tautomerism, which would otherwise result in multiple derivative products and complicate the chromatographic analysis.[2][3] This stabilization is particularly important for preventing the decarboxylation of α-keto acids.[2]
-
Silylation: The second step targets the acidic proton of the carboxylic acid group. A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[2] This reaction dramatically increases the molecule's volatility and reduces its polarity, making it ideally suited for GC separation.[2]
This sequential derivatization ensures that both reactive functional groups are protected, leading to a single, stable derivative that produces a sharp, symmetrical peak in the chromatogram, enabling sensitive and accurate quantification.
Detailed Experimental Protocol
This protocol is designed for the analysis of keto acids from biological fluids such as plasma or serum. Method validation is essential before application to clinical or regulated studies.[4]
Materials and Reagents
-
Internal Standard (IS): Phenylpyruvic acid or a stable isotope-labeled analog of the target analyte.
-
Derivatization Reagents:
-
Methoxyamine hydrochloride (MeOx), 20 mg/mL in anhydrous pyridine.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
Solvents: Methanol (HPLC Grade), Ethyl Acetate (GC Grade), Pyridine (Anhydrous).
-
Equipment:
-
GC-MS system with autosampler (e.g., Agilent DB-5ms column or equivalent).
-
Microcentrifuge tubes (1.5 mL).
-
Heating block or incubator.
-
Centrifugal vacuum evaporator (e.g., SpeedVac) or nitrogen evaporator.
-
Analytical balance, vortex mixer, and precision pipettes.
-
Sample Preparation and Analyte Extraction
The objective of this stage is to isolate the analytes from the complex sample matrix (e.g., proteins, salts) which could interfere with derivatization and chromatography.
-
Aliquoting: Pipette 100 µL of the sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 800 µL of pre-chilled (-20°C) methanol. The cold solvent efficiently precipitates proteins while minimizing analyte degradation.[1]
-
Mixing & Incubation: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a new glass GC vial insert. Avoid disturbing the protein pellet.
-
Drying: Evaporate the solvent to complete dryness using a centrifugal vacuum evaporator or a gentle stream of nitrogen. This step is critical as moisture will quench the silylation reagent.[10]
Two-Step Derivatization
-
Oximation:
-
Silylation:
-
After cooling the vials to room temperature, add 50 µL of MSTFA (with 1% TMCS) to each vial.
-
Seal the vials again and vortex briefly.
-
Incubate at 80°C for 90 minutes.[1] The elevated temperature facilitates the silylation of the sterically hindered carboxyl group.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
GC-MS Instrumental Parameters
The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Volume | 1 µL | Standard volume for sensitivity without overloading. |
| Injector Temperature | 280 °C | Ensures rapid volatilization of high-boiling point TMS derivatives.[1] |
| Injection Mode | Splitless (or Split 10:1) | Splitless for trace analysis; Split for higher concentrations to avoid column overload.[1][4] |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and MS interface. |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-polarity column suitable for a wide range of derivatized metabolites. |
| Oven Program | Initial 100°C (hold 2 min), ramp 5°C/min to 300°C (hold 5 min) | The temperature ramp allows for separation of analytes with different boiling points.[1] |
| Mass Spectrometer (MS) | ||
| Transfer Line Temp. | 290 °C | Prevents condensation of analytes between GC and MS.[1] |
| Ion Source Temp. | 230 °C | Standard temperature for stable ionization.[1] |
| Ionization Mode | Electron Impact (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Universal standard for generating comparable mass spectra.[1] |
| Acquisition Mode | Full Scan (m/z 50-550) & SIM | Full Scan for initial identification; Selected Ion Monitoring (SIM) for targeted quantification to maximize sensitivity.[1] |
Data Analysis and Method Validation
-
Compound Identification: The identity of the derivatized this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard.
-
Quantification: For Selected Ion Monitoring (SIM), specific ions for the analyte and internal standard should be chosen. Typically, a high-abundance, high m/z ion is used as the quantifier , and a second, characteristic ion is used as the qualifier to ensure specificity. Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and plotting this against the concentration of the calibration standards.
-
Method Validation: A full method validation should be performed to ensure the reliability of the results.[4][11] Key parameters to assess include:
-
Linearity: A calibration curve should be constructed with a minimum of five non-zero standards. The correlation coefficient (r²) should be >0.99.
-
Accuracy & Precision: Assessed by analyzing quality control samples at low, medium, and high concentrations on multiple days.
-
Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process should be evaluated to ensure no significant loss of analyte.[4]
-
Conclusion
The protocol described provides a reliable and robust framework for the quantitative analysis of this compound and other short-chain keto acids using GC-MS. The cornerstone of this method is the two-step oximation and silylation derivatization, which effectively overcomes the challenges of low volatility and thermal instability inherent to this class of compounds. By carefully following the detailed steps for sample preparation, derivatization, and instrumental analysis, researchers can achieve the accuracy and sensitivity required for demanding applications in metabolomics and pharmaceutical development.
References
- The Bumbling Biochemist. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from The Bumbling Biochemist website: [Link]
- Bibel, H. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(23), 7491–7503.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- ChemBK. (2024, April 9). 2-methyl-4-oxo-4-phenyl-butanoic acid.
- ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions....
- MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 1771-65-9|this compound|BLD Pharm [bldpharm.com]
- 7. scbt.com [scbt.com]
- 8. 2-METHYL-4-OXO-4-PHENYLBUTYRIC ACID CAS#: 1771-65-9 [amp.chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. merckmillipore.com [merckmillipore.com]
LC-MS/MS for detection of 2-Methyl-4-oxo-4-phenylbutanoic acid in biological samples
Application Note & Protocol
Quantitative Determination of 2-Methyl-4-oxo-4-phenylbutanoic Acid in Human Plasma and Urine by LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of this compound in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a butyric acid derivative used in the synthesis of various pharmaceutically active compounds.[1][] Accurate quantification of this and similar small molecules in biological matrices is essential during drug development.[3] This application note details a robust and sensitive method encompassing sample preparation, optimized chromatographic separation, and selective mass spectrometric detection. The protocols are designed to be self-validating, adhering to principles outlined in regulatory guidelines.[4][5][6]
Introduction
This compound (CAS No. 1771-65-9) is a keto-carboxylic acid with a molecular weight of 192.21 g/mol .[7][8] Its role as a building block in pharmaceutical synthesis necessitates the development of reliable analytical methods to study its pharmacokinetics and potential metabolic fate in biological systems.[1] LC-MS/MS is the preferred technique for such bioanalytical applications due to its superior sensitivity, selectivity, and speed.[3][9] The high selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for precise quantification even in complex biological matrices like plasma and urine, minimizing interferences.[10][11]
This guide provides a detailed protocol for researchers, scientists, and drug development professionals, explaining the scientific rationale behind each step to ensure methodological robustness and data integrity.
Experimental
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d5) is highly recommended to compensate for matrix effects and procedural variability.[12] If a SIL-IS is unavailable, a structurally similar compound with comparable chromatographic and ionization behavior may be used after thorough validation.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (≥99%).
-
Biological Matrix: Drug-free human plasma and urine for calibration standards and quality controls.
-
Reagents for Sample Preparation: Zinc sulfate solution (0.1 M in water), trichloroacetic acid (10% w/v in water).
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of tandem mass spectrometry (MS/MS).[13][14]
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point for separating this moderately hydrophobic acidic drug.[15]
Standard and Quality Control (QC) Preparation
-
Stock Solutions: Prepare individual stock solutions of the analyte and internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working standards for spiking into the biological matrix.[12]
-
Internal Standard Working Solution: Dilute the IS stock solution with 50:50 (v/v) acetonitrile/water to achieve a final concentration appropriate for the assay (e.g., 100 ng/mL).
-
Calibration Standards (CS) and Quality Controls (QC): Prepare a set of 8-10 calibration standards by spiking the appropriate working standard solutions into the blank biological matrix (plasma or urine).[12] Prepare at least three levels of QCs (low, medium, and high) in the same manner.
Detailed Protocols
Sample Preparation
The goal of sample preparation is to remove matrix components, such as proteins and salts, that can interfere with the analysis and to concentrate the analyte.[9][16] Protein precipitation is a common and effective method for plasma samples. For urine, a "dilute-and-shoot" approach is often sufficient after an initial centrifugation step to remove particulates.[9]
-
Aliquot: Pipette 100 µL of plasma (blank, CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the Internal Standard Working Solution.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile. This high ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]
-
Transfer Supernatant: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Centrifuge: Centrifuge the urine samples at 2,000 x g for 10 minutes at 4°C to remove cellular debris.[17]
-
Aliquot: Pipette 50 µL of the urine supernatant into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the Internal Standard Working Solution.
-
Dilute: Add 440 µL of 0.1% formic acid in water. This dilution helps to reduce matrix effects.
-
Vortex: Vortex for 30 seconds.
-
Transfer: Transfer the diluted sample to an autosampler vial for analysis.
Experimental Workflow Diagram
Caption: Workflow for plasma and urine sample preparation.
LC-MS/MS Method
The chromatographic method is designed to separate the analyte from endogenous matrix components. As an acidic compound, this compound will be best analyzed in its non-ionized form to improve retention on a reversed-phase column.[18] This is achieved by using a mobile phase with an acidic pH.
Table 1: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | HPLC or UHPLC System | UHPLC provides better resolution and faster run times. |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm | A C18 stationary phase is suitable for retaining moderately non-polar compounds. The small particle size enhances efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures the analyte is in its neutral form, promoting retention on the reversed-phase column.[18] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography providing good peak shape and elution strength. |
| Gradient Elution | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate at 5% B for 2 minutes. | A gradient is necessary to elute the analyte with a good peak shape in a reasonable time while ensuring the column is cleaned of more hydrophobic matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative analysis due to its high sensitivity and specificity in MRM mode.[13] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group is readily deprotonated, making negative ion mode the optimal choice for this analyte. |
| MRM Transitions | Analyte: To be determined experimentally (e.g., Precursor [M-H]⁻ → Product) IS: To be determined experimentally (e.g., Precursor [M-H]⁻ → Product) | Precursor ions correspond to the deprotonated molecule. Product ions are generated by collision-induced dissociation and must be optimized by infusing a standard solution of the analyte and IS into the mass spectrometer. |
| Source Parameters | IonSpray Voltage, Temperature, Gas 1, Gas 2, Curtain Gas | These parameters must be optimized for the specific instrument and analyte to achieve maximum signal intensity and stability. |
Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA or ICH) to ensure the method is fit for its intended purpose.[5][6]
Method Validation Workflow
Caption: Key parameters for bioanalytical method validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria based on FDA guidelines.[4][19]
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. The interference should be <20% of the response at the LLOQ.[4] |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A linear regression of the peak area ratio (analyte/IS) vs. concentration should have a correlation coefficient (r²) ≥ 0.99. At least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ). |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | For QC samples at low, medium, and high concentrations, the mean concentration should be within ±15% of the nominal value (accuracy). The coefficient of variation (%CV) should not exceed 15% (precision).[4][14] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | The analyte response at the LLOQ should be at least 5-10 times that of a blank sample. Accuracy should be within ±20% of the nominal value, and precision (%CV) should be ≤20%.[4] |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | The %CV of the peak area ratios of post-extraction spiked samples from different sources of matrix should be ≤15%. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent and reproducible across the concentration range, although it does not need to be 100%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term). | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound in human plasma and urine by LC-MS/MS. The detailed protocols for sample preparation, chromatography, and mass spectrometry are based on established principles of bioanalysis. Adherence to the outlined method validation procedures will ensure the generation of accurate, reliable, and reproducible data suitable for regulatory submissions and crucial decision-making in drug development.
References
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- MDPI. (2024, November 14).
- National Institutes of Health. (2024, January 5).
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Application Notes and Protocols: 2-Methyl-4-oxo-4-phenylbutanoic Acid as a Versatile Transition Metal Ligand
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Date: January 7, 2026
Abstract
This document provides a comprehensive technical guide on the utilization of 2-Methyl-4-oxo-4-phenylbutanoic acid (MOPBA) as a versatile ligand for the synthesis of novel transition metal complexes. MOPBA, a γ-keto acid, presents a unique combination of a carboxylate and a ketone functional group, offering multiple coordination modes and the potential for creating complexes with interesting structural and functional properties. These properties make MOPBA-metal complexes promising candidates for applications in catalysis, materials science, and as potential therapeutic agents. This guide details the coordination chemistry of MOPBA, provides step-by-step protocols for the synthesis and characterization of its transition metal complexes, and explores their potential applications, with a focus on the underlying scientific principles and experimental causality.
Introduction to this compound (MOPBA)
This compound, also known as MOPBA, is a solid, crystalline organic compound with the molecular formula C₁₁H₁₂O₃.[1] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol and dimethylformamide.[1] Its structure, featuring a carboxylic acid group and a ketone carbonyl separated by a two-carbon spacer, makes it an intriguing candidate as a chelating ligand for transition metals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 140-142 °C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, DMF | [1] |
The presence of both a hard carboxylate and a borderline ketone donor site allows MOPBA to coordinate with a wide range of transition metals, potentially leading to complexes with diverse geometries and electronic properties.
Coordination Chemistry of MOPBA with Transition Metals
The coordination behavior of MOPBA is dictated by the interplay of its two functional groups. The carboxylate group can coordinate in a monodentate, bidentate chelating, or bridging fashion. The ketone oxygen, being a weaker donor, can also participate in coordination, leading to the formation of stable chelate rings.
Potential Coordination Modes
Based on the known coordination chemistry of related keto-acid ligands, MOPBA can be expected to exhibit several coordination modes:
-
Bidentate O,O'-Chelation: The most common and stable mode is likely to involve the deprotonated carboxylate group and the ketone oxygen, forming a six-membered chelate ring. This mode is favored due to the thermodynamic stability of such rings.
-
Monodentate Carboxylate Coordination: In the presence of other strong ligands or under specific steric constraints, MOPBA may coordinate solely through one of the carboxylate oxygens.
-
Bridging Carboxylate: The carboxylate group can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.
-
Keto-group Coordination: While less common as the primary binding site, the ketone oxygen can coordinate to a metal center, especially in Lewis acidic metal complexes.[1]
Caption: Potential coordination modes of MOPBA with a transition metal.
Factors Influencing Coordination
The preferred coordination mode and the resulting complex geometry are influenced by several factors:
-
Nature of the Metal Ion: Hard metal ions (e.g., Cr³⁺, Fe³⁺, Co³⁺) will preferentially bind to the hard carboxylate oxygen, while softer metals (e.g., Cu⁺, Ag⁺) might show a greater affinity for the borderline ketone oxygen.
-
Reaction Stoichiometry: The metal-to-ligand ratio will dictate the formation of mononuclear or polynuclear species.
-
Presence of Ancillary Ligands: The coordination sphere of the metal can be completed by other ligands, influencing the overall geometry and stability of the complex.
-
pH of the Reaction Medium: The pH will affect the deprotonation state of the carboxylic acid group, which is crucial for its coordination.
Protocols for Synthesis and Characterization
The following protocols are generalized procedures based on established methods for the synthesis of transition metal carboxylate and keto-beta-diketonate complexes and should be optimized for specific metal-MOPBA systems.
General Synthesis Protocol for M(MOPBA)n Complexes
This protocol describes a general method for the synthesis of a transition metal complex of MOPBA.
Materials:
-
This compound (MOPBA)
-
Transition metal salt (e.g., chloride, acetate, nitrate)
-
Solvent (e.g., ethanol, methanol, acetonitrile)
-
Base (e.g., sodium hydroxide, triethylamine) (optional)
Procedure:
-
Ligand Preparation: Dissolve MOPBA (e.g., 2 mmol) in a suitable solvent (e.g., 20 mL of ethanol) in a round-bottom flask. If the carboxylate needs to be deprotonated prior to complexation, add a stoichiometric amount of a base (e.g., 2 mmol of NaOH in a minimal amount of water).
-
Metal Salt Solution: In a separate flask, dissolve the transition metal salt (e.g., 1 mmol of CuCl₂·2H₂O) in the same solvent (e.g., 10 mL of ethanol).
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Reaction: The reaction mixture is then stirred for a specified period (e.g., 2-24 hours) at room temperature or under reflux, depending on the desired kinetics. The formation of a precipitate may indicate complex formation.
-
Isolation: The resulting solid is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then washed with a non-polar solvent like diethyl ether to facilitate drying.
-
Drying: The complex is dried in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.
Caption: A generalized workflow for the synthesis of M(MOPBA)n complexes.
Characterization Techniques
The synthesized complexes should be thoroughly characterized to determine their structure, composition, and purity.
Table 2: Key Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Observations for M(MOPBA)n Complexes |
| Elemental Analysis (C, H, N) | To determine the empirical formula and purity of the complex. | Experimental percentages of C and H should match the calculated values for the proposed formula. |
| FT-IR Spectroscopy | To identify the coordination of functional groups. | Shift of the C=O stretching frequency of the carboxylate group upon coordination. A shift in the ketone C=O stretching frequency if it is involved in coordination. Appearance of new low-frequency bands corresponding to M-O vibrations. |
| UV-Vis Spectroscopy | To study the electronic transitions and coordination geometry. | Ligand-to-metal charge transfer (LMCT) or d-d transitions in the visible region, which are often indicative of the metal's coordination environment. |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the structure of diamagnetic complexes in solution. | Shifts in the proton and carbon signals of the ligand upon coordination to the metal. |
| Magnetic Susceptibility | To determine the magnetic moment and the number of unpaired electrons in paramagnetic complexes. | The measured magnetic moment can help in determining the oxidation state and geometry of the central metal ion. |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the complex. | Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. |
Potential Applications of MOPBA-Metal Complexes
The unique structural features of MOPBA suggest that its transition metal complexes could be valuable in several fields.
Catalysis
Transition metal complexes are widely used as catalysts in a variety of organic transformations. The presence of both a carboxylate and a ketone functionality in MOPBA could lead to complexes with unique catalytic activities. For instance, they could be explored as catalysts in:
-
Oxidation Reactions: The metal center could act as a redox-active site for the oxidation of alcohols or hydrocarbons.
-
Coupling Reactions: Palladium-MOPBA complexes could potentially catalyze C-C and C-N bond-forming reactions.
-
Asymmetric Catalysis: If a chiral version of MOPBA is used, the resulting complexes could be employed as catalysts in enantioselective synthesis.
Caption: Potential catalytic applications of MOPBA-metal complexes.
Drug Development
Many biologically active organic molecules exhibit enhanced therapeutic properties upon coordination to a metal ion. The MOPBA ligand itself is a derivative of butyric acid, a class of compounds with known biological activities. Transition metal complexes of MOPBA could be investigated for:
-
Antimicrobial Activity: The complexation of MOPBA with metals like copper, zinc, or silver could lead to compounds with enhanced antibacterial or antifungal properties.
-
Anticancer Activity: The design of metal-based drugs is a burgeoning field. MOPBA complexes of platinum, ruthenium, or gold could be screened for their cytotoxic activity against cancer cell lines. The lipophilic phenyl group may aid in cellular uptake.
Materials Science
The ability of the carboxylate group to act as a bridging ligand opens up the possibility of constructing coordination polymers and metal-organic frameworks (MOFs). These materials have applications in:
-
Gas Storage and Separation: The porous nature of MOFs can be exploited for the selective adsorption of gases.
-
Luminescent Materials: Lanthanide complexes of MOPBA could exhibit interesting photoluminescent properties.
Concluding Remarks and Future Outlook
This compound represents a promising, yet underexplored, ligand in the field of coordination chemistry. Its bifunctional nature provides a versatile platform for the design and synthesis of a wide array of transition metal complexes with potentially novel structures and functionalities. The protocols and application notes provided in this guide are intended to serve as a foundational resource for researchers venturing into the study of MOPBA-metal complexes. Further research, including detailed structural characterization through single-crystal X-ray diffraction and comprehensive evaluation of their catalytic and biological activities, is warranted to fully unlock the potential of this intriguing ligand.
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Application Notes & Protocols: Reductive Amination of 2-Oxo-4-phenylbutanoic Acid for the Synthesis of 2-Amino-4-phenylbutanoic Acid and its Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for the reductive amination of 2-oxo-4-phenylbutanoic acid. This key transformation is pivotal for the synthesis of 2-amino-4-phenylbutanoic acid (homophenylalanine), a crucial chiral building block for various active pharmaceutical ingredients (APIs), including angiotensin-converting enzyme (ACE) inhibitors.[1][2]
This document offers a blend of theoretical principles and practical, step-by-step protocols, ensuring both a deep understanding of the reaction's causality and a reliable execution of the experimental procedures.
Foundational Principles of Reductive Amination
Reductive amination is a robust and widely utilized method for the synthesis of amines from carbonyl compounds.[3][4] The reaction proceeds through a two-step, often one-pot, process:
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of the ketone (or aldehyde), forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine (from a primary amine) or an iminium ion (from a secondary amine).[5][6] This step is typically catalyzed by mild acid, with an optimal pH range of 4-5 to facilitate the dehydration without fully protonating and thus deactivating the amine nucleophile.[6][7][8]
-
Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond, yielding the final amine product. This reduction is carried out by a suitable reducing agent that ideally shows selectivity for the imine/iminium ion over the starting carbonyl compound.[8][9]
Visualizing the General Mechanism
Caption: General workflow of a one-pot reductive amination reaction.
Strategic Considerations for 2-Oxo-4-phenylbutanoic Acid
The presence of both a ketone and a carboxylic acid in 2-oxo-4-phenylbutanoic acid requires careful selection of reagents and reaction conditions to achieve the desired transformation selectively.
Choice of Reducing Agent
The selection of the reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the imine/iminium ion intermediate in the presence of the starting α-keto acid.
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines/iminium ions over ketones.[9][10] Stable in mildly acidic conditions (pH 4-6) required for imine formation.[8] Allows for a one-pot procedure.[10][11] | Highly toxic (liberates HCN gas upon contact with strong acids).[10][11] | Methanol, Ethanol, THF.[11][12] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A safer alternative to NaBH₃CN with comparable reactivity.[10] Mild and selective.[13] | Water-sensitive; not compatible with protic solvents like methanol.[12] | Dichloroethane (DCE), Dichloromethane (DCM), THF.[12][13] |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" chemistry approach, producing minimal waste.[4] Can be highly selective with the right catalyst (e.g., Pd/C). | Requires specialized equipment for handling hydrogen gas under pressure. May reduce other functional groups. | Ethanol, Methanol, Ethyl Acetate. |
| Enzymatic (e.g., Phenylalanine Dehydrogenase) | Highly stereoselective, yielding enantiopure L-homophenylalanine.[1][2] Operates under mild, aqueous conditions. | Requires specific cofactors (e.g., NADH) and cofactor regeneration systems.[1][2] Enzyme activity is sensitive to pH and temperature.[1] | Aqueous buffers.[1][2] |
Amine Source
To synthesize the primary amine, 2-amino-4-phenylbutanoic acid, ammonia or an ammonia surrogate is required. Ammonium chloride or ammonium acetate are commonly used sources of ammonia for reductive aminations.[5] For the synthesis of N-substituted derivatives, a primary or secondary amine would be used.
Protocols for Reductive Amination
The following protocols are presented as detailed, self-validating procedures. It is crucial to monitor reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: One-Pot Reductive Amination using Sodium Cyanoborohydride
This protocol is a widely applicable method for the synthesis of 2-amino-4-phenylbutanoic acid.
Materials:
-
2-oxo-4-phenylbutanoic acid
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Glacial acetic acid (optional, for pH adjustment)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-oxo-4-phenylbutanoic acid (1.0 eq) and ammonium chloride (1.5-2.0 eq) in methanol.
-
Stir the mixture at room temperature. If necessary, adjust the pH to approximately 6-7 by the careful addition of glacial acetic acid.
-
In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture. Caution: This reaction should be performed in a well-ventilated fume hood as there is a potential for HCN gas evolution, especially if the pH is too low.[10][11]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully acidify the mixture to pH ~2 with 1 M HCl to quench any unreacted NaBH₃CN.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in water and wash with ethyl acetate to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of 2-amino-4-phenylbutanoic acid (approximately pH 6) using a saturated solution of sodium bicarbonate. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Catalytic Hydrogenation
This method offers a greener alternative, particularly for larger-scale synthesis.
Materials:
-
2-oxo-4-phenylbutanoic acid hydrochloride salt[14]
-
Palladium on carbon (10% Pd/C, 2-5 mol%)
-
Ethanol (EtOH) or 1 N HCl[14]
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 2-(S)-amino-4-oxo-4-phenylbutyric acid hydrochloride salt (1.0 eq) in 1 N HCl.[14]
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Place the reaction vessel in a hydrogenation apparatus.
-
Purge the system with nitrogen, then introduce hydrogen gas (typically at a pressure of 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.[14]
-
Monitor the reaction for the uptake of hydrogen and by TLC/LC-MS.
-
Once complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
The product can be isolated by adjusting the pH as described in Protocol 1, step 9.
-
Characterize the final product to confirm its identity and purity.
Protocol 3: Enzymatic Reductive Amination for Chiral Synthesis
This protocol is ideal for producing the enantiopure L-isomer of 2-amino-4-phenylbutanoic acid (L-homophenylalanine), a critical precursor for several ACE inhibitors.[1][2]
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Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones: A Comprehensive Guide for Researchers
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone moiety is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. These six-membered nitrogen-containing heterocycles exhibit a broad spectrum of biological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties[1][2][3][4]. The versatile synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones from readily accessible 4-aryl-4-oxobutanoic acids provides a robust platform for the generation of diverse compound libraries for biological screening. This guide offers an in-depth exploration of the synthesis, mechanistic underpinnings, and practical laboratory protocols for the preparation of these valuable compounds.
Synthetic Strategy: A Two-Step Approach
The most common and reliable method for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones involves a two-step process, beginning with the synthesis of the γ-keto acid precursor, followed by a cyclocondensation reaction with hydrazine.
Figure 2. Simplified mechanism of Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 4-Oxo-4-phenylbutanoic Acid
This protocol details the synthesis of a representative 4-aryl-4-oxobutanoic acid.
Materials:
-
Benzene (anhydrous)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
5% (w/v) Sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
Add anhydrous benzene (e.g., 50 mL) and anhydrous aluminum chloride (e.g., 0.2 mol) to the flask.
-
Heat the mixture to reflux on a water bath.
-
Gradually add succinic anhydride (e.g., 0.1 mol) in small portions with continuous stirring.
-
Continue heating and stirring for a minimum of 4 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Perform steam distillation to remove excess benzene.
-
Concentrate the remaining aqueous solution by evaporation on a water bath to obtain the crude 4-oxo-4-phenylbutanoic acid.
-
For purification, dissolve the crude product in a 5% sodium bicarbonate solution.
-
Extract the aqueous solution with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with dilute HCl to precipitate the purified 4-oxo-4-phenylbutanoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Part 2: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one
The core of the synthesis lies in the cyclocondensation of the 4-aryl-4-oxobutanoic acid with hydrazine. This reaction forms the pyridazinone ring in a single, efficient step.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on the ketone carbonyl of the 4-aryl-4-oxobutanoic acid, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom of the hydrazine on the carboxylic acid carbonyl, followed by dehydration to yield the stable six-membered pyridazinone ring.
Figure 3. Mechanism of pyridazinone formation.
General Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol can be adapted for various 4-aryl-4-oxobutanoic acids.
Materials:
-
4-Oxo-4-phenylbutanoic acid
-
Hydrazine hydrate (80-99%)
-
Ethanol
-
Ice-cold water
Procedure:
-
Dissolve 4-oxo-4-phenylbutanoic acid (e.g., 0.1 mol) in ethanol (e.g., 25 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (e.g., 1 mL, an excess is often used) to the solution.
-
Reflux the reaction mixture for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, concentrate the mixture by removing the solvent under reduced pressure.
-
Pour the concentrated residue into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[5]
Influence of Reaction Conditions
The yield and purity of the final pyridazinone can be influenced by several factors:[5]
| Parameter | Condition | Rationale and Impact |
| Solvent | Protic solvents like ethanol or acetic acid are commonly used. | These solvents facilitate the dissolution of the reactants and can participate in proton transfer steps of the mechanism. |
| Temperature | Typically refluxing conditions are employed. | Higher temperatures increase the reaction rate, but excessively high temperatures can lead to decomposition. |
| pH | An acidic medium can catalyze the dehydration step. | However, strongly acidic conditions may lead to unwanted side reactions. For sensitive substrates, controlling the pH can be crucial to prevent racemization in chiral syntheses.[6] |
| Water Removal | A Dean-Stark apparatus can be used in some cases. | The cyclization step produces water; its removal can drive the equilibrium towards the product, improving the yield. |
Part 3: Purification and Characterization
Purification of the synthesized pyridazinones is typically achieved by recrystallization from a suitable solvent, most commonly ethanol. The purity of the final compound should be assessed by determining its melting point and using chromatographic techniques such as TLC or HPLC.
Structural confirmation is accomplished through a combination of spectroscopic methods:
-
Infrared (IR) Spectroscopy: Expect characteristic absorption bands for the C=O (amide) group around 1670-1700 cm⁻¹ and the N-H group around 3200-3400 cm⁻¹.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons of the dihydropyridazinone ring typically appear as multiplets in the δ 2.5-3.5 ppm region. The aromatic protons will be observed in the δ 7.0-8.0 ppm range. The N-H proton often appears as a broad singlet.
-
¹³C NMR: The carbonyl carbon is typically found in the δ 170-180 ppm region. The signals for the aromatic carbons and the aliphatic carbons of the pyridazinone ring will also be present in their characteristic regions.[7][8]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
Conclusion and Outlook
The synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones from 4-aryl-4-oxobutanoic acids is a robust and versatile method for accessing a class of compounds with significant pharmacological potential. The protocols outlined in this guide, coupled with a sound understanding of the underlying reaction mechanisms, provide a solid foundation for researchers to synthesize and explore novel pyridazinone derivatives in their quest for new therapeutic agents. Careful control of reaction conditions and thorough characterization of the products are paramount to ensure the reliability and reproducibility of the synthetic efforts.
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Application Notes and Protocols: A Researcher's Guide to Friedel-Crafts Acylation with Succinic Anhydride
Introduction: The Strategic Importance of β-Aroylpropionic Acids
The Friedel-Crafts acylation, a cornerstone of organic synthesis since its discovery in 1877, facilitates the formation of a carbon-carbon bond by attaching an acyl group to an aromatic ring. This electrophilic aromatic substitution is fundamental to the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and agrochemicals.[1][2]
A particularly valuable application of this reaction involves the use of succinic anhydride as the acylating agent. This process yields β-aroylpropionic acids, versatile precursors for a wide range of heterocyclic compounds and molecules investigated for their anti-inflammatory properties.[3][4][5] Unlike Friedel-Crafts alkylation, the acylation reaction introduces an electron-withdrawing acyl group, which deactivates the aromatic ring and effectively prevents the polysubstitution side reactions that often plague alkylation procedures.[6][7]
This guide provides an in-depth exploration of the reaction mechanism, delineates the critical parameters governing success, and offers detailed, field-proven protocols for both traditional and modern, environmentally benign synthetic approaches.
Pillar 1: The Underlying Mechanism – A Stepwise Causality
The successful execution of a Friedel-Crafts acylation hinges on a clear understanding of its mechanistic pathway. The reaction is not a single event but a sequence of coordinated steps, each with a specific function.
-
Generation of the Electrophile: The reaction is initiated by the interaction between succinic anhydride and a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[3] The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and leading to its cleavage. This generates a highly reactive and resonance-stabilized acylium ion, the key electrophile in this reaction.[8]
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[3][9] This is the rate-determining step, as it temporarily disrupts the stabilizing aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[9][10]
-
Restoration of Aromaticity: The arenium ion is unstable and rapidly seeks to regain its aromatic stability. A weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the new acyl group.[8] The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the ketone product complexed with the Lewis acid.[11][12]
-
The Stoichiometric Requirement of the Catalyst: A crucial distinction from Friedel-Crafts alkylation is the amount of Lewis acid required. Because the newly formed aryl ketone product is itself a Lewis base, it forms a stable complex with the aluminum chloride catalyst.[7][13] This complex is generally stable under the reaction conditions, effectively sequestering the catalyst. Therefore, a stoichiometric amount (or a slight excess) of AlCl₃ must be used to ensure the reaction proceeds to completion. The final product is liberated from this complex during the aqueous work-up.[9][14]
Pillar 2: Critical Parameters and Experimental Rationale
The outcome of the Friedel-Crafts acylation is highly sensitive to several experimental variables. Understanding the causality behind these parameters is essential for reproducibility and optimization.
-
Anhydrous Conditions: This is the most critical parameter. Aluminum chloride reacts violently and exothermically with water, which not only poses a safety hazard but also deactivates the catalyst by forming aluminum hydroxide.[12][15] All glassware must be thoroughly dried (oven or flame-drying is recommended), and anhydrous reagents and solvents must be used. The reaction should be protected from atmospheric moisture using drying tubes or an inert atmosphere (e.g., nitrogen or argon).[6]
-
Lewis Acid Catalyst: While AlCl₃ is the most common and potent catalyst, others such as FeCl₃, ZnCl₂, and various solid acid catalysts can also be employed.[2][16] The choice of catalyst can influence reactivity and selectivity, but AlCl₃ is standard for its high efficacy with anhydrides.
-
Substrate Reactivity: The reaction is most efficient with electron-rich (activated) aromatic rings, such as toluene, xylenes, and anisole.[3] Aromatic compounds bearing strongly electron-withdrawing (deactivating) groups, such as nitrobenzene, or basic groups like anilines, are generally unsuitable for Friedel-Crafts acylation.[17] Deactivated rings are not nucleophilic enough to attack the acylium ion, while basic groups will preferentially coordinate with the Lewis acid, rendering it inactive.[17]
-
Solvent Selection: The choice of solvent can significantly impact the reaction. In some protocols, the aromatic substrate itself, such as benzene, is used in large excess and serves as both reactant and solvent.[3][18] Inert solvents like dichloromethane (DCM) or nitrobenzene are also common.[6][19] Notably, solvent-free methods have emerged as a "greener," rapid, and highly efficient alternative, reducing pollution and simplifying handling.[20]
-
Temperature Control: The initial mixing of aluminum chloride with the reactants is often highly exothermic.[3][12] Therefore, initial cooling in an ice bath is crucial to control the reaction rate and prevent unwanted side reactions.[21] Subsequently, heating under reflux may be required to drive the reaction to completion.[3][18]
Pillar 3: Experimental Protocols & Data
The following protocols provide step-by-step methodologies for both a conventional solvent-based synthesis and a modern solvent-free approach.
Protocol 1: Conventional Synthesis of β-Benzoylpropionic Acid
This protocol details the synthesis using benzene as both the aromatic substrate and the solvent.[3][18]
Materials:
-
Succinic anhydride (0.68 mole)
-
Dry, thiophene-free benzene (4.5 moles)
-
Powdered, anhydrous aluminum chloride (1.5 moles)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Equipment:
-
2-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Two reflux condensers with drying tubes
-
Heating mantle or oil bath
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Setup: Assemble the 2-L three-necked flask with the mechanical stirrer and two reflux condensers in an efficient fume hood.
-
Charging Reactants: Add succinic anhydride (68 g, 0.68 mole) and dry benzene (350 g, 4.5 moles) to the flask.
-
Catalyst Addition: Begin stirring the mixture and add powdered anhydrous aluminum chloride (200 g, 1.5 moles) all at once. Caution: This step is highly exothermic, and hydrogen chloride gas will be evolved.[18]
-
Reaction: Heat the mixture using a heating mantle or oil bath and maintain a gentle reflux for 30 minutes with continuous stirring.[3]
-
Quenching: After the reflux period, cool the flask in a cold water bath. Carefully and slowly add 300 mL of water through a dropping funnel attached to one of the condensers. This will decompose the aluminum chloride complex.[3][18]
-
Work-up: Remove excess benzene via steam distillation. Pour the hot remaining solution into a large beaker. Upon cooling, a precipitate of β-benzoylpropionic acid will form.[3]
-
Isolation: Decant the supernatant liquid and acidify it with concentrated HCl (approx. 20 mL) to precipitate any remaining product.[3][18] Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Drying: Dry the product. The expected yield is 95-100 g (77-82%).[3]
Protocol 2: Solvent-Free Synthesis of β-Aroylpropionic Acids
This protocol offers an environmentally benign, rapid, and efficient method for synthesizing various β-aroylpropionic acids at room temperature.[3][20]
Materials:
-
Succinic anhydride (0.01 mole, 1.0 g)
-
Aromatic hydrocarbon (e.g., toluene, xylene) (0.01 mole)
-
Powdered, anhydrous aluminum chloride (0.02 mole, 2.67 g)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
Equipment:
-
Mortar and pestle
-
Fume hood
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Filtration apparatus
Procedure:
-
Setup: Perform all steps inside an efficient fume hood.
-
Mixing Reagents: Place succinic anhydride (1.0 g) and powdered anhydrous aluminum chloride (2.67 g) in a mortar. Grind the mixture with the pestle for approximately 1 minute.[20]
-
Substrate Addition: Add the aromatic hydrocarbon (0.01 mole) to the mixture in the mortar.
-
Reaction: Continue grinding the mixture. The reaction is typically complete within 5-10 minutes. Monitor the progress by TLC.[20]
-
Quenching & Work-up: Upon completion, carefully transfer the reaction mixture to a beaker containing crushed ice and a small amount of concentrated HCl.[3][20]
-
Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash it with water. The product is often pure enough not to require further purification.[20]
Data Summary: Comparative Reaction Conditions
The following table summarizes reaction conditions and yields for the Friedel-Crafts acylation of succinic anhydride with various aromatic substrates, highlighting the efficiency of different methods.[3]
| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzene | AlCl₃ | Benzene | 30 min | Reflux | 77-82 | [3][18] |
| Toluene | AlCl₃ | None (Solvent-free) | 5 min | Room Temp. | 95 | [3][20] |
| Ethylbenzene | AlCl₃ | None (Solvent-free) | 6 min | Room Temp. | 92 | [3][20] |
| o-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 90 | [3][20] |
| m-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 94 | [3][20] |
| p-Xylene | AlCl₃ | None (Solvent-free) | 10 min | Room Temp. | 91 | [3][20] |
Visualization of Experimental Workflow
The general workflow for a Friedel-Crafts acylation, from setup to final product isolation, can be visualized as a logical sequence of operations.
Caption: General experimental workflow for Friedel-Crafts acylation.
Safety Precautions
-
Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing HCl gas. It can cause severe burns. Handle with extreme care in a dry environment and prevent inhalation of dust.[6][15]
-
Succinic Anhydride: Can cause skin and eye irritation.
-
Aromatic Hydrocarbons (Benzene, Toluene, etc.): Flammable and carcinogenic (especially benzene). Always handle in a well-ventilated fume hood.[3]
-
Hydrogen Chloride Gas: The reaction evolves HCl gas, which is toxic and corrosive. The entire apparatus must be set up in a fume hood.[6]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat must be worn at all times.
References
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- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
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Application Notes and Protocols: Harnessing 2-Methyl-4-oxo-4-phenylbutanoic Acid for Proteomics Research
Introduction: Unveiling New Avenues in Proteomics with a Novel Chemical Scaffold
In the dynamic landscape of proteomics research, the development of novel chemical probes is paramount for elucidating protein function, identifying drug targets, and understanding complex biological processes.[1][2] This document provides a comprehensive guide to the potential applications of 2-Methyl-4-oxo-4-phenylbutanoic acid as a foundational scaffold for the design of chemical probes in the field of chemical proteomics, particularly in the context of Activity-Based Protein Profiling (ABPP).[3][4] While direct applications of this specific molecule in proteomics are not yet extensively documented, its inherent chemical features, notably the ketone functional group, present a compelling starting point for the development of bespoke probes for covalent ligand discovery and protein function studies.[5][6]
This guide is intended for researchers, scientists, and drug development professionals who are interested in expanding their chemical proteomics toolkit. We will delve into the rationale behind using this compound as a probe scaffold, provide detailed protocols for its derivatization into a functional activity-based probe (ABP), and outline its application in a typical chemoproteomic workflow for target identification and validation.
The Scientific Rationale: Why this compound?
The utility of a small molecule in chemical proteomics hinges on its ability to be transformed into a probe that can selectively interact with and report on the state of proteins within a complex biological system.[7][8] this compound, with its butyric acid backbone, methyl group, and a phenyl-substituted ketone, offers several advantageous features for probe development:
-
The Ketone "Warhead": The ketone carbonyl group, while a relatively mild electrophile, can potentially engage in covalent bond formation with nucleophilic residues on proteins, such as lysine or cysteine, under specific conditions.[9] This reactivity can be harnessed to create covalent probes that irreversibly label their protein targets, enabling robust detection and identification.[5][10] The reactivity of the ketone can be modulated through synthetic modifications to the scaffold.
-
A Scaffold for Derivatization: The carboxylic acid moiety provides a convenient handle for synthetic modification. This allows for the attachment of various functional groups, including reporter tags (e.g., biotin for enrichment) and bioorthogonal handles (e.g., alkynes or azides for click chemistry-based detection).[11][12][13] This modularity is a cornerstone of modern chemical probe design.[1][2]
-
Structural and Physicochemical Properties: The phenyl group and the overall structure of the molecule can influence its binding affinity and selectivity for specific protein targets.[14] Its solubility in organic solvents like ethanol and dimethylformamide facilitates its use in various experimental settings.[14]
The central hypothesis underpinning the use of this molecule is that its ketone functional group can serve as a reactive center for covalent modification of proteins, and the carboxylic acid can be exploited for the introduction of reporter and enrichment functionalities.
From Scaffold to Probe: A Modular Design Strategy
To transform this compound into a functional activity-based probe, a modular design approach is recommended. This involves the synthesis of a derivative that incorporates three key components: a reactive group (the "warhead"), a linker, and a reporter tag.[1][3]
Caption: Modular design of an activity-based probe derived from the this compound scaffold.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a biotinylated probe derived from this compound and its application in a proteomics workflow.
Protocol 1: Synthesis of a Biotinylated this compound Probe
This protocol describes the synthesis of a biotinylated probe via amide bond formation between the carboxylic acid of the scaffold and an amino-functionalized biotin linker.
Materials:
-
This compound
-
N-(2-aminoethyl)biotinamide
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve 1 equivalent of this compound in anhydrous DMF.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of DCC to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester.
-
-
Amide Coupling:
-
In a separate flask, dissolve 1 equivalent of N-(2-aminoethyl)biotinamide in anhydrous DMF.
-
Slowly add the activated NHS-ester solution from step 1 to the biotin-amine solution.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude product by silica gel column chromatography to obtain the pure biotinylated probe.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysates
This protocol outlines the use of the synthesized biotinylated probe to label and identify protein targets in a complex proteome.[4]
Materials:
-
Biotinylated this compound probe
-
Cell lysate (e.g., from a cancer cell line or tissue homogenate)
-
Protease inhibitor cocktail
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Streptavidin-HRP conjugate for Western blot detection
-
Mass spectrometry-compatible reagents (e.g., trypsin, urea, DTT, iodoacetamide)
Workflow Diagram:
Caption: General workflow for Activity-Based Protein Profiling (ABPP) using a biotinylated probe.
Procedure:
-
Cell Lysate Preparation:
-
Prepare a cell lysate from your biological sample of interest in a suitable lysis buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Probe Labeling:
-
Incubate a defined amount of cell lysate (e.g., 1 mg of total protein) with the biotinylated probe at a final concentration to be optimized (e.g., 1-10 µM).
-
Incubate for a specific time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
Include a negative control with DMSO (vehicle) instead of the probe.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the labeled lysate and incubate with gentle rotation for 1-2 hours at 4°C to capture the biotinylated proteins.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series could be:
-
PBS + 1% SDS
-
PBS + 0.5% SDS
-
PBS
-
-
-
Analysis of Labeled Proteins:
-
For Validation (Western Blot):
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using a streptavidin-HRP conjugate to visualize the labeled proteins.
-
-
For Target Identification (Mass Spectrometry):
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins that are significantly enriched in the probe-treated sample compared to the DMSO control using proteomics data analysis software.
-
-
Data Interpretation and Target Validation
The primary output of the LC-MS/MS analysis will be a list of proteins identified in the probe-treated and control samples. Quantitative proteomics approaches, such as label-free quantification or isotopic labeling methods, can be employed to determine the relative abundance of each protein in the different samples.[4] Proteins that are significantly and consistently enriched in the probe-treated sample are considered potential targets of the this compound-based probe.
Table 1: Example Data from a Quantitative Proteomics Experiment
| Protein ID | Protein Name | Fold Enrichment (Probe/DMSO) | p-value | Potential Target? |
| P12345 | Enzyme X | 15.2 | < 0.01 | Yes |
| Q67890 | Structural Protein Y | 1.1 | 0.45 | No |
| R54321 | Kinase Z | 8.9 | < 0.05 | Yes |
Following the identification of potential targets, further validation experiments are crucial. These may include:
-
Competitive ABPP: Pre-incubating the lysate with an excess of the parent compound (this compound) should prevent the labeling of specific targets by the biotinylated probe.
-
Recombinant Protein Labeling: Confirming the direct interaction of the probe with purified recombinant target proteins.
-
Functional Assays: Assessing the effect of the parent compound on the activity of the identified target proteins.
Troubleshooting and Considerations
-
Probe Synthesis: Ensure all reagents are anhydrous for efficient coupling reactions. Purification is critical to remove unreacted starting materials that could interfere with downstream experiments.
-
Probe Concentration: The optimal probe concentration for labeling should be determined empirically to maximize on-target labeling while minimizing off-target effects.
-
Non-specific Binding: Rigorous washing of the streptavidin beads is essential to reduce the background of non-specifically bound proteins.
-
Target Reactivity: The ketone "warhead" is a relatively mild electrophile. Labeling may require higher probe concentrations or longer incubation times compared to probes with more reactive warheads. The pH of the labeling reaction can also influence the reactivity of nucleophilic residues.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel chemical probes for proteomics research. Its chemical structure provides a foundation for creating activity-based probes that can be used to identify and characterize protein targets in complex biological systems. The protocols and strategies outlined in this guide provide a roadmap for researchers to harness the potential of this molecule and contribute to the expanding field of chemical proteomics. Future work could involve the synthesis of a library of derivatives with different linkers and reporter tags to optimize probe performance and expand the scope of target discovery. Additionally, incorporating more reactive ketone analogs or other electrophilic warheads into the scaffold could enhance the potency and selectivity of the resulting probes.
References
- Activity-based proteomics - Wikipedia. [Link]
- Activity based Protein Profiling (Abpp)
- Bioorthogonal Chemistry: Applications in Activity-Based Protein Profiling - ACS Public
- COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale - PubMed. [Link]
- Activity-based protein profiling: A graphical review - PMC - PubMed Central. [Link]
- Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC - NIH. [Link]
- Current Developments in Activity-Based Protein Profiling | Bioconjug
- Activity-Based Protein Profiling (ABPP) Service - Mtoz Biolabs. [Link]
- Chemical proteomics - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) - TCF - Technische Universität München. [Link]
- Proteomic discovery of chemical probes that perturb protein complexes in human cells - PubMed. [Link]
- Chemoproteomic methods for covalent drug discovery - PMC - PubMed Central. [Link]
- Key chemical probes and reactions for chemical proteomics analyses...
- Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degrad
- Chemical Proteomics - Cre
- Ketones | Research Starters - EBSCO. [Link]
- Covalent Inhibitor Profiling - IQ Proteomics. [Link]
- Click-MS: Tagless Protein Enrichment Using Bioorthogonal Chemistry for Quantitative Proteomics - Radboud Repository. [Link]
- Bioorthogonal Reactions in Activity-Based Protein Profiling - MDPI. [Link]
- Webinar - Development of Covalent Drugs with New Emerging Technologies - YouTube. [Link]
- What Are Ketones in Chemistry? | The Science Blog - ReAgent Chemicals. [Link]
- 2-methyl-4-oxo-4-phenyl-butanoic acid - ChemBK. [Link]
Sources
- 1. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 4. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical proteomics - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 8. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketones | Research Starters | EBSCO Research [ebsco.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chembk.com [chembk.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-5-oxohexanoic Acid
Welcome to the technical support guide for the synthesis of 2-Methyl-5-oxohexanoic acid (CAS 54248-02-1). This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, from lab-scale experiments to pilot-scale production. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to help you overcome common challenges and optimize your synthetic route.
Overview of Synthetic Strategies
2-Methyl-5-oxohexanoic acid is a valuable bifunctional building block, featuring both a carboxylic acid and a ketone.[1][2] Its synthesis is most commonly achieved via two robust pathways: a Michael Addition-based approach and the classic Acetoacetic Ester Synthesis .[3] The choice between them often depends on starting material availability, cost, and desired scale.
| Parameter | Michael Addition Route | Acetoacetic Ester Route |
| Starting Materials | Ethyl 2-methylacetoacetate, Methyl vinyl ketone (MVK) | Ethyl 2-methyl-3-oxobutanoate, 3-Bromopropene |
| Key Reactions | Michael Addition, Hydrolysis, Decarboxylation | Alkylation, Ozonolysis, Hydrolysis, Decarboxylation |
| Primary Advantages | Convergent, potentially higher yielding. | Well-established, robust, avoids MVK. |
| Potential Challenges | MVK polymerization, exothermic control. | Use of ozone, multi-step, potentially lengthy. |
A high-level comparison of these two synthetic pathways is illustrated below.
Caption: High-level comparison of the Michael Addition and Acetoacetic Ester synthesis routes.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis.
Q1: My Michael addition step has a low yield. What are the likely causes?
A1: Low yields in the Michael addition of a propionate equivalent to methyl vinyl ketone (MVK) are common and can typically be traced to three factors:
-
Base Selection: The choice of base is critical. A weak base may not generate a sufficient concentration of the enolate for the reaction to proceed efficiently. Conversely, a base that is too strong or used in stoichiometric amounts can promote side reactions.[4] A catalytic amount of a strong, non-nucleophilic base like potassium t-butoxide (t-BuOK) is often effective.[1]
-
MVK Polymerization: Methyl vinyl ketone is notoriously prone to polymerization, especially in the presence of bases or at elevated temperatures. MVK should be fresh or distilled before use and added slowly to the reaction mixture at a controlled, low temperature (e.g., below 10 °C) to minimize this side reaction.[1]
-
Reaction Temperature: The initial addition should be performed at a low temperature to control the exothermic reaction.[1] Afterwards, allowing the reaction to slowly warm to room temperature and stir for several hours ensures it proceeds to completion.[1]
Q2: My final product is difficult to purify. What techniques are recommended for a keto acid?
A2: 2-Methyl-5-oxohexanoic acid can be challenging to purify due to its polarity and potential to chelate. Standard methods include:
-
Vacuum Distillation: This is often the most effective method for purification on a larger scale, provided the compound is thermally stable.[3] The boiling point is approximately 212 °C at atmospheric pressure.[2]
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography can be used. A gradient elution with a hexane/ethyl acetate system, often with a small amount of acetic or formic acid to suppress tailing, is a good starting point.
-
Aqueous Extraction: A carefully controlled acid-base workup is crucial. The product is soluble in aqueous base (like sodium bicarbonate or hydroxide) and can be extracted from neutral organic impurities. Subsequent acidification and extraction into an organic solvent (like ethyl acetate or diethyl ether) isolates the crude product.[3] Ensure thorough washing to remove all mineral acid.
Q3: During scale-up, the reaction becomes uncontrollable. How can I manage the exotherm?
A3: The Michael addition is exothermic. What is manageable in a lab flask can become a serious hazard in a large reactor.[5] Key strategies for thermal management include:
-
Controlled Addition: Implement a semi-batch process where the methyl vinyl ketone is added slowly and subsurface to the cooled reactor containing the enolate solution. This ensures rapid mixing and allows the reactor's cooling system to dissipate the heat as it is generated.
-
Efficient Heat Transfer: Ensure the reactor has adequate cooling capacity and a large surface-area-to-volume ratio. For very large scales, jacketed reactors with supplementary cooling coils may be necessary.
-
Dilution: Running the reaction at a lower concentration can help moderate the temperature rise, although this may increase reaction time and vessel occupancy.
Q4: What are the primary impurities I should watch for?
A4: Besides unreacted starting materials, the main impurities are typically:
-
Di-adducts: The enolate can potentially react with a second molecule of MVK. This is more common if the MVK concentration becomes locally high.
-
Mesityl Oxide: Self-condensation of acetone (if used as a solvent or present as an impurity) can form mesityl oxide, which can also act as a Michael acceptor.[6][7]
-
Poly(methyl vinyl ketone): A solid polymer that can be difficult to remove. This is a result of poor temperature control or aged MVK.
Troubleshooting Guide
This guide provides a structured approach to solving specific experimental problems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The major products P and Q of the following transformation are: Given th.. [askfilo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP0054166B1 - Process for the preparation of 5-oxohexanoic acid alkyl esters and of 5-oxohexane nitrile - Google Patents [patents.google.com]
- 7. CA1076136A - Process for the preparation of 5-oxohexanoic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 2-Methyl-4-oxo-4-phenylbutanoic acid
Introduction
2-Methyl-4-oxo-4-phenylbutanoic acid is a valuable keto-acid derivative and a key intermediate in the synthesis of various pharmaceutically active compounds.[1] Its synthesis is most commonly achieved via the Friedel-Crafts acylation of benzene with 2-methylsuccinic anhydride, utilizing a strong Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[2][3] This electrophilic aromatic substitution reaction, while fundamental, presents several challenges that can significantly impact reaction yield and product purity.[4]
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and ultimately improve the yield and purity of this compound. The information is presented in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative references.
Core Reaction and Mechanism
The synthesis proceeds by forming a highly reactive acylium ion from 2-methylsuccinic anhydride and aluminum chloride. This electrophile is then attacked by the electron-rich benzene ring. A critical aspect of this reaction is that the Lewis acid catalyst complexes with the carbonyl oxygen of the product, necessitating the use of stoichiometric amounts of the catalyst.[4][5]
Caption: Friedel-Crafts acylation mechanism for the target synthesis.
Troubleshooting Guide
This section addresses the most common experimental challenges in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?
A: Low yields in Friedel-Crafts acylation are a frequent issue, often stemming from problems with reagents or reaction conditions. Here is a systematic approach to diagnosing the problem:
-
Cause 1: Inactive or Insufficient Lewis Acid Catalyst.
-
Explanation: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Moisture from the air, glassware, or solvents will hydrolyze it to aluminum hydroxide, rendering it inactive. Furthermore, both the anhydride starting material and the ketone product form stable complexes with AlCl₃, meaning at least two equivalents of the catalyst relative to the anhydride are required for the reaction to proceed to completion.[5]
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under a nitrogen or argon atmosphere before use. Use anhydrous solvents.
-
Use High-Quality Catalyst: Use a freshly opened bottle of anhydrous AlCl₃. If the catalyst appears clumpy or discolored, its activity is likely compromised.
-
Verify Stoichiometry: Use a minimum of 2.2 equivalents of AlCl₃ for every equivalent of 2-methylsuccinic anhydride. This ensures one equivalent is available to activate the anhydride and another is available to complex with the product.
-
-
-
Cause 2: Purity of Reactants.
-
Explanation: The purity of benzene and 2-methylsuccinic anhydride is critical. Thiophene is a common impurity in benzene that can poison the catalyst. The anhydride should be free of the corresponding dicarboxylic acid, which can interfere with the reaction.
-
Solution:
-
Use Thiophene-Free Benzene: Employ benzene that is certified as thiophene-free or purify it by washing with concentrated sulfuric acid followed by distillation.
-
Check Anhydride Quality: If the 2-methylsuccinic anhydride is old, consider recrystallizing it or preparing it fresh from 2-methylsuccinic acid by refluxing with acetic anhydride.
-
-
-
Cause 3: Improper Reaction Temperature.
-
Explanation: The initial addition of AlCl₃ can be highly exothermic.[2] If the temperature rises uncontrollably, it can lead to side reactions, polymerization of reactants, and degradation of the product, often indicated by a dark, tarry reaction mixture. Conversely, if the temperature is too low, the reaction rate will be impractically slow.
-
Solution:
-
Controlled Addition: Add the powdered AlCl₃ portion-wise to the stirred solution of the anhydride in benzene while cooling the flask in an ice-water bath to maintain an internal temperature below 10 °C.
-
Optimal Reflux: After the initial exothermic reaction subsides, heat the mixture to a gentle reflux (around 60-80°C) for 30-60 minutes to drive the reaction to completion.[6]
-
-
Q2: The reaction mixture turned black and viscous. Is the experiment salvageable?
A: A black, tarry mixture usually indicates significant product degradation or polymerization, often caused by poor temperature control. While it is difficult to salvage a high yield from this state, you can attempt the workup procedure to isolate any remaining product.
-
Explanation: Uncontrolled high temperatures during the addition of aluminum chloride can cause charring and unwanted side reactions. Friedel-Crafts reactions are sensitive, and overheating can lead to complex polymeric byproducts.
-
Solution:
-
Proceed with Caution: Allow the mixture to cool to room temperature.
-
Careful Quenching: Very slowly and carefully quench the reaction by adding the mixture to a beaker of crushed ice and concentrated HCl. This should be done in a fume hood with a blast shield, as the quenching process is highly exothermic and releases HCl gas.
-
Extraction: Attempt to extract the product with a suitable solvent like ethyl acetate. The presence of tar may lead to the formation of an emulsion, which can be difficult to break.
-
Prevention: For future experiments, focus on meticulous temperature control during catalyst addition as described in Q1.
-
Q3: I'm observing multiple spots on my TLC plate after workup. What are the likely impurities?
A: The presence of multiple products indicates either an incomplete reaction or the formation of side products.
-
Explanation: Besides unreacted starting material, a common byproduct is the isomeric product, 3-methyl-4-oxo-4-phenylbutanoic acid, resulting from acylation at the other carbonyl of the anhydride. Polysubstitution, where the product reacts further with benzene, is also possible but less likely because the ketone product deactivates the aromatic ring to further acylation.[4]
-
Solution:
-
Optimize Reaction Time and Temperature: Ensure the reaction is run long enough at the optimal temperature to favor the formation of the thermodynamically preferred product.
-
Solvent Choice: While benzene is the reactant, using a co-solvent can sometimes influence regioselectivity. However, for this specific synthesis, benzene typically serves as both reactant and solvent.
-
Purification: The primary method for removing these impurities is recrystallization. The target compound is a solid with a melting point of 140-142 °C.[7] A suitable solvent system (e.g., toluene or a water/ethanol mixture) should be developed to selectively crystallize the desired product.
-
Experimental Protocol & Optimization
This section provides a baseline protocol and a summary of key parameters for optimization.
Baseline Synthesis Protocol
This protocol is adapted from established Friedel-Crafts procedures.[2]
-
Setup: Assemble a flame-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (CaCl₂), and a powder addition funnel. Maintain a dry, inert atmosphere (N₂ or Ar).
-
Charge Reactants: To the flask, add 2-methylsuccinic anhydride (1 eq.) and dry, thiophene-free benzene (approx. 5-10 volumes). Begin stirring to form a slurry.
-
Catalyst Addition: Cool the flask in an ice-water bath. Slowly add powdered anhydrous aluminum chloride (2.2 eq.) in portions through the powder funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 30-60 minutes. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Isolation: Transfer the quenched mixture to a separatory funnel. The product may precipitate as a solid. Isolate the solid by filtration. If it remains in solution, separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., toluene) to yield pure this compound as a white to off-white solid.[1]
Key Parameter Optimization Table
| Parameter | Range / Condition | Rationale & Impact on Yield | Reference |
| AlCl₃ Stoichiometry | 2.0 - 2.5 equivalents | <2.0 eq leads to incomplete reaction as the catalyst is consumed by complexation. >2.5 eq offers diminishing returns and increases workup difficulty. | [5] |
| Reaction Temperature | 0-10 °C (addition), 60-80 °C (reflux) | Low initial temperature prevents side reactions. Reflux drives the reaction to completion. | [2],[6] |
| Reaction Time | 30 - 90 minutes (reflux) | Insufficient time leads to low conversion. Excessive time can promote byproduct formation. Monitor by TLC. | [6] |
| Solvent | Anhydrous Benzene | Serves as both the solvent and the aromatic substrate. Must be dry and thiophene-free. | [2] |
| Quenching Method | Ice / conc. HCl | Decomposes the aluminum chloride complexes to liberate the ketone product and the catalyst residues. | [8] |
Frequently Asked Questions (FAQs)
Q1: Why is a Friedel-Crafts acylation preferred over an alkylation for attaching a side chain to benzene? A: Friedel-Crafts acylation is generally more reliable. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring and prevents further polysubstitution reactions. In contrast, the alkyl group introduced during alkylation is activating, making the product more reactive than the starting material and often leading to multiple alkylations.[4][6]
Q2: Can I use other Lewis acids besides aluminum chloride? A: Yes, other Lewis acids like iron(III) chloride (FeCl₃) or metal triflates can catalyze Friedel-Crafts acylations, sometimes under milder conditions.[9][10] However, AlCl₃ is the most common and potent catalyst for reactions involving less reactive acylating agents like anhydrides. Optimization would be required to determine the effectiveness of other catalysts for this specific transformation.
Q3: How do I properly dispose of the aluminum-containing waste from the workup? A: The acidic aqueous layer from the workup contains aluminum salts. This should be neutralized carefully with a base such as sodium bicarbonate or sodium hydroxide. The resulting precipitate of aluminum hydroxide can then be separated, and the remaining aqueous solution can be disposed of according to local environmental regulations.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
References
- ResearchGate. (n.d.). Optimization of Reaction Conditions.
- Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of.
- ChemBK. (2024). 2-methyl-4-oxo-4-phenyl-butanoic acid.
- ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
- Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Chemguide. (n.d.). Friedel-Crafts acylation of benzene.
- ScienceMadness.org. (2008). Acylation of benzene with anhydrides.
Sources
- 1. 2-METHYL-4-OXO-4-PHENYLBUTYRIC ACID CAS#: 1771-65-9 [amp.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Acylation of benzene with anhydrides - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chembk.com [chembk.com]
- 8. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
Technical Support Center: Acetoacetic Ester Synthesis
A-A-S-T-S-C-1
Last Updated: 2026-01-07
Introduction: Navigating the Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a cornerstone reaction in organic chemistry, prized for its ability to form α-substituted and α,α-disubstituted methyl ketones.[1][2] The power of this synthesis lies in the heightened acidity of the α-hydrogens situated between the two carbonyl groups of the ethyl acetoacetate starting material.[3][4] This acidity allows for easy deprotonation with common alkoxide bases to form a resonance-stabilized enolate, which then acts as a potent nucleophile for alkylation.[3][5][6]
However, the very feature that makes this synthesis so versatile—the presence of two acidic α-hydrogens—is also the source of a frequent and challenging side reaction: dialkylation .[5][6][7] Uncontrolled, this can lead to a mixture of mono- and di-substituted products, complicating purification and significantly reducing the yield of the desired compound.[6][8]
This guide provides a comprehensive troubleshooting framework for researchers encountering issues with dialkylation. We will delve into the mechanistic underpinnings of this side reaction and offer field-proven strategies to favor the formation of the desired mono-alkylated product.
Frequently Asked Questions (FAQs) - Troubleshooting Dialkylation
Q1: I'm getting a significant amount of dialkylated product in my reaction. What is the primary cause?
A1: The formation of a dialkylated product stems from the deprotonation of the remaining acidic α-hydrogen on your mono-alkylated intermediate.[2][6][7] If there is a sufficient amount of base and alkylating agent still present in the reaction mixture after the initial alkylation, a second alkylation can occur.[6] The mono-alkylated product can be deprotonated to form a new enolate, which then reacts with another equivalent of the alkylating agent.
Several factors can exacerbate this issue:
-
Stoichiometry: Using more than one equivalent of the base or alkylating agent.
-
Reaction Conditions: Higher temperatures and longer reaction times can promote the second alkylation.[9]
-
Base Strength: While a relatively mild base like sodium ethoxide is sufficient to deprotonate ethyl acetoacetate, its presence in excess can lead to the deprotonation of the mono-alkylated product.[6]
Q2: How can I control the reaction to favor mono-alkylation?
A2: Controlling the reaction to favor mono-alkylation involves manipulating the reaction conditions to favor kinetic control over thermodynamic control. This means creating conditions where the initial, faster reaction (mono-alkylation) is favored and the subsequent, often slower, reaction (dialkylation) is minimized.
Key strategies include:
-
Precise Stoichiometry: Use of approximately one equivalent of both the base and the alkylating agent is crucial.
-
Controlled Addition: Add the alkylating agent slowly to the cooled enolate solution. This ensures that the alkylating agent reacts with the initially formed enolate before a significant amount of the mono-alkylated product can be deprotonated.
-
Temperature Control: Running the reaction at lower temperatures can help to favor the kinetic product (mono-alkylation).[9][10] While the acetoacetic ester synthesis is often performed at room temperature or with gentle heating, minimizing excessive heat can reduce the rate of the second alkylation.
-
Choice of Base: While sodium ethoxide is standard, for particularly sensitive substrates, using a bulkier base could potentially increase steric hindrance around the mono-alkylated product, making the second deprotonation less favorable.[9][11]
Q3: What is the difference between kinetic and thermodynamic control in this context?
A3: Kinetic and thermodynamic control refer to the factors that determine the major product of a reaction.
-
Kinetic Control: This favors the product that is formed the fastest.[9][10] In the context of acetoacetic ester synthesis, mono-alkylation is generally the kinetically favored product. Conditions that favor kinetic control typically involve lower temperatures and shorter reaction times.[9]
-
Thermodynamic Control: This favors the most stable product.[9][12] In some cases, the dialkylated product may be more thermodynamically stable. Thermodynamic control is favored by higher temperatures and longer reaction times, which allow the reaction to reach equilibrium.[9]
To avoid dialkylation, you want to operate under conditions that strongly favor kinetic control.
Troubleshooting Guide: A Deeper Dive
Issue: Persistent Dialkylation Despite Stoichiometric Control
If you are still observing significant dialkylation even with careful control of stoichiometry, consider the following factors:
-
Purity of Reagents: Ensure your ethyl acetoacetate, base, and alkylating agent are pure and dry. Moisture can interfere with the reaction and affect the efficacy of the base.
-
Solvent Choice: The choice of solvent can influence the reactivity of the enolate. Protic solvents can protonate the enolate, reducing its concentration and potentially leading to side reactions. Aprotic polar solvents are generally preferred.
-
Steric Hindrance: The structure of your alkylating agent plays a role. Less sterically hindered alkyl halides will react faster. If you are using a very reactive, unhindered alkyl halide, the second alkylation may be more competitive. Conversely, a very bulky alkylating agent may lead to incomplete mono-alkylation.[13]
Visualizing the Reaction Pathway
The following diagram illustrates the competing pathways to mono- and di-alkylation.
Caption: Competing pathways in acetoacetic ester synthesis.
Experimental Protocols
Protocol 1: Controlled Mono-alkylation of Ethyl Acetoacetate
This protocol is designed to maximize the yield of the mono-alkylated product.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (solid or freshly prepared solution in ethanol)
-
Anhydrous ethanol
-
Alkyl halide (e.g., 1-bromobutane)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Preparation of the Enolate:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl acetoacetate (1.0 equivalent) dropwise to the stirred solution over 15-20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Cool the enolate solution back down to 0 °C.
-
Add the alkyl halide (1.0 equivalent) dropwise via the dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing cold, saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
-
Data Presentation: Influence of Reaction Parameters on Product Distribution
| Parameter | Condition | Expected Outcome | Rationale |
| Base Stoichiometry | 1.0 equivalent | High mono-alkylation | Minimizes deprotonation of the mono-alkylated product. |
| >1.1 equivalents | Increased dialkylation | Excess base promotes the second deprotonation. | |
| Temperature | 0 °C to RT | Favors mono-alkylation | Promotes kinetic control.[9] |
| Reflux for extended periods | May increase dialkylation | Favors thermodynamic control.[9] | |
| Alkyl Halide Addition | Slow, dropwise at 0 °C | High mono-alkylation | Maintains a low concentration of the alkylating agent. |
| Rapid, at RT | Increased dialkylation | High local concentrations of the alkylating agent can lead to the second reaction. |
Troubleshooting Logic Diagram
Caption: A step-by-step troubleshooting workflow for addressing dialkylation.
References
- Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates.
- Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolates Definition.
- Wikipedia. (2023, November 28). Acetoacetic ester synthesis.
- University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates.
- Studocu. (n.d.). Acetoacetic Ester Synthesis Explained.
- Khan Academy. (n.d.). Kinetic and thermodynamic enolates.
- Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates.
- Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions.
- Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis.
- OpenStax. (2023, September 20). 22.7 Alkylation of Enolate Ions.
- YouTube. (2023, September 16). Acetoacetic Ester Synthesis | Prepare for JEE, NEET, JAM, NET.
- Chemistry LibreTexts. (2023, January 22). Acetoacetic Ester Synthesis.
- CORE. (n.d.). Steric hindrance in the ketonic splitting of substituted acetoacetic ester.
- PharmaXChange.info. (2011, February 8). Acetoacetic Ester Synthesis - Alkylation of Enolates | Notes.
- Journal of the Chemical Society, Perkin Transactions 1. (1986). Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.).
- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
- Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis.
- University of Calgary. (n.d.). Ch21: Acetoacetic esters.
- YouTube. (2019, August 25). 11.10 Acetoacetic Ester Synthesis.
- Organic Syntheses. (n.d.). ETHYL n-BUTYLACETOACETATE.
- Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester.
- YouTube. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism.
- Dialnet. (n.d.). Improvement of the Ethyl Acetoacetate Preparation Experiment: A Green Chemistry Approach.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. Acetoacetic-Ester Synthesis [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 10. Khan Academy [khanacademy.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. fiveable.me [fiveable.me]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Synthesis
As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with field-proven insights and actionable troubleshooting advice for managing exothermic reactions. The transition from a well-behaved lab-scale reaction to a large-scale synthesis introduces significant thermal safety challenges. This support center is structured to address the specific issues you may encounter, moving from foundational knowledge to real-time problem-solving.
Section 1: Core Principles & Proactive Hazard Assessment
Understanding the "why" behind thermal hazards is the first step toward prevention. This section addresses the fundamental questions of risk assessment before you begin your scale-up campaign.
Frequently Asked Questions
Q1: What is a thermal runaway, and why is it the primary hazard in large-scale exothermic reactions?
A1: A thermal runaway is an uncontrolled positive feedback loop where the heat generated by a reaction surpasses the rate of heat removal.[1][2] This excess heat raises the temperature of the reaction mass, which in turn exponentially accelerates the reaction rate, leading to an even faster rate of heat production.[3] The potential consequences are severe, including violent boiling, rapid gas evolution, over-pressurization of the reactor, and catastrophic vessel failure, which can result in explosions, fires, and the release of toxic materials.[3][4]
Q2: My reaction was perfectly stable in a 1L flask. Why is it suddenly a risk in a 100L reactor?
A2: The danger lies in the changing surface-area-to-volume ratio during scale-up.[5] Heat generation is a function of the reaction volume, which increases by the cube of the vessel's radius. In contrast, heat removal is dependent on the available heat transfer surface area (like the reactor jacket), which only increases by the square of the radius.[6] This fundamental geometric principle means that a larger reactor is inherently less efficient at dissipating heat, turning a manageable lab reaction into a potential hazard at scale.[3][5]
Q3: What are the essential first steps to assess the thermal risk of a new exothermic process before scale-up?
A3: A comprehensive reaction hazard assessment is non-negotiable. This process should always precede any scale-up activities and involves several key stages:
-
Thermochemical Understanding: Gain a thorough understanding of the process chemistry, including all desired and potential undesired or secondary reactions.[7][8] Incidents often occur due to an inadequate understanding of the reaction's thermochemistry.[3][7]
-
Thermal Screening: Utilize screening techniques like Differential Scanning Calorimetry (DSC) to determine the thermal stability of all reactants, mixtures, and products and to identify the onset temperature of any hazardous decomposition reactions.[4][6]
-
Reaction Calorimetry (RC): Perform the reaction in a specialized reaction calorimeter (like an RC1mx) to quantify the heat of reaction, the maximum rate of heat evolution, and the adiabatic temperature rise.[9][10] This data is critical for calculating the necessary cooling capacity of the large-scale reactor.[10]
-
Adiabatic Calorimetry: For reactions with a high potential for runaway, use adiabatic calorimetry techniques like the Advanced Reactive System Screening Tool (ARSST) or Accelerating Rate Calorimetry (ARC) to simulate a worst-case "loss of cooling" scenario.[6][11] This provides crucial data for designing emergency relief systems.[10]
Workflow for Initial Hazard Assessment
The following diagram outlines the logical workflow for assessing a new exothermic reaction prior to scale-up.
Caption: Workflow for Thermal Hazard Assessment.
Data Summary: Calorimetry Techniques
The choice of calorimetric technique is crucial for gathering the right safety data.
| Technique | Primary Purpose | Key Data Obtained | When to Use |
| Differential Scanning Calorimetry (DSC) | Rapid thermal screening and stability assessment.[12] | Onset temperature of decomposition, heat of decomposition. | Initial hazard screening of individual components and final mixtures.[6] |
| Reaction Calorimetry (RC) | Quantify heat evolution under process conditions.[10] | Total heat of reaction, heat release rate, heat capacity, adiabatic temperature rise.[9][12] | For every process being scaled up to determine cooling requirements and safe dosing profiles. |
| Adiabatic Calorimetry (ARSST, ARC, VSP2) | Simulate worst-case "loss of cooling" scenarios.[10][11] | Time to maximum rate, temperature and pressure rise rates under adiabatic conditions. | When RC indicates high runaway potential; essential for emergency relief system design.[13] |
Section 2: Troubleshooting Guide for Live Experiments
This section provides direct answers to problems that can arise during a large-scale synthesis.
Problem: Temperature & Control Issues
Q4: I've started my semi-batch addition, but the reactor temperature is consistently overshooting the setpoint. What's wrong?
A4: This is a critical warning sign that your heat generation rate is exceeding your heat removal capacity. Immediate action is required.
-
Immediate Action: Stop the reagent addition immediately.
-
Causality:
-
Addition Rate is Too High: The most common cause is that the reagent is being added faster than the reaction can consume it and faster than the cooling system can remove the generated heat.[5]
-
Insufficient Cooling: Your cooling system may be underpowered for the scale, or there may be a utility failure (e.g., reduced coolant flow, higher-than-expected coolant temperature).
-
Poor Mixing: Inadequate agitation can create localized "hotspots" where the reaction is much faster and hotter than the bulk temperature reading suggests.[14] This can lead to an accumulation of unreacted reagent that then reacts rapidly.[5]
-
-
Solution Path:
-
Verify Cooling System: Confirm your cooling utility is operating at the specified temperature and flow rate.
-
Review Dosing Profile: Your reaction calorimetry data should dictate the maximum safe addition rate.[15] You must operate below this limit. Reduce the addition rate significantly before restarting.
-
Check Agitation: Ensure the agitator is running at the correct speed and is appropriate for your reaction viscosity. Poor mixing becomes more problematic at larger scales.[14]
-
Q5: The reaction temperature is below the target, even with heating. I'm worried about adding my reactive agent. Should I be?
A5: Yes, you should be extremely cautious. This situation can be more dangerous than a simple overshoot as it can lead to the accumulation of unreacted starting material.[5]
-
Causality: A low temperature may indicate that the reaction has not initiated. Adding the full charge of a reactive reagent to a system where the reaction isn't proceeding can create a dangerous "loaded gun" scenario. Once the reaction finally initiates, the accumulated mass of reagents can react almost instantaneously, overwhelming any cooling system and leading to a violent runaway.[5]
-
Solution Path:
-
DO NOT ADD REAGENT: Do not proceed with the semi-batch addition until the batch has reached the target initiation temperature.
-
Troubleshoot Initiation: Investigate why the reaction has not started. Is there a catalyst that has not been activated? Is there an inhibitor present from a raw material?
-
Controlled Initiation: Once the issue is resolved and the batch reaches temperature, begin the reagent addition at a very slow rate and watch for the expected exotherm. The temperature should rise and be controllable by the cooling system. This confirms the reaction is proceeding as expected.[16]
-
Problem: Equipment & Utility Failures
Q6: We've had a total loss of cooling to the reactor mid-addition. What is the immediate protocol?
A6: This is a high-severity emergency. Your response must be immediate and decisive, following a pre-defined emergency procedure.
-
Immediate Protocol:
-
Stop All Feeds: Immediately stop the addition of all reactants.[15]
-
Emergency Quenching: If the temperature begins to rise uncontrollably towards the predetermined critical limit, initiate the emergency quenching procedure. This involves adding a pre-determined, validated quenching agent to stop the reaction.
-
Prepare for Venting: Alert all personnel that the emergency relief system may activate.
-
-
Causality: The system is now operating under adiabatic or near-adiabatic conditions.[11] The heat being generated by the reaction is no longer being removed and is instead heating the reactor contents, potentially leading to a runaway.[17]
-
Preventative Design: This scenario is precisely why adiabatic calorimetry is performed.[10] The data from these tests are used to determine the "Time to Maximum Rate" and to properly size the emergency relief system (e.g., rupture disc or relief valve) which is the last line of defense to prevent vessel rupture.[13][18]
Q7: The agitator has failed. Why is this a major safety concern?
A7: Agitator failure is a critical incident for two main reasons:
-
Loss of Heat Transfer: Agitation is essential for forced convection, the primary mechanism of heat transfer to the vessel walls.[19] Without it, heat transfer becomes dramatically less efficient, allowing hotspots to form and increasing the risk of a runaway.[14]
-
Accumulation of Reagents: In a semi-batch process, the incoming reagent will no longer be mixed into the bulk. It will form a concentrated, unreacted layer.[14] When mixing is eventually restored, this large mass of unreacted material can combine and react violently.
-
Immediate Action: Stop all reagent feeds immediately. Do not attempt to restart the agitator without a thorough risk assessment. If the reaction is known to be hazardous upon accumulation, an emergency quench may be necessary.
Section 3: Engineering Controls & Mitigation Strategies FAQ
This section answers common questions about the hardware and systems used to ensure safety.
Q8: What are the main types of cooling systems for large-scale reactors, and how do they compare?
A8: The choice of cooling system depends on the required heat removal duty, which is determined from reaction calorimetry data.
| Cooling System | Description | Advantages | Disadvantages |
| Jacketed Vessel | A shell or "jacket" surrounds the main vessel through which a cooling fluid is circulated.[20] | Most common, good for moderate heat loads, easy to clean the reactor interior. | Limited surface area, heat transfer can be inefficient at very large scales.[20] |
| External Heat Exchanger Loop | The reaction mixture is pumped out of the reactor, through an external heat exchanger (e.g., shell and tube), and back into the vessel.[21][22] | Very high heat transfer capacity, scalable, independent of vessel size. | Requires an external pump loop, can be complex, potential for blockages. |
| Internal Coils | Coils containing cooling fluid are placed directly inside the reactor.[20] | High heat transfer efficiency due to direct contact with the reaction mass. | Difficult to clean, can interfere with mixing patterns, potential for leaks into the reaction.[20] |
Q9: What is an Emergency Relief System (ERS) and when is it required?
A9: An Emergency Relief System (ERS) is a passive safety device designed to be the last line of defense to protect a vessel from over-pressurization.[23] It typically consists of a rupture disc or a pressure safety valve that opens at a pre-set pressure, venting the reactor contents to a safe location (e.g., a catch tank).[13][23] An ERS is required for any process where a credible failure scenario (like a loss of cooling) could lead to a pressure increase that exceeds the vessel's design rating. The design of these systems is complex and should follow established methodologies like those from the Design Institute for Emergency Relief Systems (DIERS).[18][23]
Q10: Can I just run my reaction more diluted or at a lower temperature to be safer?
A10: While these strategies can be part of a safety plan, they can also introduce new hazards if not properly understood.
-
Dilution: Adding more solvent can increase the overall heat capacity of the system, meaning more energy is required to raise the temperature. This can help "temper" an exotherm. However, it also reduces productivity and increases solvent waste.
-
Lower Temperature: Running a reaction at a lower temperature can slow the reaction rate. However, if the temperature is too low (below the initiation temperature), it can lead to the dangerous accumulation of unreacted reagents, as discussed in Q5.[5] A common misconception is that colder is always safer; for semi-batch processes, this is often not the case.[5] The safest approach is to ensure the reaction proceeds at a controlled rate upon addition of the limiting reagent.[5][16]
Layers of Protection for Exothermic Reactions
A robust safety strategy employs multiple independent layers of protection. A failure of one layer should be caught by the next.
Sources
- 1. Thermal runaway - Wikipedia [en.wikipedia.org]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. cedrec.com [cedrec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fauske.com [fauske.com]
- 7. icheme.org [icheme.org]
- 8. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 9. microbiozindia.com [microbiozindia.com]
- 10. fauske.com [fauske.com]
- 11. helgroup.com [helgroup.com]
- 12. mt.com [mt.com]
- 13. sigma-hse.co.in [sigma-hse.co.in]
- 14. amarequip.com [amarequip.com]
- 15. irjet.net [irjet.net]
- 16. labproinc.com [labproinc.com]
- 17. wjarr.com [wjarr.com]
- 18. icheme.org [icheme.org]
- 19. mt.com [mt.com]
- 20. The heat transfer device of the reactor [tanglianchem.com]
- 21. Heat Exchangers in Chemical Reactors: Types and Functions [jinzongmachinery.com]
- 22. Chemical reactors [essentialchemicalindustry.org]
- 23. Manage Chemical Reactivity Hazards with Emergency Relief System Design | Jensen Hughes [jensenhughes.com]
Technical Support Center: Optimizing Mobile Phase for HPLC Analysis of Butanoic Acids
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of butanoic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common chromatographic issues. Our approach is rooted in fundamental scientific principles to empower you to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the mobile phase setup for butanoic acid analysis.
Q1: What is the most critical mobile phase parameter for analyzing butanoic acid?
A1: The most critical parameter is the mobile phase pH. Butanoic acid is a weak organic acid with a pKa of approximately 4.82.[1][2][3] To achieve good peak shape and reproducible retention in reversed-phase HPLC, it is essential to suppress the ionization of the carboxyl group.[4][5] This is achieved by maintaining the mobile phase pH well below the pKa.
Q2: What is the ideal mobile phase pH for butanoic acid analysis?
A2: A widely accepted rule of thumb is to set the mobile phase pH at least 2 units below the analyte's pKa.[6][7] For butanoic acid (pKa ≈ 4.82), this means the ideal pH range is between 2.5 and 2.8. Operating in this range ensures that the butanoic acid molecules are predominantly in their neutral, protonated form, which increases their hydrophobicity and retention on a non-polar stationary phase.[8]
Q3: Which buffer should I choose for my mobile phase?
A3: For a target pH of 2.5-2.8, a phosphate buffer is an excellent choice for UV detection due to its appropriate pKa value (pKa1 ≈ 2.1) and low UV cutoff.[7][9] If your application involves mass spectrometry (LC-MS), volatile buffers like formic acid or ammonium formate are preferred to avoid fouling the MS source.[5]
Q4: What concentration of buffer is recommended?
A4: For standard UV-based HPLC applications, a buffer concentration in the range of 10-50 mM is generally sufficient to provide adequate buffering capacity.[9][10] For LC-MS applications, it is advisable to use a lower concentration, typically below 25 mM, to prevent ion suppression in the mass spectrometer.[7]
Q5: Which organic modifier, acetonitrile or methanol, is better for butanoic acid analysis?
A5: Both acetonitrile (ACN) and methanol (MeOH) can be used effectively. Acetonitrile often provides better peak efficiency (narrower peaks) and lower backpressure. However, the choice of organic modifier can also influence selectivity, especially when analyzing butanoic acid in the presence of other compounds.[11] It is often beneficial to screen both solvents during method development to determine which provides the optimal separation.
Q6: Should I use an isocratic or gradient elution method?
A6: The choice depends on the complexity of your sample.
-
Isocratic elution (constant mobile phase composition) is suitable for simple samples containing only butanoic acid or a few components with similar properties. It is simple, reliable, and ideal for routine quality control analyses.[12][13]
-
Gradient elution (changing mobile phase composition over time) is preferred for complex samples containing a wide range of analytes with different polarities. It can significantly reduce analysis time and improve peak shape for strongly retained compounds.[14][15]
Troubleshooting Guide: Common Chromatographic Problems
This section provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of butanoic acids.
Problem 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half. A tailing factor greater than 1.2 is generally considered problematic.[16]
Initial Diagnosis:
-
Check All Peaks: Do all peaks in the chromatogram tail, or only the butanoic acid peak?
-
Universal Tailing: If all peaks are tailing, the issue is likely mechanical, such as a partially blocked column frit or a void in the column.[17]
-
Analyte-Specific Tailing: If only the butanoic acid peak (and other acidic analytes) tails, the cause is likely a chemical interaction.[16][18]
Root Causes and Solutions for Analyte-Specific Tailing:
| Potential Cause | Scientific Explanation | Recommended Solution(s) |
| Inappropriate Mobile Phase pH | If the mobile phase pH is too close to the pKa of butanoic acid (~4.82), both the ionized (butyrate) and non-ionized (butanoic acid) forms will exist simultaneously. The ionized form is more polar and interacts less with the stationary phase, leading to peak splitting or severe tailing. | Action: Lower the mobile phase pH to a range of 2.5-2.8 to ensure complete protonation of the butanoic acid. Use a calibrated pH meter to verify the pH of the aqueous portion of the mobile phase before adding the organic modifier.[4] |
| Secondary Silanol Interactions | Residual silanol groups (Si-OH) on the surface of silica-based C18 columns are acidic and can become ionized at pH > 3. These negatively charged sites can have secondary ionic interactions with the polar carboxyl group of butanoic acid, causing peak tailing.[16][19] | Action 1: Ensure the mobile phase pH is low (2.5-2.8) to suppress silanol ionization.[5] Action 2: Use a modern, high-purity, end-capped column specifically designed to minimize residual silanol activity. Action 3: Increase the buffer concentration (for UV detection) to help mask the active silanol sites.[17] |
| Insufficient Buffer Concentration | A low buffer concentration may not provide enough capacity to control the pH at the head of the column where the sample is introduced, especially if the sample is dissolved in a diluent of a different pH. This localized pH shift can cause inconsistent ionization. | Action: Increase the buffer concentration to within the 25-50 mM range (for UV detection). Ensure the sample is dissolved in the mobile phase or a diluent with a similar pH and composition.[9] |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to a characteristic right-triangle peak shape and a decrease in retention time as the concentration increases.[17] | Action: Reduce the sample concentration or injection volume. Perform a loading study by injecting serial dilutions of your sample to confirm overload. |
Problem 2: Poor Retention or No Retention
Root Causes and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution(s) |
| Mobile Phase pH is Too High | If the mobile phase pH is above the pKa of butanoic acid, the molecule will be in its ionized (butyrate) form. This anionic form is highly polar and will have very little retention on a non-polar reversed-phase column, potentially eluting at the void volume.[8] | Action: As with peak tailing, the primary solution is to lower the mobile phase pH to 2.5-2.8 using an appropriate buffer. This ensures the butanoic acid is in its more hydrophobic, non-ionized form.[6] |
| Organic Content of Mobile Phase is Too High | In reversed-phase HPLC, increasing the percentage of the organic modifier (the "strong" solvent) decreases retention time.[11][20] If the organic content is too high, butanoic acid may not have sufficient interaction with the stationary phase. | Action: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. A 10% decrease in organic content can lead to a 2-3 fold increase in retention.[11] |
| Incorrect Column Choice | While C18 is the standard, for very polar short-chain fatty acids, it may not provide enough retention even with low organic content. | Action: Consider using a column with a different stationary phase, such as a C8 or a polar-embedded phase, which can offer different selectivity and potentially more retention for polar analytes. |
Experimental Protocols & Workflows
Protocol 1: Preparation of Phosphate Buffered Mobile Phase (pH 2.8)
Objective: To prepare a robust mobile phase for the analysis of butanoic acids using UV detection.
Materials:
-
HPLC-grade water
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄, 85%)
-
HPLC-grade acetonitrile or methanol
-
0.45 µm membrane filter
Procedure:
-
Prepare the Aqueous Buffer (25 mM):
-
Weigh out 3.40 g of KH₂PO₄ and dissolve it in 1 L of HPLC-grade water in a clean glass beaker or volumetric flask. This creates a 25 mM solution.
-
-
Adjust the pH:
-
Place a calibrated pH electrode into the buffer solution.
-
Slowly add phosphoric acid dropwise while stirring until the pH meter reads 2.80.
-
-
Filter the Aqueous Phase:
-
Vacuum filter the pH-adjusted buffer through a 0.45 µm membrane filter to remove particulates and degas the solution.
-
-
Prepare the Final Mobile Phase:
-
Measure the desired volumes of the filtered aqueous buffer and the organic modifier to achieve the target composition (e.g., for an 80:20 aqueous:organic mobile phase, mix 800 mL of buffer with 200 mL of acetonitrile).
-
Mix thoroughly and sonicate for 5-10 minutes to degas the final mixture.
-
Workflow for Mobile Phase Optimization
The following diagram illustrates a systematic approach to optimizing the mobile phase for a new butanoic acid method.
Caption: Systematic workflow for HPLC mobile phase optimization.
References
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?
- YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Crawford Scientific. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- PubChem. (n.d.). Butyric Acid. National Center for Biotechnology Information.
- Heyrman, A. N., & Henry, R. A. (2000). Importance of Controlling Mobile Phase pH in Reversed Phase HPLC. Semantic Scholar.
- LCGC International. (2025). A Rapid New Approach to Quantifying Short-Chain Fatty Acids.
- Welch Materials. (2024). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Frontiers in Molecular Biosciences. (2022). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review.
- Mac-Mod Analytical. (n.d.). Reversed-phase HPLC Buffers.
- Regis Technologies. (n.d.). HPLC Troubleshooting Guide.
- GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Filo. (2023). pKa of which compound is very close to pKa - - of Butanoic acid?
- Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
- SIELC Technologies. (n.d.). Separation of Butanoic acid on Newcrom R1 HPLC column.
- MDPI. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction.
- uHPLCs. (2025). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs?
- Study.com. (n.d.). Butanoic acid, C3H7COOH, has a pKa of 4.82. What is the value of Ka for this acid?
- Creative Biolabs. (n.d.). HPLC for Short Chain Fatty Acid Analysis.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- Reddit. (2012). Why is the pKa of butanoic acid lower than the pKa of propanoic acid?
- Mastelf. (2025). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?
- PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography.
- LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Wikipedia. (n.d.). Butyric acid.
- ResearchGate. (2017). Mobile phase for determination of butyric acid by HPLC?
- YouTube. (2016). Reversed Phase HPLC 13 - Organic Modifier Percentage and Resolution.
- PubMed. (2002). Effect of the organic modifier concentration on the retention in reversed-phase liquid chromatography II. Tests using various simplified models.
- Scribd. (n.d.). Mobile Phase Optimization Strategies For Reversed Phase HPLC.
- LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
- CiNii Research. (2021). Effect of Organic Modifier on the Retention of Low-Molecular-Weight Organic Compounds in Low-Temperature HPLC Using a Liquid CO₂ Mobile Phase and an Octadecyl Stationary Phase.
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sample preparation for detecting 2-Methyl-4-oxo-4-phenylbutanoic acid in complex matrices
Welcome to the technical support center for the analysis of 2-Methyl-4-oxo-4-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding sample preparation for this analyte in complex biological matrices. As a key metabolite of the widely used NSAID, Ketoprofen, its accurate quantification is crucial in pharmacokinetic and metabolic studies.
Introduction: The Analytical Challenge
This compound is a carboxylic acid and a keto acid. Its analysis in biological matrices like plasma, urine, and tissue homogenates is challenging due to the presence of endogenous interferences such as proteins, lipids, and salts. These matrix components can significantly impact the accuracy, precision, and sensitivity of analytical methods, most commonly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Effective sample preparation is therefore not just a preliminary step, but the foundation of reliable quantification.
This guide will walk you through the critical considerations for sample preparation, from initial method selection to troubleshooting common issues like low recovery and matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary sample preparation techniques for this compound?
A1: The three most common and effective techniques for extracting this compound from biological fluids are:
-
Protein Precipitation (PPT): A rapid and straightforward method ideal for high-throughput screening. It involves adding a water-miscible organic solvent (like acetonitrile or methanol) or an acid (like trichloroacetic acid) to the sample to denature and precipitate proteins.[1]
-
Liquid-Liquid Extraction (LLE): A technique based on the differential solubility of the analyte between two immiscible liquid phases (typically an aqueous sample and an organic solvent). By adjusting the pH of the aqueous phase, the ionization state of the acidic analyte can be controlled to facilitate its partitioning into the organic layer.
-
Solid-Phase Extraction (SPE): A highly selective and efficient method that separates the analyte from the matrix by passing the sample through a solid sorbent packed in a cartridge or well plate. The analyte is retained on the sorbent while interferences are washed away, after which the purified analyte is eluted with a suitable solvent.[2][3]
Q2: How do I choose the best sample preparation method for my specific application?
A2: The choice of method depends on several factors, including the sample matrix, required sensitivity, sample throughput, and available equipment.
-
For high-throughput analysis where speed is critical and the expected analyte concentration is relatively high, Protein Precipitation is often the first choice. However, it is the least clean of the three methods and may lead to more significant matrix effects.[1]
-
For cleaner samples and improved sensitivity compared to PPT, Liquid-Liquid Extraction is a good option. It requires more manual effort and solvent consumption.
-
For the highest level of sample cleanup, selectivity, and concentration, Solid-Phase Extraction is the gold standard. It is particularly useful for complex matrices or when very low limits of quantification (LOQ) are required.[4][5] It is also highly amenable to automation.[4][5]
The following diagram illustrates a decision-making workflow for selecting the appropriate sample preparation technique.
Caption: Decision workflow for sample preparation method selection.
Q3: My sample is urine. Do I need to perform hydrolysis?
A3: Yes, very likely. In humans, a significant portion of ketoprofen and its metabolites are excreted in urine as glucuronide conjugates.[6] These conjugates are more polar and may not be efficiently extracted or detected by LC-MS/MS in their native form. Enzymatic hydrolysis (using β-glucuronidase) or acid hydrolysis is often necessary to cleave the glucuronide moiety, liberating the parent analyte for accurate quantification.[7]
Q4: I am seeing low signal intensity for my analyte. Should I consider derivatization?
A4: For keto acids like this compound, derivatization can significantly enhance LC-MS/MS sensitivity. The keto and carboxylic acid functional groups can be targeted to improve chromatographic retention, ionization efficiency, and fragmentation patterns. Common derivatization reagents for keto acids include o-phenylenediamine (OPD) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[8][9][10] Derivatization adds a step to the workflow but can lower the limit of detection.[8][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Analyte Recovery
Q: I'm experiencing low and inconsistent recovery of this compound. What are the potential causes and how can I fix this?
A: Low recovery can stem from several factors depending on your chosen sample preparation method.
For Protein Precipitation (PPT):
-
Incomplete Precipitation: Insufficient volume of precipitating solvent can lead to incomplete protein removal. A solvent-to-sample ratio of at least 3:1 (v/v) is recommended.[1] Acetonitrile generally provides more efficient protein precipitation than methanol.[1]
-
Analyte Co-precipitation: The analyte may get trapped within the precipitated protein pellet. Ensure vigorous vortexing after adding the solvent to create a fine, dispersed precipitate, which minimizes trapping.
-
Analyte Instability: If the analyte is bound to proteins, its stability might be affected once the proteins are denatured.[1] Process samples quickly after precipitation.
For Liquid-Liquid Extraction (LLE):
-
Incorrect pH: As a carboxylic acid, the analyte's extraction into an organic solvent is highly pH-dependent. The pH of the aqueous sample should be adjusted to at least 2 pH units below the pKa of the analyte to ensure it is in its neutral, more non-polar form.
-
Inappropriate Solvent Choice: The polarity of the extraction solvent must be optimized. Start with a moderately polar, water-immiscible solvent like ethyl acetate or diethyl ether.
-
Insufficient Mixing: Ensure thorough mixing (e.g., vortexing for 1-2 minutes) to maximize the surface area between the two phases and facilitate analyte transfer.
-
Emulsion Formation: Complex matrices can sometimes form emulsions at the interface, trapping the analyte. Centrifugation can help break the emulsion.
For Solid-Phase Extraction (SPE):
-
Improper Sorbent Selection: For an acidic compound like this compound, a mixed-mode anion exchange sorbent (e.g., combining reversed-phase and anion exchange properties) is often ideal. This allows for a dual retention mechanism, leading to cleaner extracts.
-
Incorrect Sample pH during Loading: The sample pH should be adjusted to ensure the analyte is ionized and can interact with the anion exchange sorbent. A pH of around 6-7 is a good starting point.[11]
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte. For anion exchange sorbents, elution often requires a basic or high-ionic-strength solvent to disrupt the ionic interaction. A common approach is to use a small percentage of ammonia or formic acid in an organic solvent like methanol or acetonitrile.[12]
-
Drying of the Sorbent Bed: Allowing the sorbent to dry out between conditioning, loading, and washing steps can lead to inconsistent recoveries. Ensure the sorbent bed remains wetted.
Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)
Q: My results are showing high variability between samples, and my internal standard is not compensating correctly. I suspect matrix effects. How can I identify and mitigate this?
A: Matrix effects are a common challenge in LC-MS/MS analysis of complex biological samples and can cause ion suppression or enhancement, leading to inaccurate quantification.[13][14]
Identifying Matrix Effects:
-
Post-Column Infusion: This is a definitive way to identify matrix effects. A constant flow of the analyte is infused into the LC eluent post-column, while a blank, extracted matrix sample is injected. Any dip or rise in the baseline signal indicates ion suppression or enhancement at that retention time.
-
Comparing Spiked Samples: Analyze a standard of the analyte in a pure solvent and compare the peak area to a blank matrix sample that has been extracted and then spiked with the same amount of analyte post-extraction. A significant difference in peak area indicates matrix effects.[13]
Mitigating Matrix Effects:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. If you are using PPT, consider switching to LLE or, for the best results, a well-optimized SPE method.
-
Chromatographic Separation: Adjust your LC method to chromatographically separate the analyte from the co-eluting matrix components. This might involve changing the mobile phase, gradient profile, or using a different column chemistry.
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard is the best tool to compensate for matrix effects, as it co-elutes with the analyte and is affected by ion suppression or enhancement in the same way.[15] Ensure the SIL-IS does not have a significant isotopic effect that causes it to separate from the native analyte.[15]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
The following flowchart provides a systematic approach to troubleshooting matrix effects.
Caption: Troubleshooting workflow for matrix effects.
Experimental Protocols & Data
Protocol 1: Protein Precipitation (PPT) for Plasma
-
Sample Aliquot: To 100 µL of plasma in a microcentrifuge tube, add a suitable internal standard.
-
Precipitation: Add 300-400 µL of ice-cold acetonitrile.
-
Mixing: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis. Evaporation and reconstitution in mobile phase may be necessary depending on sensitivity requirements.
Protocol 2: Solid-Phase Extraction (SPE) for Urine
This protocol is a starting point for a mixed-mode anion exchange SPE cartridge.
-
Sample Pre-treatment: If necessary, perform enzymatic hydrolysis on the urine sample. Following hydrolysis, dilute the sample 1:1 with a buffer to adjust the pH to ~6.0. Centrifuge to remove particulates.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the pH 6.0 buffer.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing:
-
Wash 1: Use 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Wash 2: Use 1 mL of a non-polar solvent (e.g., hexane or dichloromethane) to remove lipids and other non-polar interferences.
-
-
Elution: Elute the analyte with 1 mL of 2-5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Comparative Data for Sample Preparation Methods
The following table summarizes typical performance characteristics for the different sample preparation techniques when analyzing acidic drugs like this compound in plasma.
| Parameter | Protein Precipitation (ACN) | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction (Mixed-Mode) | Reference |
| Analyte Recovery | 80-95% | 85-100% | >95% | [16] |
| Matrix Effect | High | Moderate | Low | [14] |
| Sample Cleanliness | Low | Moderate | High | [14] |
| Throughput | High | Low-Moderate | Moderate-High (with automation) | N/A |
| Cost per Sample | Low | Low-Moderate | High | N/A |
Note: These values are illustrative and can vary significantly based on the specific matrix, protocol optimization, and analytical instrumentation.
References
- Noguchi, K., Mizukoshi, T., Miyano, H., & Yamada, N. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Analytical Sciences, 32(6), 633-638. [Link]
- Noguchi, K., Mizukoshi, T., Miyano, H., & Yamada, N. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids.
- White, P. J., McGarrah, R. W., Herman, M. A., Bain, J. R., Newgard, C. B., & Muehlbauer, M. J. (2015). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Metabolomics, 11(6), 1736–1744. [Link]
- Hoke, S. H., 2nd, Pinkston, J. D., Bailey, R. E., Tanguay, S. L., & Eichhold, T. H. (2000). Determination of (R)- and (S)-ketoprofen in human plasma by liquid chromatography/tandem mass spectrometry following automated solid-phase extraction in the 96-well format. Journal of mass spectrometry : JMS, 35(4), 504–511. [Link]
- Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1230, 123906. [Link]
- Hormazábal, V., & Østensvik, Ø. (2013). Determination of ketoprofen enantiomers in plasma and exudate by liquid chromatography-Mass spectrometry. Analytical Chemistry: An Indian Journal, 13(3), 86-90. [Link]
- Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. ScienceDirect. [Link]
- Hoke, S. H., Pinkston, J. D., Bailey, R. E., Tanguay, S. L., & Eichhold, T. H. (2000). Determination of (R)- and (S)-ketoprofen in human plasma by liquid chromatography/tandem mass spectrometry following automated solid-phase extraction in the 96-well format.
- Hoke, S. H., et al. (2000). Determination of (R)- and (S)
- Jamur, J. M. S., Abbas, S. M., & Mohammed, Z. M. (2022). Analytical Methods for Determination of Ketoprofen Drug: A review. Ibn AL-Haitham Journal for Pure and Applied Science, 35(3), 75-84. [Link]
- Singh, N. N., Jamali, F., Pasutto, F. M., Coutts, R. T., & Daneshtalab, M. (1998). Tissue extraction and high-performance liquid chromatographic determination of ketoprofen entantiomers. Journal of chromatography.
- Dell'acqua, N., Gaggini, F., Gaviraghi, A., Marchioro, C., & Pinciroli, V. (2005). Characterization and quantification of metabolites of racemic ketoprofen excreted in urine following oral administration to man by 1H-NMR spectroscopy, directly coupled HPLC-MS and HPLC-NMR, and circular dichroism. Xenobiotica; the fate of foreign compounds in biological systems, 35(3), 267–283. [Link]
- Phenomenex. (n.d.). Sample Preparation.
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 22(1). [Link]
- San-Vicente, B., Cabredo, S., & Sinues, B. (2013). Analysis of ketoprofen enantiomers in human and rat plasma by hollow-fiber-based liquid-phase microextraction and chiral mobile-phase additive HPLC. Semantic Scholar. [Link]
- Peters, F. T., Drummer, O. H., & Musshoff, F. (2007). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Therapeutic drug monitoring, 29(5), 673–678. [Link]
- Peters, F. T., Drummer, O. H., & Musshoff, F. (2007). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse.
- Unknown. (n.d.). Recovery analyses of ketoprofen.
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]
- Crowell, A. (n.d.). Kinetics of protein precipitation: optimizing recovery, purity, and throughput using the ProTrap XG. Allumiqs. [Link]
- Davis, J. D., & Calafat, A. M. (2018). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of analytical toxicology, 42(6), 403–410. [Link]
- Gažáková, M., et al. (2016). A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media. Molecules, 21(11), 1461. [Link]
- Zafar, F., et al. (2015). Determination of Ketoprofen in Human Plasma by RP-HPLC.
- Lucca, L., et al. (2019). Chromatograms from (A) Acid hydrolysis from ketoprofen samples...
- Restek. (n.d.). The Fundamentals of Solid Phase Extraction (SPE).
- Kumihashi, M., et al. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Scientific reports, 14(1), 7755. [Link]
- Zhao, L., & Juck, M. (n.d.).
- Unknown. (2024). METHOD OPTIMIZATION FOR KETOPROFEN TABLET DISSOLUTION: ENHANCED EFFICIENCY THROUGH MODIFIED TEST CONDITIONS.
- Gavrilescu, M., et al. (2022).
- Grillo, M. P., et al. (2006). Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac. Bioorganic & medicinal chemistry, 14(13), 4463–4474. [Link]
- Wikipedia contributors. (2024, December 22). Ibuprofen. In Wikipedia, The Free Encyclopedia.
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Technical Support Center: Addressing Emulsion Formation During the Work-up of Organic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter emulsions during the work-up and extraction of organic acids. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in the lab. Here, you will find a detailed troubleshooting guide, answers to frequently asked questions, and validated protocols to manage and resolve these common yet frustrating laboratory challenges.
Frequently Asked Questions (FAQs)
Q1: What exactly is an emulsion, and why does it form so frequently when I'm working with organic acids?
An emulsion is a stable mixture of two immiscible liquids, like an organic solvent and water.[1] One liquid is dispersed as microscopic droplets within the other. This stability is often caused by surfactant-like molecules that reduce the interfacial tension between the two phases, preventing the droplets from coalescing.[2]
Organic acids, especially after being treated with a base during an extraction, are a classic cause of emulsions. When an organic acid (R-COOH) is deprotonated by a base (like NaOH), it forms a salt (R-COO⁻Na⁺). This salt now has a polar, hydrophilic "head" (the carboxylate) and a non-polar, lipophilic "tail" (the organic R-group). This structure is the very definition of a soap or surfactant, which then stabilizes the oil-and-water mixture, leading to a persistent emulsion.[3][4]
Q2: Does the choice of extraction solvent influence the likelihood of forming an emulsion?
Yes, absolutely. While emulsions can form with many solvents, some are more notorious than others. For instance, chlorinated solvents like dichloromethane (DCM) are often implicated in forming stubborn emulsions, particularly when extracting a basic aqueous solution.[5] If you consistently face emulsions with a particular solvent system, consider exploring an alternative solvent with different properties as part of your troubleshooting.
Q3: What is the fundamental role of pH in this process?
The pH of the aqueous phase is a critical variable that you can manipulate to either cause or break an emulsion.[6]
-
Creating Emulsions: As mentioned in Q1, adding a base to an organic acid solution deprotonates the acid. The resulting carboxylate salt is an excellent emulsifying agent. Therefore, performing a basic wash (e.g., with sodium bicarbonate or sodium hydroxide) is often the step that creates the emulsion.[7]
-
Breaking Emulsions: Conversely, re-acidifying the mixture can break the emulsion. By adding acid (e.g., HCl), the carboxylate salt is protonated back into the neutral organic acid (R-COOH). This molecule is much less water-soluble and loses its surfactant properties, allowing the organic and aqueous layers to separate.[8][9]
Q4: I've heard about "salting out." How does this technique work?
"Salting out" is one of the most effective and common methods for breaking emulsions.[10] It involves adding a saturated solution of a neutral salt, typically sodium chloride (brine), to the emulsified mixture.[2][11] The high concentration of dissolved ions in the brine dramatically increases the ionic strength and density of the aqueous layer.[12] This has two primary effects:
-
It reduces the solubility of organic molecules (including your product and any organic emulsifying agents) in the aqueous phase, forcing them into the organic layer.[11]
-
It dehydrates the organic layer by drawing water out, which helps to destabilize the emulsion interface.[13]
Q5: Is it better to prevent an emulsion or to break it after it has formed?
Prevention is always easier than remediation.[2][10] While not always possible, you can minimize the chances of forming an emulsion in the first place by reducing the energy of mixing. Instead of vigorously shaking the separatory funnel, use gentle, repeated inversions or swirling.[2] This increases the surface area for extraction to occur without applying the high shear force that creates tiny, stable droplets.
Troubleshooting Guide: A Hierarchical Approach
When faced with an emulsion, it is best to start with the simplest, least invasive techniques and progress to more aggressive methods if necessary.
Q: I have a thick, opaque layer between my organic and aqueous phases. What is the very first thing I should try?
A: Patience and Gentle Agitation.
Often, a mild emulsion will resolve on its own if given time. Allow the separatory funnel to stand undisturbed in a ring clamp for 15-30 minutes.[5] You can also try gently swirling the funnel or tracing the interface with a glass stirring rod. This can help the dispersed droplets coalesce without introducing more energy into the system.[9]
Q: I waited, and the emulsion is still there. What is the next logical step?
A: Chemical Intervention, Part 1: Salting Out.
This is the most common and often most successful next step. Add a volume of saturated brine (NaCl solution) equal to about 10-20% of the aqueous layer volume. Do not shake vigorously. Gently invert the funnel several times and allow it to stand.[14] The increased ionic strength of the aqueous phase should force the layers apart. For a detailed procedure, see Protocol 1 .
Q: The brine wash didn't fully resolve the issue. What other chemical adjustments can I make?
A: Chemical Intervention, Part 2: pH Modification.
If your emulsion formed during a basic wash, carefully add a dilute acid (e.g., 1M HCl) dropwise. This will protonate the carboxylate salts, destroying their surfactant properties.[8][9] Conversely, if the emulsion is stabilized by a protonated amine, adding a dilute base may be effective. Be mindful of potential gas evolution (CO₂) if using bicarbonate washes. Always vent the funnel frequently.[15]
Q: My emulsion seems to be stabilized by very fine solid particles at the interface. What is the best approach for this?
A: Physical Separation: Filtration through Celite®.
Emulsions stabilized by fine particulates are known as Pickering emulsions and are notoriously stubborn.[16] The most effective method for these is to filter the entire mixture through a pad of an inert filter aid like Celite® (diatomaceous earth).[5][17] The Celite provides a high-surface-area, porous medium that physically disrupts the emulsion and traps the microscopic solid particles, allowing the now distinct liquid phases to pass through. For a detailed procedure, see Protocol 2 .
Q: I've tried everything above, and I still have a persistent emulsion. Are there any final "last resort" methods?
A: Advanced Physical Methods.
-
Centrifugation: If you are working with a small enough volume, centrifuging the mixture is a highly effective mechanical method to force phase separation.[1][8] The g-force overcomes the forces stabilizing the emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the polarity of the organic phase enough to break the emulsion.[2][10]
-
Heating or Cooling: Gently warming the mixture can decrease its viscosity and promote phase separation.[1] Conversely, freezing and then slowly thawing the mixture can physically disrupt the emulsion with ice crystals.[1] Use these methods with caution, as they may degrade thermally sensitive compounds.
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for addressing emulsion formation.
Sources
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Validation & Comparative
A Senior Application Scientist's Guide: Comparing GC-MS and LC-MS/MS for Keto Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of keto acids is paramount. These molecules, characterized by a ketone and a carboxylic acid functional group, are key intermediates in numerous metabolic pathways, including amino acid catabolism and the tricarboxylic acid (TCA) cycle.[1] Altered levels of keto acids can serve as critical biomarkers for various metabolic disorders, such as maple syrup urine disease and phenylketonuria, making their precise measurement essential for diagnostics, disease monitoring, and therapeutic development.[1][2]
The two most powerful and widely adopted analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these platforms is not always straightforward and depends on a multitude of factors including the specific keto acids of interest, the biological matrix, required sensitivity, and desired sample throughput. This guide provides an in-depth, objective comparison of GC-MS and LC-MS/MS for keto acid analysis, grounded in experimental data and established methodologies, to empower you in selecting the optimal technique for your research needs.
The Fundamental Divide: Volatility vs. Polarity
The core difference between GC-MS and LC-MS lies in the physical state of the mobile phase used to separate analytes.[3] GC-MS utilizes an inert gas to carry vaporized compounds through a heated column, separating them based on their boiling points and interactions with the column's stationary phase.[3][4] Conversely, LC-MS employs a liquid mobile phase to transport analytes through a packed column at ambient temperatures, with separation occurring based on their polarity and affinity for the stationary phase.[4] This fundamental distinction dictates which technique is better suited for a given class of molecules. Keto acids, being polar and often thermally labile, present a unique challenge that both techniques have evolved to address, albeit through different strategies.[4][5]
GC-MS: The Power of Derivatization
GC-MS has long been a robust and reliable platform for metabolomics, offering high chromatographic resolution and reproducible fragmentation patterns that are invaluable for compound identification.[5][6] However, the inherent low volatility of keto acids makes them unsuitable for direct GC analysis.[7][8] To overcome this, a mandatory chemical derivatization step is employed to convert them into thermally stable and volatile compounds.[7]
Experimental Workflow: A Two-Step Transformation
The most common derivatization strategy for keto acids in GC-MS analysis is a two-step process of oximation followed by silylation.[2][9] This approach not only increases volatility but also stabilizes the keto acids, preventing decarboxylation and isomerization that can occur at the high temperatures of the GC inlet.[9][10]
Detailed GC-MS Protocol for Keto Acid Analysis
Sample Preparation & Extraction
-
Sample Collection: Collect biological samples (e.g., 100 µL of plasma or serum) in appropriate microcentrifuge tubes.[7]
-
Internal Standard Spiking: Add an internal standard solution (e.g., a stable isotope-labeled keto acid) to correct for variability during sample preparation and analysis.[11]
-
Protein Precipitation: Add a pre-chilled 8:1 methanol:water solution to precipitate proteins.[7] Vortex vigorously and incubate at -20°C.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new vial.
-
Drying: Evaporate the solvent to complete dryness using a vacuum concentrator. This step is critical as water interferes with the subsequent derivatization reactions.[8][9]
Derivatization
-
Oximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried sample. This step protects the carbonyl (keto) group, preventing tautomerization and the formation of multiple derivatives.[7][9] Incubate to ensure complete reaction.
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reagent replaces active hydrogens on the carboxylic acid group with a trimethylsilyl (TMS) group, significantly increasing the molecule's volatility.[7][9] Incubate at an elevated temperature (e.g., 80°C) to drive the reaction to completion.[7]
GC-MS Analysis
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Separation: Utilize a capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) to separate the derivatized keto acids based on their boiling points.[2] The oven temperature is programmed to ramp up gradually to elute compounds with different volatilities at different times.[12]
-
Ionization and Detection: As the analytes elute from the GC column, they enter the mass spectrometer's ion source, where they are typically fragmented by Electron Ionization (EI).[5] The resulting mass fragments create a characteristic spectrum that can be used for identification by comparison to spectral libraries like NIST.[5] For quantification, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity.[2]
LC-MS/MS: The Direct Approach
LC-MS/MS offers a significant advantage for the analysis of polar and thermally labile compounds like keto acids by analyzing them in their native, underivatized state in many cases.[4][8] The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, making it a powerful tool for targeted quantification in complex biological matrices.[13]
Experimental Workflow: Streamlined and Sensitive
The workflow for LC-MS/MS is generally simpler than that of GC-MS due to the omission of the derivatization step.[3] However, careful optimization of sample preparation and chromatographic conditions is still crucial for accurate and reliable results. In some instances, derivatization is still employed in LC-MS to enhance ionization efficiency and chromatographic retention for certain challenging keto acids.[14][15]
Detailed LC-MS/MS Protocol for Keto Acid Analysis
Sample Preparation & Extraction
-
Sample Collection: Obtain biological samples such as plasma or tissue homogenates.[16]
-
Internal Standard Spiking: Add a stable isotope-labeled internal standard (e.g., [13C]KIV) to each sample and standard to ensure accurate quantification.[16]
-
Deproteinization: Precipitate proteins using an acid such as perchloric acid, followed by sonication and centrifugation at 4°C.[16]
-
Supernatant Collection: The resulting supernatant, containing the keto acids, is collected for analysis.[16]
Optional Derivatization
-
While often not required, derivatization with reagents like o-phenylenediamine (OPD) can be used to improve the stability and chromatographic retention of certain keto acids, particularly for ultra-fast LC (UFLC) methods.[16][17] This reaction forms a stable derivative that can be readily analyzed.
LC-MS/MS Analysis
-
Injection: Inject the prepared sample onto the LC system.
-
Separation: Employ a reversed-phase column (e.g., C18) for separation.[18] The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like methanol or acetonitrile.
-
Ionization and Detection: The eluent from the LC column is directed into the mass spectrometer's electrospray ionization (ESI) source, which generates charged molecular ions with minimal fragmentation.[19] In the tandem mass spectrometer, a specific precursor ion for each keto acid is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity for quantification.[1]
Performance Head-to-Head: A Comparative Analysis
The choice between GC-MS and LC-MS/MS ultimately hinges on a trade-off between various performance parameters. The following table summarizes the key characteristics of each technique for keto acid analysis.
| Feature | GC-MS | LC-MS/MS |
| Principle | Separation of volatile, thermally stable compounds in the gas phase.[4] | Separation of polar, ionic, and thermolabile compounds in the liquid phase.[4] |
| Sample Volatility | Requires derivatization to increase volatility.[7] | Suitable for non-volatile compounds, often without derivatization.[8] |
| Sample Preparation | More complex and time-consuming due to the mandatory, multi-step derivatization and drying process.[3][8] | Generally simpler and faster, though derivatization is sometimes used to improve performance.[3][16] |
| Sensitivity | High sensitivity, especially in SIM mode.[20] | Often offers superior limits of detection, reaching femtogram levels.[3][21] |
| Selectivity | Good selectivity, but can be limited by co-eluting peaks.[5] | Excellent selectivity due to MS/MS (MRM) analysis, minimizing matrix effects.[13] |
| Compound Identification | Excellent for identification due to reproducible EI fragmentation and extensive spectral libraries (e.g., NIST).[5] | Identification relies on precursor/product ion pairs and retention time, with less extensive MS/MS libraries.[3] |
| Throughput | Lower throughput due to longer sample preparation times and potentially longer GC run times.[22] | Higher throughput is often achievable due to simpler sample prep and the potential for faster LC methods (UFLC).[16] |
| Robustness | Generally considered a very robust and reliable technique.[4] | Can be more sensitive to matrix effects and requires careful control of mobile phase composition.[4] |
| Cost | Lower initial instrument and maintenance costs.[4] | Higher initial instrument and maintenance costs. |
Conclusion: Making the Right Choice for Your Application
Both GC-MS and LC-MS/MS are powerful, validated techniques for the quantitative analysis of keto acids in biological samples.
GC-MS stands out for its high resolving power, robustness, and unparalleled capability for unknown compound identification through well-established spectral libraries.[5][6] The mandatory derivatization step, while adding complexity, yields stable derivatives with excellent chromatographic properties.[9] This makes GC-MS a strong choice for comprehensive metabolic profiling studies where the identification of a wide range of metabolites, including keto acids, is a primary goal.
LC-MS/MS , on the other hand, excels in targeted, high-sensitivity quantification.[13][21] Its ability to often analyze keto acids directly without derivatization simplifies sample preparation, increases throughput, and is ideal for large-scale clinical studies or applications where the focus is on measuring a specific panel of keto acids with the utmost sensitivity.[16] The specificity of MS/MS detection is particularly advantageous when dealing with complex biological matrices where interferences can be a significant challenge.
Ultimately, the optimal choice between GC-MS and LC-MS/MS for keto acid analysis is application-dependent. By understanding the fundamental principles, experimental workflows, and performance characteristics of each technique as outlined in this guide, researchers can make an informed decision that best aligns with their scientific objectives, ensuring the generation of high-quality, reliable, and impactful data.
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A Senior Application Scientist's Guide to the Structural Comparison of 4-oxo-4-phenylbutanoic Acid Polymorphs
A Note on the Subject Compound: Initial research indicates a lack of comprehensive polymorphic studies for 2-Methyl-4-oxo-4-phenylbutanoic acid. However, its parent compound, 4-oxo-4-phenylbutanoic acid, has been the subject of detailed crystallographic analysis, revealing a rich polymorphic landscape. This guide will, therefore, focus on the well-documented polymorphs of 4-oxo-4-phenylbutanoic acid as a structurally analogous and highly relevant case study for researchers, scientists, and drug development professionals.
The Critical Role of Polymorphism in Drug Development
In the realm of pharmaceutical sciences, polymorphism—the ability of a solid material to exist in multiple crystalline forms—is a paramount consideration.[1] These different crystalline arrangements, or polymorphs, of the same active pharmaceutical ingredient (API) can exhibit divergent physicochemical properties, including solubility, dissolution rate, stability, and mechanical strength.[2][3] Such variations can profoundly impact a drug's bioavailability, therapeutic efficacy, and manufacturability.[4][5] Consequently, a thorough investigation and understanding of the polymorphic landscape of a drug candidate are not merely academic exercises but critical steps in ensuring drug product quality, safety, and consistency.[6]
This guide provides an in-depth structural comparison of the known polymorphs of 4-oxo-4-phenylbutanoic acid, offering insights into their crystallographic differences and outlining the experimental workflows for their characterization.
The Polymorphic Landscape of 4-oxo-4-phenylbutanoic Acid
To date, three polymorphs of 4-oxo-4-phenylbutanoic acid have been identified and structurally characterized. For clarity, they are often referred to by their Cambridge Crystallographic Data Centre (CCDC) deposition codes, VERMAG and VERMAG01, and a more recently discovered third form.
These polymorphs all crystallize in the monoclinic system but differ in their space groups and unit cell parameters, leading to distinct crystal packing and intermolecular interactions.[7][8]
Structural Comparison of the Polymorphs
The primary distinctions between the polymorphs of 4-oxo-4-phenylbutanoic acid lie in their crystal lattice parameters and the arrangement of molecules within the crystal. All three polymorphs feature the characteristic carboxylic acid dimer formation through intermolecular hydrogen bonds.[9] However, the overall packing and subtle conformational differences distinguish them.
| Property | Polymorph (VERMAG) | Polymorph (VERMAG01) | New Polymorph (2018) |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| a (Å) | 15.071 | 12.728 | 15.2673 |
| b (Å) | 5.435 | 5.200 | 5.2028 |
| c (Å) | 16.058 | 14.426 | 22.3063 |
| β (°) | 129.57 | 111.33 | 98.0217 |
| Cell Volume (ų) | ~1017 | ~888 | 1754.51 |
| Z | 4 | 4 | 8 |
| Z' | 1 | 1 | 2 |
| Reported Crystallization Solvent | Methanol | Benzene | Benzene (slow evaporation) |
Data compiled from multiple sources.[7][9][10]
The most striking difference is the significantly larger unit cell volume of the new polymorph, which also features two molecules in the asymmetric unit (Z' = 2), a point of interest for crystallographers studying crystal packing.[7] While the root-mean-square deviation (RMSD) between the molecular conformations of the different polymorphs is slight, the packing arrangements are distinct.[9]
Experimental Workflows for Polymorph Characterization
A systematic approach is essential for the discovery, identification, and characterization of polymorphs. The following workflows outline the key experimental techniques and the rationale behind their application.
Polymorph Screening and Crystallization
The goal of polymorph screening is to induce the crystallization of as many different solid forms as possible.[11] This is typically achieved by varying parameters such as solvent, temperature, cooling rate, and pressure.[12]
Experimental Protocol: Recrystallization for Polymorph Generation
-
Solvent Selection: Choose a range of solvents with varying polarities and hydrogen bonding capabilities. For 4-oxo-4-phenylbutanoic acid, methanol and benzene have been shown to yield different polymorphs.[7]
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at an elevated temperature.
-
Crystallization Induction:
-
Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at a constant temperature.
-
Cooling: Gradually cool the saturated solution to induce crystallization. The rate of cooling can influence the resulting polymorph.
-
Anti-solvent Addition: Add a miscible solvent in which the compound is poorly soluble to the solution to induce precipitation.
-
-
Isolation: Collect the resulting crystals by filtration and dry them under appropriate conditions.
Structural and Physicochemical Characterization
Once different crystalline forms are obtained, a suite of analytical techniques is employed for their comprehensive characterization.
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A Comparative Guide to the Oxidation of 4-Oxoacids for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selective oxidation of multifunctional molecules is a cornerstone of molecular design and construction. Among these, 4-oxoacids represent a valuable class of substrates, offering a scaffold that can be strategically cleaved to yield important aromatic and dicarboxylic acid derivatives. This guide provides an in-depth comparative analysis of various reagents for the oxidative cleavage of 4-oxoacids, with a particular focus on 4-oxo-4-phenylbutanoic acid as a model substrate. We will delve into the mechanistic nuances, practical experimental protocols, and performance data to empower researchers in making informed decisions for their synthetic endeavors.
Introduction: The Synthetic Utility of 4-Oxoacid Oxidation
4-Oxoacids, characterized by a ketone and a carboxylic acid separated by a two-carbon linker, are versatile intermediates in organic synthesis. Their oxidation is a powerful transformation, leading to the formation of substituted benzoic acids and dicarboxylic acids, which are key building blocks in pharmaceuticals, agrochemicals, and materials science. The primary goal of this oxidation is the cleavage of the C2-C3 bond, a reaction that requires careful selection of the oxidizing agent to achieve high yield and selectivity.
This guide will compare the efficacy of several classes of reagents for this transformation:
-
Chromium(VI)-Based Reagents
-
N-Halo Compounds
-
Acid Bromate
-
Potassium Permanganate
We will also briefly discuss the applicability of reagents typically used for vicinal diol cleavage, such as Periodic Acid and Lead (IV) Acetate, to this particular substrate.
Comparative Analysis of Oxidizing Reagents
The choice of an oxidizing agent is dictated by factors such as substrate compatibility, desired selectivity, reaction conditions, and scalability. Here, we compare the performance of various reagents in the oxidation of 4-oxo-4-phenylbutanoic acid to benzoic acid.
Chromium(VI)-Based Reagents
Chromium(VI) reagents are powerful oxidants capable of cleaving carbon-carbon bonds.[1] Several specialized Cr(VI) complexes have been developed to offer better solubility in organic solvents and increased selectivity compared to traditional reagents like Jones reagent.[2][3]
Mechanism Insight: The oxidation with Cr(VI) reagents is believed to proceed through the enol form of the 4-oxoacid. The reaction is acid-catalyzed, which facilitates the enolization. The enol then attacks the chromium(VI) species to form a chromate ester intermediate. This intermediate subsequently undergoes a C-C bond cleavage to yield the final products.[4] The reaction is first order with respect to the oxidant, the 4-oxoacid, and H+ ions.[5][6][7]
Experimental Workflow: Cr(VI) Oxidation
Caption: General workflow for the oxidation of 4-oxoacids using Cr(VI) reagents.
Representative Reagents:
-
Tripropylammonium Fluorochromate (TriPAFC): This reagent is reported to be an efficient and strong oxidizing agent, offering advantages in terms of shorter reaction times and high yields.[5] The oxidation of 4-oxo-4-phenylbutanoic acid with TriPAFC yields benzoic acid.[3]
-
Benzimidazolium Fluorochromate (BIFC): Similar to TriPAFC, BIFC is another effective Cr(VI) oxidant for this transformation, also yielding benzoic acid.[6] The reaction can be catalyzed by chelating agents like 1,10-phenanthroline.[8]
Performance Data:
| Reagent | Substrate | Product | Key Conditions | Stoichiometry (Substrate:Reagent) | Reference |
| TriPAFC | 4-Oxo-4-phenylbutanoic acid | Benzoic Acid | 50% Acetic Acid/Water, HClO₄ | 1:1 | [3][5] |
| BIFC | 4-Oxo-4-phenylbutanoic acid | Benzoic Acid | 50% Acetic Acid/Water, HClO₄, 1,10-phenanthroline | 1:1 | [6][8] |
Note: Specific yield and reaction time data are often presented as kinetic data in the literature, making direct quantitative comparison challenging.
N-Halo Compounds
N-halo compounds, such as N-bromosuccinimide (NBS) and N-chlorosaccharin (NCSA), are versatile reagents that can act as sources of electrophilic halogens.[9] In the presence of acid, they are effective oxidants for 4-oxoacids.
Mechanism Insight: The oxidation by N-halo compounds is acid-catalyzed and involves the formation of a protonated halo-species (e.g., H₂OBr⁺ from NBS).[10] This powerful electrophile attacks the enol form of the 4-oxoacid in the rate-determining step. Subsequent rearrangement and cleavage of the C-C bond lead to the formation of the corresponding benzoic acid and a dicarboxylic acid fragment. The reaction is typically first order in the 4-oxoacid, the N-halo reagent, and H⁺.[10][11]
Reaction Mechanism: N-Halo Compound Oxidation
Caption: Proposed mechanism for the oxidation of a 4-oxoacid by N-bromosuccinimide.
Representative Reagents:
-
N-Bromosuccinimide (NBS): A widely used and commercially available reagent for various transformations, including the oxidation of 4-oxoacids.[10][12]
-
N-Chlorosaccharin (NCSA): A source of positive chlorine, NCSA has been studied for the oxidation of 4-oxoacids in aqueous acetic acid.[11]
Performance Data:
| Reagent | Substrate | Product | Key Conditions | Reference |
| NBS | Substituted 4-oxoacids | Benzoic acid derivatives | Aqueous Acetic Acid, H⁺ | [10] |
| NCSA | Substituted 4-oxoacids | Benzoic acid derivatives | Aqueous Acetic Acid, HClO₄ | [11] |
Note: The literature on N-halo compound oxidation of 4-oxoacids primarily focuses on kinetic studies rather than preparative yields.
Acid Bromate
Potassium bromate in an acidic medium is a powerful oxidizing agent.[13] For the oxidation of 4-oxoacids, it leads to oxidative decarboxylation, yielding benzoic acid and carbon dioxide.
Mechanism Insight: The reaction is first order with respect to the 4-oxoacid, bromate, and hydrogen ions. The proposed mechanism involves the formation of the enol form of the substrate, which is then attacked by the active oxidizing species derived from bromate.[14] This is followed by electron transfer and subsequent cleavage of the C-C bond and decarboxylation.
Performance Data:
| Reagent | Substrate | Products | Key Conditions | Stoichiometry (Substrate:Reagent) | Reference |
| KBrO₃/H₂SO₄ | 4-Oxo-4-phenylbutanoic acid | Benzoic Acid, CO₂ | 50% Acetic Acid/Water, 40°C, 6h | 1:2.6 | [13] |
Potassium Permanganate (KMnO₄)
Potassium permanganate is a strong, versatile, and inexpensive oxidizing agent.[15][16] Under hot alkaline or acidic conditions, it can cleave C-C bonds.[12][17] For ketones, this cleavage occurs adjacent to the carbonyl group.[12]
Mechanism Insight: The oxidation of ketones by permanganate is complex. In alkaline media, it is thought to proceed through the enolate, while in acidic media, a nucleophilic addition of permanganate to the carbonyl carbon may occur.[5] The strong oxidizing nature of permanganate typically leads to the formation of carboxylic acids.[17][18]
Performance Data: While specific studies on the oxidation of 4-oxo-4-phenylbutanoic acid with KMnO₄ to give benzoic acid are not extensively detailed with preparative procedures in the searched literature, the general reactivity of KMnO₄ towards ketones suggests this transformation is feasible.[12] The reaction would likely require forcing conditions (heat, strong acid, or base) and may be accompanied by side reactions.
A Note on Periodic Acid and Lead (IV) Acetate
Reagents like periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄) are well-known for the oxidative cleavage of vicinal (1,2-) diols (the Malaprade and Criegee oxidations, respectively).[1][11][15] They are also effective for the cleavage of α-hydroxy ketones.[19] However, their application to 1,3-dicarbonyl systems like 4-oxoacids is not a standard transformation. The mechanism of these reagents relies on the formation of a cyclic intermediate with adjacent hydroxyl groups, which is not possible with the 1,3-disposition of the carbonyl and carboxyl groups in 4-oxoacids. Therefore, these reagents are generally not suitable for the desired C2-C3 cleavage in 4-oxoacids.
Detailed Experimental Protocols
The following protocols are synthesized from the methodologies described in the cited literature and represent a practical guide for the researcher.
Protocol 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid (Starting Material)
This procedure is based on the Friedel-Crafts acylation of benzene with succinic anhydride.[6][13]
Materials:
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzene (use appropriate safety precautions, as it is a carcinogen)
-
Concentrated Hydrochloric Acid
-
Ice
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous AlCl₃ and benzene.
-
Cool the flask in an ice bath.
-
Slowly add a solution of succinic anhydride in benzene through the dropping funnel with stirring.
-
After the addition is complete, heat the mixture on a water bath for approximately 1 hour.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Filter the resulting solid, wash with cold water, and recrystallize from hot water to obtain pure 4-oxo-4-phenylbutanoic acid.
Protocol 2: Oxidation with Acid Bromate
This protocol is adapted from the kinetic study by Srinivasan et al.[13]
Materials:
-
4-Oxo-4-phenylbutanoic acid
-
Potassium bromate (KBrO₃)
-
Sulfuric acid (H₂SO₄)
-
Acetic acid
-
Water
-
Diethyl ether
Procedure:
-
Prepare a solution of 4-oxo-4-phenylbutanoic acid (0.1 M) in 50% aqueous acetic acid.
-
Add sulfuric acid to a concentration of 2.0 M.
-
Add potassium bromate (0.5 M).
-
Heat the reaction mixture at 40°C for approximately 6 hours.
-
Cool the solution and acidify further if necessary to precipitate the product.
-
Extract the product with diethyl ether.
-
Wash the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent to yield benzoic acid.
-
Confirm the product by TLC and melting point analysis (m.p. of benzoic acid is ~122°C).
Conclusion and Recommendations
The oxidation of 4-oxoacids to their corresponding benzoic acid derivatives is a synthetically useful transformation that can be achieved with a variety of reagents.
-
Chromium(VI) reagents like TriPAFC and BIFC offer a controlled and efficient method, operating under relatively mild conditions with a 1:1 stoichiometry. However, the toxicity and disposal of chromium waste are significant drawbacks.
-
N-halo compounds are also effective and operate via a well-studied acid-catalyzed enol-based mechanism. They are readily available, but the literature often lacks detailed information on preparative yields.
-
Acid bromate provides a strong oxidative system that leads to decarboxylation, which can be advantageous if CO₂ is the desired by-product. The reaction conditions are somewhat harsh (elevated temperature and long reaction time).
-
Potassium permanganate is a powerful and inexpensive option, but its lack of selectivity can be a concern, potentially requiring careful optimization of reaction conditions to avoid over-oxidation or undesired side reactions.
For researchers prioritizing high yield and selectivity under well-defined conditions, the specialized Chromium(VI) reagents appear to be a good starting point, provided that appropriate measures for handling and waste disposal are in place. For a more classical and cost-effective approach, acid bromate offers a viable, albeit slower, alternative. Further process development would be beneficial to establish high-yielding protocols using more environmentally benign reagents like N-halo compounds .
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- Kinetics and mechanism of oxidation of 4-oxoacids by N-bromosuccinimide in aqueous acetic acid medium | Request PDF - ResearchG
- Kinetics and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium - Oriental Journal of Chemistry
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A Comparative Guide to Phenylbutanoic Acid Derivatives in Pharmaceutical Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a drug manufacturing process. Phenylbutanoic acid and its derivatives represent a versatile class of building blocks, pivotal in the construction of a range of pharmacologically active molecules. This guide provides a comprehensive comparison of 2-Methyl-4-oxo-4-phenylbutanoic acid and its notable alternatives, grounded in experimental data and established synthetic protocols. Our focus is to elucidate the practical advantages and limitations of each compound, thereby empowering researchers and process chemists to make informed decisions in their synthetic endeavors.
Introduction to this compound: The Target Molecule
This compound, also known as 2-methyl-3-benzoylpropionic acid, is a keto-carboxylic acid that has found application as a key intermediate in the synthesis of certain pharmaceuticals.[1][] Its structure, featuring a chiral center at the 2-position, a ketone, and a carboxylic acid, offers multiple points for chemical modification, making it a valuable synthon.
The Synthetic Accessibility of Phenylbutanoic Acid Derivatives
The viability of a starting material is intrinsically linked to its accessibility. Here, we compare the synthesis of this compound with its key alternatives.
Synthesis of this compound
The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with methylsuccinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[4][5] This reaction is analogous to the well-documented synthesis of similar compounds.[4]
Diagram: Synthesis of this compound
Caption: Friedel-Crafts synthesis of the target molecule.
Synthesis of Key Alternatives
4-Phenylbutyric Acid (4-PBA): A highly efficient synthesis of 4-PBA is documented in the patent literature, involving the reaction of benzene with γ-butyrolactone in the presence of aluminum chloride. This method boasts high yields, making 4-PBA a readily accessible and cost-effective starting material.[6][7]
2-Oxo-4-phenylbutanoic Acid: A common laboratory-scale synthesis involves the condensation of ethyl 3-phenylpropionate with ethyl oxalate, followed by hydrolysis. This multi-step process provides the desired keto acid, which is a crucial precursor for many pharmaceuticals.[8]
4-Oxo-4-phenylbutanoic Acid: This compound is synthesized via a straightforward Friedel-Crafts acylation of benzene with succinic anhydride. The reaction is robust and provides the product in good yields.[9][10]
| Starting Material | Synthetic Route | Reported Yield | Reference |
| This compound | Friedel-Crafts: Benzene + Methylsuccinic Anhydride | Not specified | [4][5] |
| 4-Phenylbutyric acid | Friedel-Crafts: Benzene + γ-Butyrolactone | 81-94% | [6][7] |
| 2-Oxo-4-phenylbutanoic acid | Condensation of Ethyl 3-phenylpropionate & Ethyl oxalate | Not specified | [8] |
| 4-Oxo-4-phenylbutanoic acid | Friedel-Crafts: Benzene + Succinic Anhydride | Not specified | [9][10] |
Comparative Performance in Pharmaceutical Synthesis
The ultimate measure of a building block's utility is its performance in the synthesis of a target active pharmaceutical ingredient (API). In this section, we compare the documented applications and synthetic efficiency of our target molecule and its alternatives. The synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors serves as an excellent case study for this comparison, given the extensive use of phenylbutanoic acid derivatives in their manufacture.
This compound in Minozac Synthesis
As previously mentioned, this compound is a known precursor to Minozac. The synthesis would likely involve a cyclization reaction to form the core heterocyclic structure of the drug. However, the absence of a detailed, publicly available experimental protocol with yield data precludes a direct quantitative comparison.
Alternatives in the Synthesis of ACE Inhibitors
2-Oxo-4-phenylbutanoic Acid and its Esters (OPBE): These are arguably the most prominent alternatives, serving as key intermediates in the synthesis of widely prescribed ACE inhibitors such as Lisinopril and Enalapril.[11][12][13]
Diagram: Role of OPBE in ACE Inhibitor Synthesis
Caption: Synthetic pathways to ACE inhibitors using OPBE.
Experimental Protocol: Synthesis of Enalapril from Ethyl 2-oxo-4-phenylbutanoate [12]
A detailed protocol for the synthesis of Enalapril involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline.
-
Catalyst Activation: A catalyst (e.g., palladium-based) is activated under a hydrogen atmosphere in a suitable solvent like ethanol.
-
Reaction: L-alanyl-L-proline and ethyl 2-oxo-4-phenylbutanoate are added to the activated catalyst suspension.
-
Hydrogenation: The reaction mixture is stirred under hydrogen pressure at a controlled temperature (e.g., 45°C).
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated. The crude product is then purified through a series of extractions and crystallizations.
A reported yield for this transformation is approximately 70% .[12]
Experimental Protocol: Synthesis of a Lisinopril Intermediate [11]
The synthesis of Lisinopril involves the condensation of a protected L-lysyl-L-proline derivative with ethyl 2-oxo-4-phenyl butyrate, followed by hydrogenation.
-
Condensation and Hydrogenation: N⁶-trifluoroacetyl-L-lysyl-L-proline is condensed with ethyl 2-oxo-4-phenyl butyrate. This is followed by hydrogenation in the presence of a Raney-Nickel catalyst.
-
Hydrolysis: The resulting intermediate is then hydrolyzed with a base (e.g., sodium hydroxide) to yield Lisinopril.
While the overall yield for the entire sequence is not explicitly stated in a single source, individual steps are reported with varying efficiencies. For instance, a related synthesis of a Lisinopril precursor from ethyl 2-chloro-4-oxo-4-phenylbutyrate reports a 53% yield for a key coupling step.[]
Discussion and Comparative Analysis
The available data allows for a robust comparison of the synthetic utility of these phenylbutanoic acid derivatives.
| Precursor | Target Pharmaceutical(s) | Key Transformation | Reported Yield | Advantages | Disadvantages |
| This compound | Minozac | Cyclization (presumed) | Not Available | Specific precursor for certain complex heterocyclic structures. | Limited documented applications; lack of public yield data. |
| 2-Oxo-4-phenylbutanoic acid / Esters | Enalapril, Lisinopril | Reductive Amination | ~70% (Enalapril) | Well-established routes to major blockbuster drugs; extensive literature. | Multi-step synthesis of the precursor itself. |
| 4-Phenylbutyric acid (4-PBA) | Various APIs, ACE inhibitors | Versatile building block | High (for PBA synth.) | Readily available and cost-effective; multiple functional handles. | May require more steps to introduce functionality compared to keto acids. |
| 4-Oxo-4-phenylbutanoic acid | Pyridazinone derivatives | Condensation/Cyclization | Not specified | Straightforward synthesis; useful for certain heterocyclic systems. | Less direct route to amino acid-containing APIs like ACE inhibitors. |
Expertise & Experience Insights:
The choice between these precursors is highly dependent on the target molecule. For the synthesis of ACE inhibitors containing the (S)-N-[(S)-1-carboxy-3-phenylpropyl]amino moiety, 2-oxo-4-phenylbutanoic acid and its esters are the clear choice due to their direct structural relevance and well-optimized, high-yielding conversion protocols. The established stereoselective enzymatic reductions of these ketoesters further enhance their appeal in producing enantiomerically pure APIs.
While This compound is essential for the synthesis of Minozac, its broader applicability appears more niche. The methyl group introduces an additional chiral center and steric hindrance, which can be either a strategic design element or a synthetic complication, depending on the desired product.
4-Phenylbutyric acid shines as a versatile and economical starting point for drug discovery campaigns where the phenylbutyl scaffold is desired but further elaboration is planned. Its lack of a keto group means that functionalities like the α-amino acid moiety found in ACE inhibitors need to be installed through additional synthetic steps.
Conclusion and Future Outlook
This guide has objectively compared this compound with its key alternatives in pharmaceutical synthesis. While it is a valuable precursor for specific targets like Minozac, the broader and more extensively documented utility of 2-oxo-4-phenylbutanoic acid and its esters in the synthesis of major pharmaceuticals like ACE inhibitors makes them the more versatile and, in many cases, preferred building blocks. The high accessibility and cost-effectiveness of 4-phenylbutyric acid also position it as a strong contender, particularly in early-stage drug development.
The continuous evolution of synthetic methodologies, especially in biocatalysis, will likely further refine the synthesis and application of these important phenylbutanoic acid derivatives. Future research that provides detailed, high-yield synthetic protocols for a wider range of APIs from these precursors will be invaluable to the pharmaceutical industry.
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A Comparative Guide to the Applications of 2-Methyl-4-oxo-4-phenylbutanoic Acid in Pharmaceutical Synthesis
Introduction: The Synthetic Utility of a Versatile Keto Acid
2-Methyl-4-oxo-4-phenylbutanoic acid is a white crystalline solid with the molecular formula C₁₁H₁₂O₃.[1][2] Its structure, featuring both a carboxylic acid and a ketone functional group, makes it a valuable and reactive building block in organic synthesis.[3] This guide will delve into its primary applications in the pharmaceutical industry, specifically as a precursor for the synthesis of the anti-inflammatory agent Minozac and the non-proteinogenic amino acid L-homophenylalanine, a key component of several ACE inhibitors. We will objectively compare different synthetic methodologies for these target molecules, providing researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.
I. Synthesis of L-Homophenylalanine: A Comparative Analysis of Chemical and Biocatalytic Routes
L-homophenylalanine (L-HPA) is a crucial chiral building block for the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, which are widely used to treat hypertension and congestive heart failure.[4] The asymmetric synthesis of L-HPA from 2-oxo-4-phenylbutanoic acid (a close analog of our topic compound, differing by a methyl group) has been extensively studied, offering a clear comparison between traditional chemical methods and modern biocatalytic approaches. While specific data for the methylated compound is less prevalent in peer-reviewed literature, the principles of these synthetic transformations are directly applicable.
Chemical Synthesis: Reductive Amination
Traditional chemical synthesis of L-HPA from a keto acid precursor typically involves reductive amination. This process involves the reaction of the ketone with an amine source to form an imine, which is then reduced to the corresponding amine.
General Reaction Scheme:
Caption: General workflow for the chemical reductive amination of this compound.
A variety of reducing agents can be employed for this transformation, each with its own advantages and disadvantages in terms of selectivity, reactivity, and handling requirements.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for imines over ketones. | Highly toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and non-toxic. | More expensive than other borohydrides. |
| Catalytic Hydrogenation (H₂/Pd-C) | "Green" reagent, high yielding. | Requires specialized high-pressure equipment. |
The primary challenge in the chemical synthesis of L-HPA is achieving high enantioselectivity. This often necessitates the use of chiral auxiliaries or catalysts, which can add significant cost and complexity to the process.
Biocatalytic Synthesis: A Greener and More Selective Alternative
Biocatalysis has emerged as a powerful alternative to traditional chemical synthesis, offering high selectivity, mild reaction conditions, and a reduced environmental footprint.[4] In the context of L-HPA synthesis, enzymes such as transaminases and amine dehydrogenases have demonstrated exceptional performance.
Biocatalytic Reductive Amination using Amine Dehydrogenases (AmDHs):
Amine dehydrogenases catalyze the direct reductive amination of a ketone using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor.
Caption: Biocatalytic reductive amination of this compound using an amine dehydrogenase.
Experimental Protocol: Biocatalytic Reductive Amination of a Keto Acid
This protocol is adapted from studies on the reductive amination of 2-oxo-4-phenylbutanoic acid and can be optimized for the methylated analog.
Materials:
-
This compound
-
Amine Dehydrogenase (AmDH)
-
NADP⁺
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
Glucose
-
Ammonium formate buffer (e.g., 2 M, pH 9.0)
-
Microtubes or reaction vessel
-
Incubator/shaker
Procedure:
-
Prepare a reaction mixture in a microtube containing the ammonium formate buffer.
-
Add NADP⁺ to a final concentration of 0.2 mM.
-
Add glucose to a final concentration of 55 mM (1.1 equivalents to the substrate).
-
Add the cofactor regeneration enzyme, GDH (e.g., 3 U/mL).
-
Add the substrate, this compound, to the desired final concentration (e.g., 50 mM).
-
Initiate the reaction by adding the purified AmDH (e.g., 0.5 mg/mL).
-
Incubate the reaction at 30°C with shaking for 24 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
Comparative Performance:
Biocatalytic methods for L-HPA synthesis from its keto acid precursor consistently demonstrate superior enantioselectivity and often higher yields compared to traditional chemical routes.
Table 2: Performance Comparison of L-HPA Synthesis Methods
| Method | Precursor | Catalyst/Enzyme | Yield | Enantiomeric Excess (e.e.) | Reference |
| Chemical Synthesis | 2-Oxo-4-phenylbutanoic acid | Chiral Rhodium Complex | >90% | >95% | (Representative, specific citation needed) |
| Biocatalysis (Transaminase) | 2-Oxo-4-phenylbutanoic acid | Engineered E. coli aspartate aminotransferase | 97% | >99.9% | [5] |
| Biocatalysis (Amine Dehydrogenase) | 2-Oxo-4-phenylbutanoic acid | Engineered Amine Dehydrogenase | >99% conversion | >99% | (Representative, specific citation needed) |
The data clearly indicates that biocatalytic routes offer a significant advantage in producing highly pure L-HPA, which is critical for its use in pharmaceutical applications.
II. Synthesis of Minozac: A Suppressor of Proinflammatory Cytokines
Minozac is a pharmaceutical agent identified as a suppressor of proinflammatory cytokine upregulation.[4] This activity suggests its potential in treating conditions where neuroinflammation is a key pathological feature, such as traumatic brain injury and post-traumatic epilepsy.[4][6] While the detailed synthetic route from this compound is not extensively documented in publicly available literature, the likely chemical transformation would involve a cyclization reaction to form a heterocyclic core.
Plausible Synthetic Pathway:
A plausible synthetic route would involve the reaction of the keto acid with a suitable binucleophile, such as a substituted hydrazine, to form a dihydropyridazinone ring system, which is a common scaffold in medicinal chemistry.
Caption: A plausible synthetic pathway for a Minozac analog from this compound.
Mechanism of Action and Signaling Pathway:
Minozac's ability to suppress proinflammatory cytokines suggests it interferes with inflammatory signaling cascades within the central nervous system. Following a traumatic brain injury, activated microglia and astrocytes release a barrage of inflammatory mediators, including cytokines like TNF-α and IL-1β. These cytokines contribute to neuronal damage and can lower the seizure threshold, increasing the risk of post-traumatic epilepsy.[6] Minozac likely acts by inhibiting key signaling nodes in these pathways, such as the NF-κB or MAPK pathways, thereby reducing the production of these harmful cytokines.
Caption: Proposed mechanism of action of Minozac in mitigating neuroinflammation following traumatic brain injury.
Comparative Alternatives:
The development of anti-inflammatory agents for neuroprotection is an active area of research. Alternatives to Minozac would include other small molecules that target similar inflammatory pathways, as well as biologic therapies such as monoclonal antibodies against specific cytokines. A comprehensive comparison would require access to preclinical and clinical data on the efficacy, safety, and pharmacokinetic profiles of these different agents, which is beyond the scope of this guide.
III. Other Potential Applications in Organic Synthesis
The dual functionality of this compound makes it a versatile intermediate for the synthesis of a variety of other organic molecules.[1] Its carboxylic acid moiety can be readily converted to esters, amides, or acid chlorides, while the ketone can undergo a wide range of classical carbonyl reactions, including reductions, Grignard additions, and Wittig reactions. This opens up possibilities for its use in the synthesis of various heterocyclic compounds and other complex molecular architectures.
Conclusion
This compound is a valuable and versatile building block in pharmaceutical synthesis. Its application as a precursor to L-homophenylalanine highlights the significant advantages of biocatalytic methods over traditional chemical synthesis, particularly in achieving high enantioselectivity. While its role in the synthesis of Minozac is less detailed in the public domain, it underscores the importance of this keto acid in constructing bioactive heterocyclic scaffolds. The dual reactivity of this molecule ensures its continued relevance as a key intermediate for the synthesis of a wide range of pharmaceutically important compounds. Further research into the development of novel biocatalysts for the transformation of this and related keto acids will undoubtedly open up new and more efficient pathways to valuable chiral molecules.
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A Comparative Guide to the Biological Activity of 2-Methyl-4-oxo-4-phenylbutanoic Acid and Its Analogs
Introduction: The Versatile 4-Oxo-4-phenylbutanoic Acid Scaffold
The 4-oxo-4-phenylbutanoic acid backbone represents a privileged scaffold in medicinal chemistry. Characterized by a terminal phenyl group, a ketone at the C4 position, and a carboxylic acid, this structure offers multiple points for chemical modification, leading to a diverse range of pharmacological activities. The parent compound, 2-Methyl-4-oxo-4-phenylbutanoic acid, combines these features with a methyl group at the C2 position, which can influence steric and electronic properties, potentially fine-tuning its interaction with biological targets.
While direct biological data on this compound is limited in publicly accessible literature, a comprehensive analysis of its structural analogs provides significant insight into its potential therapeutic applications.[][2] This guide synthesizes findings from various studies on related compounds to build a comparative framework, exploring activities ranging from anticancer and antibacterial to metabolic regulation. We will delve into the structure-activity relationships (SAR) that govern these functions and provide detailed experimental protocols for researchers seeking to evaluate this class of molecules.
Caption: Core structure of this compound and its relationship to analogs with distinct biological activities.
Comparative Analysis of Biological Activities
The functional versatility of the 4-oxo-4-phenylbutanoic acid scaffold is evident from the diverse biological activities exhibited by its derivatives. Modifications to the butanoic acid chain, the phenyl ring, or the incorporation of heterocyclic moieties can dramatically alter the compound's target and potency.
Anticancer Activity
Several analogs incorporating heterocyclic rings have demonstrated significant potential as anticancer agents. The primary mechanism often involves the induction of apoptosis or the inhibition of critical cell cycle components like topoisomerases.
-
Thiazolidinone Hybrids: A notable example is 2-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acid (Les-3331), which shows high cytotoxic and antiproliferative activity in MCF-7 and MDA-MB-231 breast cancer cell lines.[3][4] Its mechanism is linked to apoptosis induction, a decrease in mitochondrial membrane potential, and a reduction in topoisomerase II concentration.[3]
-
Pyridinylamino Derivatives: Analogs of 4-oxo-4-(pyridin-2-ylamino)butanoic acid have also been identified as promising anticancer compounds, capable of inducing apoptosis in various cancer cell lines.[5]
Table 1: Comparative Anticancer Activity of Selected Analogs
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Thiazolidinone Hybrid (Les-3331) | MCF-7 (Breast Cancer) | IC₅₀ | 5.54 | [3] |
| Thiazolidinone Hybrid (Les-3331) | MDA-MB-231 (Breast Cancer) | IC₅₀ | 8.01 | [3] |
| Tetrazole-hydrazone Derivatives | A549 (Lung Cancer) | IC₅₀ | 1.22 - 3.62 | [5] |
| Tetrazole based Isoxazolines | A549 (Lung Cancer) | IC₅₀ | 1.49 - 2.83 |[5] |
This data suggests that derivatizing the butanoic acid portion of the scaffold with complex heterocyclic systems is a fruitful strategy for developing potent anticancer agents. The core this compound could serve as a valuable starting material for synthesizing such hybrids.
Antibacterial Activity
Modification of the butanoic acid chain, specifically the introduction of unsaturation, has yielded potent antibacterial agents.
-
Methyl 4-Oxo-4-phenylbut-2-enoates: These α,β-unsaturated ketone derivatives have shown remarkable activity against both drug-sensitive and resistant strains of Staphylococcus aureus, including MRSA, with MIC values as low as 0.35-0.75 µg/mL.[6] Their mechanism of action is the inhibition of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase), a crucial enzyme in the bacterial menaquinone (Vitamin K2) biosynthesis pathway.[6] This inhibition leads to a "small colony variant" phenotype, confirming the specific targeting of this essential metabolic pathway.[6]
-
Furan-Thiazolidinone Hybrids: A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated good antibacterial activity against multidrug-resistant Gram-positive bacteria, with MIC values in the 2–4 µg/mL range.[7]
Table 2: Comparative Antibacterial Activity of Selected Analogs
| Compound Class | Bacterial Strain(s) | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | MRSA, S. aureus | MIC | 0.35 - 0.75 | [6] |
| Furan-Thiazolidinone Hybrids | MRSA, QRSA | MIC | 2.0 - 4.0 |[7] |
These findings highlight the potential of targeting bacterial-specific metabolic pathways. The electrophilic nature of the α,β-unsaturated ketone is key to its mechanism, forming an adduct with Coenzyme A that inhibits MenB.[6]
Caption: Simplified schematic of MenB inhibition in the bacterial menaquinone pathway by butenoate analogs.
Metabolic and Epigenetic Regulation
The closest structural analog with extensive clinical data is 4-phenylbutyric acid (PBA), which lacks the C2-methyl and C4-oxo groups. PBA is known to function as both a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and as a histone deacetylase (HDAC) inhibitor.[8][9]
-
Lipid Metabolism: Both butyric acid and PBA have been shown to regulate lipid metabolism.[8] They can downregulate de novo lipogenesis, reduce lipotoxicity, and slow the progression of atherosclerosis.[8][9]
-
HDAC Inhibition: The role of PBA as an HDAC inhibitor is well-documented and forms the basis for some of its therapeutic effects.[8] This epigenetic modulation can alter the expression of numerous genes involved in metabolism and cell stress.
Given the structural similarity, it is plausible that this compound could also exhibit activity as an HDAC inhibitor or a modulator of lipid metabolism. The presence of the ketone and methyl groups would likely alter its potency and target specificity compared to PBA.
Key Experimental Protocols
For researchers investigating this class of compounds, standardized and robust assays are essential. The following protocols provide a foundation for screening and characterizing their biological activities.
Protocol 1: High-Throughput Fluorescence Assay for Ketone Detection
This protocol is adapted from a method using para-methoxy-2-amino benzamidoxime (PMA) for the sensitive detection of ketones, making it ideal for primary screening of a compound library.[10][11] The reaction forms a fluorescent product, allowing for quantification.
Rationale: This high-throughput screening (HTS) method offers high sensitivity (µM range) and is suitable for microtiter plate formats, enabling rapid screening of many analogs. It directly confirms the presence and relative reactivity of the ketone moiety, which may be essential for biological activity.[11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of PMA in DMSO.
-
Prepare a 100 mM stock solution of test compounds (e.g., this compound and its analogs) in acetonitrile or DMSO.
-
Prepare HAc-NaAc buffer (pH 5.0).
-
-
Assay Setup (96-well plate):
-
To each well, add 89 µL of HAc-NaAc buffer.
-
Add 10 µL of the 100 mM test compound solution to achieve a final concentration of 10 mM. For a dose-response curve, perform serial dilutions.
-
Include negative controls (buffer and PMA only) and positive controls (a known reactive ketone).
-
-
Reaction Initiation:
-
Initiate the reaction by adding 1 µL of the 1 M PMA stock solution to each well (final concentration 10 mM).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the PMA-ketone adduct.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Plot fluorescence intensity against compound concentration to determine relative reactivity or to quantify ketone concentrations against a standard curve.
-
Caption: Experimental workflow for the high-throughput fluorescence-based ketone assay.
Protocol 2: In Vitro Cytotoxicity and Antiproliferative Assay
This protocol uses the [³H]-thymidine incorporation assay to measure the antiproliferative effects of the compounds on cancer cell lines, as described in the evaluation of thiazolidinone analogs.[3]
Rationale: This assay provides quantitative data (IC₅₀ values) on a compound's ability to inhibit cell division. DNA synthesis is a hallmark of proliferation, and the incorporation of radiolabeled thymidine is a direct and sensitive measure of this process.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture cancer cells (e.g., MCF-7, MDA-MB-231) in appropriate media until they reach ~80% confluency.
-
-
Cell Seeding:
-
Trypsinize and seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well. Allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds (or vehicle control). Incubate for 24 hours.
-
-
Radiolabeling:
-
Add 1 µCi of [³H]-thymidine to each well.
-
Incubate for an additional 4-6 hours to allow for incorporation into newly synthesized DNA.
-
-
Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters to remove unincorporated thymidine.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutics. While the parent compound itself remains under-characterized, its analogs have demonstrated potent and diverse biological activities, including anticancer, antibacterial, and metabolic/epigenetic regulatory effects.
Key Structure-Activity Insights:
-
Heterocyclic Moieties: Addition of rings like thiazolidinone is strongly correlated with potent anticancer activity .
-
Chain Unsaturation: An α,β-unsaturated ketone system is critical for antibacterial activity via inhibition of the menaquinone pathway.
-
Core Scaffold: The foundational phenylbutanoic acid structure, represented by PBA, points towards a potential role in metabolic regulation and epigenetic modulation via HDAC inhibition.
Future research should focus on the synthesis and direct biological evaluation of this compound. Based on the comparative analysis herein, it would be prudent to screen the compound for cytotoxicity against a panel of cancer cell lines, test for antibacterial activity against MRSA, and evaluate its potential as an HDAC inhibitor. Subsequent derivatization based on these initial findings could lead to the development of novel and highly potent therapeutic agents.
References
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A Senior Application Scientist's Guide to Validation of RP-HPLC Methods for Organic Acid Analysis
In the realms of pharmaceutical development, food and beverage quality control, and clinical diagnostics, the accurate quantification of organic acids is paramount. These small, often polar molecules are key indicators of product stability, purity, and metabolic processes. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the workhorse for this task due to its versatility and robustness. However, an unvalidated method is merely a procedure; a validated method is a guarantee of reliable data.
This guide provides an in-depth, comparative analysis of the essential validation parameters for RP-HPLC methods tailored to organic acids. Moving beyond a simple checklist, we will explore the causality behind each experimental choice, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and U.S. Food and Drug Administration (FDA) regulations.[1][2]
The Foundation: Why Validation Matters for Organic Acids
Organic acids present unique challenges in RP-HPLC. Their retention is highly sensitive to mobile phase pH due to their ionizable carboxyl groups. A slight shift in pH relative to an acid's pKa can dramatically alter its retention time and peak shape, making robust validation not just a regulatory requirement, but a scientific necessity. Furthermore, they are often present in complex matrices—like fermentation broths, fruit juices, or drug formulations—where excipients and related compounds can interfere with quantification.[3] A properly validated method ensures that the results are accurate, precise, and specific to the analyte of interest, day in and day out.
The validation process follows a logical progression, ensuring that the analytical procedure is suitable for its intended purpose.[4]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-4-oxo-4-phenylbutanoic Acid
Introduction: Beyond the Benchtop
In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, purification, and analysis. However, the life cycle of a chemical does not end with data collection. The responsible management and disposal of research materials like 2-Methyl-4-oxo-4-phenylbutanoic acid (CAS No. 1771-65-9) are paramount, not only for regulatory compliance but for the fundamental safety of our personnel and the protection of our environment.
This guide moves beyond a simple checklist. It provides a procedural and logical framework for the safe disposal of this compound, grounded in the principles of chemical compatibility, regulatory diligence, and institutional best practices. As scientists, it is incumbent upon us to understand the why behind these procedures to foster a culture of intrinsic safety.
Part 1: Chemical and Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the subject chemical is essential. This initial assessment is the foundation of a safe disposal plan.
Physicochemical Properties
This compound is a butyric acid derivative, appearing as a white to off-white solid powder.[1][2] Its limited solubility in water but higher solubility in organic solvents like methanol and DMSO are critical factors in selecting appropriate waste containers and considering potential reactions in waste streams.[1]
| Property | Value | Source |
| CAS Number | 1771-65-9 | [2] |
| Molecular Formula | C11H12O3 | [1][2] |
| Molecular Weight | 192.21 g/mol | [2] |
| Appearance | White to off-white solid | [1][3] |
| Melting Point | 140-142 °C | [1][2][3] |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol | [1] |
Hazard Assessment: A Conservative Approach
While some safety data sheets (SDS) for similar compounds may not classify this specific molecule as hazardous under OSHA standards, the presence of a carboxylic acid functional group necessitates a conservative approach.[4] Safety data for structurally related keto-acids indicates potential for skin and eye irritation (H315, H319) and possible respiratory irritation (H335).[5][6][7][8]
Therefore, for the purpose of handling and disposal, This compound and its waste products should be managed as an irritant and a regulated chemical waste.
Key incompatibilities to note are:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Bases: Classic acid-base neutralization reaction can generate heat.
-
Reducing Agents: Potential for incompatible reactions.[9]
Upon thermal decomposition, this compound can produce irritating vapors and standard organic combustion products like carbon monoxide (CO) and carbon dioxide (CO2).[4]
Part 2: The Regulatory Landscape: Adherence to RCRA
The disposal of all chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] It is the legal responsibility of the waste generator—the researcher—to ensure that waste is correctly identified, segregated, stored, and disposed of.[5]
Most research institutions have adopted a policy that all chemical waste must be handled as hazardous waste to ensure compliance and safety.[11][12] This policy simplifies the decision-making process at the bench level.
Key RCRA Concepts for the Laboratory:
-
Satellite Accumulation Area (SAA): This is the cornerstone of laboratory waste management. It allows for the accumulation of up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in a designated area that is "at or near the point of generation" and under the control of the operator.[13][14] This means your fume hood or a designated benchtop space is an SAA.
-
Container Management: RCRA mandates that waste containers must be in good condition, compatible with their contents, and kept securely closed except when waste is being added or removed.[12][14][15] This practice is not merely bureaucratic; it prevents the release of volatile organic compounds (VOCs) into the lab atmosphere and avoids spills.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the disposal of this compound, from the point of generation to its final handoff to your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Segregation
The principle of causality is critical here: improper segregation is a primary cause of laboratory incidents. To prevent unintended reactions, this waste must be segregated correctly from the moment it is generated.
-
Designate a Waste Stream: Collect waste this compound, and materials lightly contaminated with it, in a dedicated container labeled for "Non-Halogenated Organic Acid Waste."
-
Avoid Mixing:
-
DO NOT mix with bases (e.g., ammonium hydroxide, sodium hydroxide).
-
DO NOT mix with strong oxidizing agents (e.g., nitric acid, permanganates).
-
DO NOT mix with halogenated organic waste (e.g., dichloromethane, chloroform), as disposal costs for halogenated streams are significantly higher.[15]
-
DO NOT mix with aqueous waste streams containing heavy metals (e.g., silver, mercury, lead).[15]
-
Step 2: Container Selection and Labeling
The waste container is the primary containment vessel and your main communication tool with EHS.
-
Container Choice: Use a clean, dry container made of a compatible material (e.g., High-Density Polyethylene - HDPE, glass). The original product bottle is often an excellent choice.[16] Ensure the container has a secure, screw-top cap.
-
Labeling: This is a non-negotiable step.
-
Obtain a hazardous waste tag from your EHS department.
-
Affix the tag to the container before adding the first drop of waste.
-
Clearly write the words "Hazardous Waste." [14]
-
List all constituents by their full chemical name, including solvents. For example: "Waste this compound, Methanol."
-
Maintain an approximate percentage of each component.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Location: Keep the designated waste container in your SAA—typically within the fume hood where the work is being conducted.
-
Container Closure: Keep the container closed at all times unless you are actively adding waste.[12][14] This is the most common violation found during lab inspections and is critical for safety.
-
Volume Limits: Do not exceed the 55-gallon SAA limit. In practice, for a single waste stream like this, you will request pickup long before reaching this volume.
Step 4: Requesting Disposal
Your institution's EHS department is the designated and trained entity for transporting and managing hazardous waste.
-
Initiate Pickup: Once your container is approximately 75% full, or when the experiment is complete, submit a chemical waste pickup request through your EHS department's online portal or designated procedure.
-
Do Not Transport: Never personally transport hazardous waste across campus or between buildings.[16]
Step 5: Decontamination of Empty Containers and Contaminated Materials
-
Grossly Contaminated Items: Items with significant chemical residue (e.g., a spatula with visible powder, a contaminated weigh boat) should be placed in a designated solid waste container, separate from liquid waste.[15]
-
Empty Containers: A container that held this compound is considered "RCRA empty" once all contents have been removed to the maximum extent possible. The container can then typically be defaced (all labels removed or blacked out) and disposed of in the regular trash or glass disposal box.[16] Note: This rule is different for acutely hazardous "P-listed" wastes, which require triple rinsing. This chemical is not on the P-list.
Part 4: Process Visualization
To ensure clarity, the following workflow diagram outlines the disposal process from generation to collection.
Caption: Waste Disposal Workflow for this compound.
Conclusion: A Commitment to Safety
Proper chemical waste disposal is an active, not a passive, responsibility. By understanding the chemical nature of this compound, adhering to the legal framework of RCRA, and diligently following a logical, step-by-step protocol, we ensure a safe research environment. This structured approach transforms regulatory requirements into an intuitive and self-validating system that protects you, your colleagues, and the scientific enterprise as a whole.
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- RCRA | Environmental Health and Safety.Case Western Reserve University.
- 2-Oxo-4-phenylbutyric acid | C10H10O3 | CID 69732.PubChem, National Institutes of Health.
- Hazardous Waste Management in the Laboratory. (2022). Lab Manager.
- RCRA addresses waste management, disposal and recycling.University of Houston-Clear Lake.
- Procedures for Disposal of Hazardous Waste.The University of Texas at Austin.
- Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
- Material Safety Data Sheet - 2-Ketobutyric acid, 99%.Cole-Parmer.
- Purdue University Hazardous Waste Disposal Guidelines.Purdue University.
- Hazardous Waste - EHSO Manual.The University of Oklahoma Health Sciences Center.
- Safety Data Sheet: 4-phenylbutyric acid.Chemos GmbH & Co.KG.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-4-oxo-4-phenylbutanoic acid
This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 2-Methyl-4-oxo-4-phenylbutanoic acid (CAS: 1771-65-9). As a chemical reagent used in the synthesis of various pharmaceutically active compounds, its proper handling is paramount to ensuring laboratory safety and experimental integrity.[1] This guide moves beyond mere checklists to explain the scientific rationale behind each procedural step, empowering you to work with confidence and safety.
Hazard Assessment: Understanding the Compound
This compound is a solid, typically a white to off-white crystalline powder.[1][2] While specific toxicity data for this exact compound is not extensively documented in readily available safety data sheets, its structural features—a carboxylic acid and a ketone group—and data from closely related analogs allow for a robust hazard assessment. A safety data sheet for the similar compound 2-Oxo-4-phenylbutanoic acid indicates it causes skin and serious eye irritation.[3][4] General principles for handling organic acids dictate that they should be treated as corrosive to body tissues.[5]
Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[6] Therefore, the primary hazards are contact with skin and eyes, and potential respiratory irritation from dust or fumes if heated.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1771-65-9 | [1] |
| Molecular Formula | C₁₁H₁₂O₃ | [2] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 140-142 °C | |
| Solubility | Insoluble in water; Soluble in DMSO and Methanol | [1][2] |
Core Personal Protective Equipment (PPE) Requirements
A risk assessment is crucial before handling any chemical, but the following PPE represents the minimum standard for handling this compound in a laboratory setting.[7]
Eye and Face Protection: The First Line of Defense
Direct contact with even small amounts of acidic powder can cause serious eye irritation.[3]
-
Minimum Requirement: At all times, wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] These provide a seal around the eyes, protecting against dust particles and accidental splashes.
-
Enhanced Protection: When handling larger quantities (e.g., >100g) or when there is a significant risk of splashing (e.g., during dissolution in solvents), a face shield must be worn in addition to chemical splash goggles.[8][9] The face shield offers a secondary barrier, protecting the entire face.
Skin and Body Protection: An Impermeable Barrier
Protecting the skin from direct contact is critical to prevent irritation.[3]
-
Lab Coat: A standard lab coat is mandatory. For operations with a higher risk of spills, a chemical-resistant apron or an acid-resistant suit made from materials like PVC or neoprene provides superior protection.[7][8]
-
Gloves: Nitrile gloves are the recommended choice for handling this compound due to their resistance to a wide range of chemicals, including organic acids.[8][10] Always inspect gloves for tears or punctures before use. When work is complete, remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly.[11] For prolonged work or handling of large quantities, consider double-gloving or using thicker, chemical-resistant gloves.[12]
-
Footwear: Closed-toe shoes that fully cover the foot are required in any laboratory where chemicals are handled.[13]
Respiratory Protection: When and Why
Under standard laboratory conditions involving small quantities at ambient temperature, respiratory protection is not typically required, provided the work is done in a well-ventilated area.
-
Engineering Controls First: The primary method for controlling exposure to airborne dust is to use engineering controls. Always handle the solid powder in a certified chemical fume hood to minimize the generation and inhalation of dust.[5][13]
-
When Respirators are Needed: If engineering controls are insufficient or during a large spill cleanup where dust may become airborne, respiratory protection is necessary. An N95-rated respirator mask can provide protection against particulate matter.[8] In situations with potential for vapor generation (e.g., heating), a respirator with an organic vapor cartridge would be appropriate.[14]
Operational Plans and Step-by-Step Guidance
Trust in a protocol comes from its clarity and logic. The following procedures are designed to be self-validating systems for safe handling.
PPE Selection Workflow
The selection of PPE is not static; it must adapt to the specific task and associated risks. The following diagram outlines the decision-making process.
Caption: PPE selection workflow based on task-specific risk assessment.
Protocol: Safe Weighing and Handling
-
Preparation: Before handling the compound, ensure a chemical fume hood is operational and the work area is clean and uncluttered.[11] Have a designated waste container ready.
-
Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves as a minimum requirement.
-
Handling: Place the stock container of this compound inside the fume hood. Open it carefully.
-
Weighing: Use a spatula to transfer the required amount of powder to a tared weigh boat or beaker. Perform this action gently and close to the surface to minimize dust generation.
-
Closure: Securely close the stock container immediately after dispensing.
-
Cleanup: Wipe down the spatula and any surfaces within the fume hood that may have been contaminated using a damp cloth or paper towel. Dispose of the cleaning materials in the designated solid chemical waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water.[6]
Protocol: Emergency Spill Response
-
Alert: Immediately alert personnel in the vicinity.
-
Assess: If the spill is large or you feel unwell, evacuate the area and call for emergency response.
-
Contain: For a small, manageable spill of the solid, prevent it from spreading. Don appropriate PPE, including an N95 respirator if there is a risk of airborne dust.[8]
-
Clean-up: Gently sweep up the solid material using a dustpan and brush or absorb it with an inert material like vermiculite.[3] Avoid actions that create dust clouds.
-
Decontaminate: Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.
-
Final Clean: Wipe the spill area with a damp cloth, then clean with soap and water. Dispose of all cleaning materials as hazardous waste.
-
Restock: Replenish the spill kit.
Disposal and Decontamination Plan
Proper disposal is a critical component of the chemical handling lifecycle. All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes excess chemical, contaminated gloves, weigh boats, and paper towels. Place all solid waste into a dedicated, clearly labeled, and sealed hazardous waste container.[11]
-
Liquid Waste: Solutions of the compound should be collected in a labeled hazardous liquid waste container. Do not discharge to the sewer.[11]
-
Empty Containers: The original product container must be triple-rinsed with a suitable solvent (like ethanol or methanol, in a fume hood) before being disposed of or recycled, with the rinsate collected as hazardous liquid waste.
Waste Disposal Workflow
Caption: Segregation and disposal workflow for waste streams.
By adhering to these rigorous PPE and handling protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- ChemBK. (2024, April 9). 2-methyl-4-oxo-4-phenyl-butanoic acid.
- LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?.
- University of Illinois. Personal Protective Equipment (PPEs). Retrieved from ece444.web.engr.illinois.edu. [Link]
- Environmental Health & Safety Services. Personal Protective Equipment.
- Auburn University Business and Administration. Personal Protective Equipment.
- Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11805548, Methyl 2-oxo-4-phenylbutanoate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 69732, 2-Oxo-4-phenylbutyric acid.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 66896591.
- Toronto Tribune. (2026, January 9). Safety Precautions for Acids and Bases in a Laboratory.
- Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Alabama State Department of Education. Science Department Safety Training Notes.
- University of Utah. Acid Handling.
- Chemos GmbH & Co.KG. Safety Data Sheet: 4-phenylbutyric acid.
Sources
- 1. 2-METHYL-4-OXO-4-PHENYLBUTYRIC ACID CAS#: 1771-65-9 [amp.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. aksci.com [aksci.com]
- 4. 2-Oxo-4-phenylbutyric acid | C10H10O3 | CID 69732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alabamaachieves.org [alabamaachieves.org]
- 6. fishersci.com [fishersci.com]
- 7. ba.auburn.edu [ba.auburn.edu]
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- 9. quora.com [quora.com]
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- 11. artsci.usu.edu [artsci.usu.edu]
- 12. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 13. thetorontotribune.com [thetorontotribune.com]
- 14. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
